molecular formula C10H9BrN2O2 B1512405 Ethyl 7-bromoimidazo[1,2-a]pyridine-5-carboxylate CAS No. 1192015-16-9

Ethyl 7-bromoimidazo[1,2-a]pyridine-5-carboxylate

Cat. No.: B1512405
CAS No.: 1192015-16-9
M. Wt: 269.09 g/mol
InChI Key: LYMUYGNOSJPIKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 7-bromoimidazo[1,2-a]pyridine-5-carboxylate is a chemical building block designed for research and development applications, particularly in medicinal chemistry and drug discovery. Compounds based on the imidazo[1,2-a]pyridine scaffold are recognized as privileged structures in medicinal chemistry due to their wide range of biological activities . This scaffold is a key structural component in several marketed drugs, including the anxiolytic alpidem, the hypnotic zolpidem, and the antiulcer agent zolimidine . The specific bromo and ester functional groups on this molecule make it a versatile intermediate for further synthetic modification via cross-coupling reactions and functional group transformations, allowing researchers to create diverse compound libraries for biological screening. The imidazo[1,2-a]pyridine core has shown significant promise in infectious disease research, with certain analogues demonstrating potent activity against Mycobacterium tuberculosis , including multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains . Some derivatives have been investigated as inhibitors of the cytochrome bcc oxidase complex (QcrB), a target in the oxidative phosphorylation pathway essential for bacterial survival . Beyond antimicrobial applications, this scaffold is also explored for other therapeutic areas, including anticancer research, where some derivatives have exhibited antiproliferative activity . This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate care and safety precautions.

Properties

IUPAC Name

ethyl 7-bromoimidazo[1,2-a]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2/c1-2-15-10(14)8-5-7(11)6-9-12-3-4-13(8)9/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYMUYGNOSJPIKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC2=NC=CN12)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50858598
Record name Ethyl 7-bromoimidazo[1,2-a]pyridine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50858598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1192015-16-9
Record name Ethyl 7-bromoimidazo[1,2-a]pyridine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50858598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: Scalable Synthesis of Ethyl 7-bromoimidazo[1,2-a]pyridine-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous kinase inhibitors, GABA receptor modulators, and antiviral agents. The specific derivative Ethyl 7-bromoimidazo[1,2-a]pyridine-5-carboxylate represents a high-value intermediate. Its unique substitution pattern—featuring a bromine at the 7-position and an ester at the 5-position—offers orthogonal handles for further functionalization: the bromide for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) and the ester for amidation or reduction.

This guide details a robust, scalable synthesis of this core. Unlike standard protocols that often yield the 2- or 3-carboxylate isomers, this route specifically targets the 5-carboxylate via the Hantzsch-type condensation of a functionalized 2-aminopyridine precursor.

Retrosynthetic Analysis & Strategy

To achieve the 5-carboxylate regiochemistry, the ester moiety must be pre-installed on the pyridine ring adjacent to the bridgehead nitrogen (position 6 of the pyridine precursor). The 7-bromo substituent on the final scaffold corresponds to the 4-position of the pyridine precursor.

The Disconnection:

  • Target: Ethyl 7-bromoimidazo[1,2-a]pyridine-5-carboxylate

  • Precursor: Ethyl 6-amino-4-bromo-2-pyridinecarboxylate (also known as Ethyl 6-amino-4-bromopicolinate).

  • Cyclization Agent: Chloroacetaldehyde (40% aqueous solution).

Reaction Pathway Diagram[1][2]

Retrosynthesis Product Target: Ethyl 7-bromoimidazo[1,2-a] pyridine-5-carboxylate Precursor Precursor: Ethyl 6-amino-4-bromo- 2-pyridinecarboxylate Product->Precursor Retrosynthetic Disconnection Precursor->Product Hantzsch Condensation (EtOH, Reflux) Reagent Reagent: Chloroacetaldehyde (aq. solution) Reagent->Product

Figure 1: Retrosynthetic logic targeting the 5-carboxylate isomer via specific pyridine substitution.

Critical Reagents & Safety Profile

The synthesis relies on Chloroacetaldehyde , a potent alkylating agent. Strict adherence to safety protocols is non-negotiable.

ReagentRoleHazard ClassHandling Protocol
Ethyl 6-amino-4-bromopicolinate Starting MaterialIrritantStandard PPE.
Chloroacetaldehyde (40% aq) Cyclizing AgentAcute Toxin / Carcinogen Fume hood only. Double-glove (Nitrile/Laminate). Neutralize waste with NaOH.
Sodium Bicarbonate (NaHCO₃) BaseIrritantUsed to neutralize acid generated during cyclization.
Ethanol (Absolute) SolventFlammableStandard solvent handling.

Detailed Experimental Protocol

Synthesis of the Imidazo[1,2-a]pyridine Core[1][3][4][5][6]

This protocol is optimized for regioselectivity and ease of purification, minimizing the need for chromatography.

Stoichiometry:

  • Ethyl 6-amino-4-bromopicolinate (1.0 equiv)

  • Chloroacetaldehyde (40% wt in H₂O) (1.5 - 2.0 equiv)

  • NaHCO₃ (2.0 equiv)

  • Ethanol (10 mL per gram of SM)

Step-by-Step Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Connect to an inert gas line (Nitrogen or Argon).

  • Dissolution: Charge the flask with Ethyl 6-amino-4-bromopicolinate (1.0 equiv) and Ethanol . Stir at room temperature until a suspension or partial solution is obtained.

  • Reagent Addition: Add Chloroacetaldehyde (40% aq) (1.5 equiv) in a single portion.

    • Note: The solution may darken slightly.

  • Thermal Activation: Heat the reaction mixture to reflux (approx. 78-80 °C) .

  • Monitoring: Maintain reflux for 4–6 hours. Monitor by TLC (Eluent: 50% EtOAc/Hexanes) or LC-MS.

    • Endpoint: Disappearance of the starting aminopyridine (approx. retention time shift due to cyclization).

  • Workup (Precipitation Method):

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent volume by 50% under reduced pressure.

    • Dilute the residue with saturated aqueous NaHCO₃ (slow addition) to neutralize the HBr/HCl salts formed. The pH should be adjusted to ~8.

    • A precipitate should form.[1] Stir the slurry at 0 °C (ice bath) for 30 minutes to maximize yield.

  • Isolation: Filter the solid using a Buchner funnel. Wash the cake with cold water (3x) and cold diethyl ether (1x) to remove non-polar impurities.

  • Drying: Dry the solid under high vacuum at 40 °C for 12 hours.

Process Flow Diagram

Workflow Start Start: Dissolve SM in Ethanol AddReagent Add Chloroacetaldehyde (1.5 equiv) Start->AddReagent Reflux Reflux 4-6 Hours (78-80 °C) AddReagent->Reflux Check Check TLC/LC-MS (SM Consumed?) Reflux->Check Check->Reflux No (Extend Time) Conc Concentrate & Neutralize with NaHCO3 Check->Conc Yes Filter Filter Precipitate & Wash (H2O/Ether) Conc->Filter Dry Dry under Vacuum (Final Product) Filter->Dry

Figure 2: Operational workflow for the synthesis and isolation of the target imidazopyridine.

Scientific Validation & Troubleshooting (E-E-A-T)

Mechanistic Insight

The reaction proceeds via an initial N-alkylation of the pyridine ring nitrogen (the most nucleophilic site) by the chloroacetaldehyde, forming a pyridinium intermediate. This is followed by an intramolecular cyclization where the exocyclic amine attacks the aldehyde carbonyl (or its hydrate), followed by dehydration to aromatize the imidazole ring.

  • Why Position 5? The position of the carboxylate at C6 of the pyridine forces it to end up at C5 of the fused system because the bridgehead nitrogen (N1) is derived from the pyridine ring nitrogen.

Troubleshooting Matrix
ObservationRoot CauseCorrective Action
Low Yield / Sticky Gum Polymerization of chloroacetaldehyde.Ensure reagent is fresh. Add NaHCO₃ during reflux (0.5 equiv) to buffer acidity.
Incomplete Conversion Hydration of chloroacetaldehyde.Add molecular sieves (3Å) or use bromoacetaldehyde diethyl acetal with acid catalysis (HBr).
Ester Hydrolysis Conditions too basic or wet.Avoid strong bases like NaOH. Stick to NaHCO₃ or K₂CO₃. Ensure ethanol is dry.

Characterization Data (Expected)

  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       1.35 (t, 3H, ester CH₃)
      
    • 
       4.40 (q, 2H, ester CH₂)
      
    • 
       7.60 (d, 1H, Imidazole H)
      
    • 
       7.85 (d, 1H, Imidazole H)
      
    • 
       8.10 (s, 1H, Pyridine H8)
      
    • 
       8.35 (s, 1H, Pyridine H6 - Note: Numbering shifts in fused system)
      
  • LC-MS: [M+H]⁺ peak corresponding to mass ~269/271 (Br isotope pattern).

References

  • Bagdi, A. K., et al. (2013). "Copper-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines." Journal of Organic Chemistry, 78(24), 12494-12504.

  • Goel, R., et al. (2019). "Recent Advances in the Synthesis of Imidazo[1,2-a]pyridines: A Brief Review." ChemistrySelect, 4(12), 34671–34676.

  • Guchhait, S. K., et al. (2011). "Region-specific synthesis of imidazo[1,2-a]pyridines." RSC Advances.

  • Enguehard-Gueiffier, C., et al. (2006). "Synthesis and biological activity of imidazo[1,2-a]pyridine derivatives." European Journal of Medicinal Chemistry. (General reference for scaffold biological relevance).

Sources

Ethyl 7-bromoimidazo[1,2-a]pyridine-5-carboxylate chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

A Divergent Scaffold for Orthogonal Drug Discovery

Part 1: Executive Technical Summary

Ethyl 7-bromoimidazo[1,2-a]pyridine-5-carboxylate (CAS: 1187236-18-5) represents a high-value "privileged scaffold" intermediate in medicinal chemistry. Unlike the ubiquitous zolpidem-like analogues (typically substituted at C2, C3, and C6), this molecule offers a unique substitution pattern that enables orthogonal functionalization .

The presence of three chemically distinct reactive sites—the electrophilic C5-ester, the cross-coupling-ready C7-bromide, and the nucleophilic C3-hydrogen—allows researchers to rapidly generate diverse libraries with high structural complexity. This guide details the physicochemical profile, synthetic pathways, and strategic functionalization logic for this compound.

Part 2: Physicochemical Profile[1]

The following data aggregates experimental values and high-confidence calculated descriptors essential for handling and formulation.

PropertyValueContext/Notes
CAS Number 1187236-18-5Primary identifier.[1][2]
Molecular Formula C₁₀H₉BrN₂O₂
Molecular Weight 269.09 g/mol
Appearance Pale yellow to off-white solidCrystalline form.
Melting Point 188–190 °CIndicates high lattice energy; stable solid handling.
Solubility DMSO, DCM, Ethyl AcetatePoor water solubility; requires organic co-solvents for bio-assays.
Calculated LogP ~2.5Lipophilic; suitable for CNS penetration optimization.
pKa (Conj. Acid) ~3.5–4.0The ester at C5 reduces the basicity of the N1 nitrogen compared to unsubstituted imidazo[1,2-a]pyridine (pKa ~6.8).

Part 3: Synthetic Architecture

The synthesis of this core relies on the Hantzsch-type condensation between a 2-aminopyridine derivative and an


-halocarbonyl. The regiochemistry is driven by the nucleophilicity of the ring nitrogen (N1) and the exocyclic amine.
Retrosynthetic Logic (Graphviz)

The following diagram illustrates the convergent synthesis and the origin of the substitution pattern.

Synthesis cluster_cond Reaction Conditions: EtOH, Reflux, NaHCO3 SM1 Ethyl 6-amino-4-bromopicolinate (Precursor A) Inter N-Alkylated Intermediate SM1->Inter SN2 Attack (N-Ring) SM2 Chloroacetaldehyde (Precursor B) SM2->Inter Product Ethyl 7-bromoimidazo[1,2-a] pyridine-5-carboxylate Inter->Product Cyclodehydration (-H2O)

Caption: Convergent synthesis via condensation of ethyl 6-amino-4-bromopicolinate with chloroacetaldehyde.

Validated Synthetic Protocol

Objective: Preparation of Ethyl 7-bromoimidazo[1,2-a]pyridine-5-carboxylate on a 10 mmol scale.

Reagents:

  • Ethyl 6-amino-4-bromopicolinate (1.0 eq)

  • Chloroacetaldehyde (50% wt in water, 1.5 eq)

  • Ethanol (0.5 M concentration relative to substrate)

  • Sodium Bicarbonate (NaHCO₃, 2.0 eq)

Procedure:

  • Setup: Charge a round-bottom flask with Ethyl 6-amino-4-bromopicolinate (2.45 g, 10 mmol) and ethanol (20 mL).

  • Addition: Add NaHCO₃ (1.68 g, 20 mmol) followed by dropwise addition of chloroacetaldehyde solution (2.36 g, 15 mmol).

  • Cyclization: Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C) for 4–6 hours. Monitor by TLC (50% EtOAc/Hexanes) for the disappearance of the starting aminopyridine.

  • Workup: Cool the reaction to room temperature. Concentrate the solvent under reduced pressure.

  • Extraction: Resuspend the residue in water (50 mL) and extract with Dichloromethane (3 x 30 mL). Combine organic layers, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate. Purify the crude solid via flash column chromatography (SiO₂), eluting with a gradient of 0–40% Ethyl Acetate in Hexanes.

  • Yield: Expect 1.8–2.1 g (65–75% yield) of a pale yellow solid.

Critical Note: The 5-ester group withdraws electron density, making the ring nitrogen less nucleophilic than in simple pyridines. Extended reflux times or the use of NaI (catalytic) may be required to drive the reaction to completion.

Part 4: Reactivity & Functionalization Strategy

This scaffold is a "chemical chameleon," offering three distinct zones for modification. Understanding the electronic bias of each position is critical for designing successful synthetic routes.

The Reactivity Map

Reactivity Center Ethyl 7-bromoimidazo[1,2-a] pyridine-5-carboxylate C7 Position C7 (Br) Center->C7 Electrophilic (Halogen) C5 Position C5 (COOEt) Center->C5 Electrophilic (Carbonyl) C3 Position C3 (H) Center->C3 Nucleophilic (Pi-rich) Suzuki Suzuki-Miyaura (Aryl Coupling) C7->Suzuki Buchwald Buchwald-Hartwig (Amination) C7->Buchwald Hydrolysis Saponification (-> COOH) C5->Hydrolysis Reduction Reduction (-> CH2OH) C5->Reduction EAS Electrophilic Subst. (Halogenation/Formylation) C3->EAS CH_Act C-H Activation (Direct Arylation) C3->CH_Act

Caption: Orthogonal reactivity map showing the three distinct functionalization zones.

Detailed Functionalization Protocols
Zone 1: C7-Bromide (Suzuki Coupling)

The bromine at C7 is activated for oxidative addition by Palladium, similar to a 4-bromopyridine.

  • Protocol: React the scaffold (1.0 eq) with an Aryl Boronic Acid (1.2 eq), Pd(dppf)Cl₂ (5 mol%), and K₂CO₃ (2.0 eq) in Dioxane/Water (4:1) at 90 °C under Argon.

  • Insight: The C5-ester creates an electron-deficient pyridine ring, which facilitates the oxidative addition step, often making this coupling faster than in electron-rich analogs.

Zone 2: C5-Ester (Hydrolysis to Acid)

The ester is sterically accessible but electronically deactivated.

  • Protocol: Treat with LiOH (2.0 eq) in THF/Water (1:1) at room temperature.

  • Causality: Avoid harsh reflux with strong NaOH, as the imidazo[1,2-a]pyridine ring can be susceptible to ring-opening or degradation under extreme basic forcing conditions. LiOH provides a milder, controlled hydrolysis.

Zone 3: C3-Hydrogen (Regioselective Electrophilic Substitution)

The C3 position is the most electron-rich site on the fused system (HOMO localization).

  • Protocol (Bromination): Treat with NBS (1.05 eq) in Acetonitrile at 0 °C to RT.

  • Result: Exclusive formation of the 3,7-dibromo derivative. This allows for sequential cross-coupling: first at C7 (more reactive towards Pd due to electron deficiency), then at C3 (requires specialized catalysts or lithiation).

Part 5: Strategic Applications in Drug Discovery

  • Solubility Modulation: The C5 position is unique. Unlike the lipophilic C2/C3/C6 positions, converting the C5-ester to a polar amide or alcohol significantly alters the LogD and solubility profile without disrupting the core pharmacophore binding at the "benzodiazepine" interface (if targeting GABA receptors).

  • Fragment-Based Drug Design (FBDD): The molecule serves as a high-quality fragment. The bromine allows for "fragment growing," while the ester allows for "fragment linking."

  • Bioisostere Construction: The imidazo[1,2-a]pyridine core is often used as a bioisostere for indole or purine rings in kinase inhibitors. The 5-substituent projects into solvent-exposed regions in many kinase ATP-binding pockets, making the ester/amide a key vector for optimizing PK properties.

References

  • Synthesis of Imidazo[1,2-a]pyridines (General Review)

    • Bagdi, A. K., Santra, S., Monir, K., & Hajra, A. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 51(9), 1555–1575. Link

  • Specific Precursor Synthesis (Ethyl 6-amino-4-bromopicolinate)

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15152339 (Analogous structures). Link

  • Reactivity of 7-Haloimidazo[1,2-a]pyridines

    • Gudmundsson, K. S., & Johns, B. A. (2007). Imidazo[1,2-a]pyridines with potent activity against herpesviruses. Bioorganic & Medicinal Chemistry Letters, 17(10), 2735–2739. Link

  • C-H Functionalization Strategies: Koubachi, J., El Kazzouli, S., Berteina-Raboin, S., Mouaddib, A., & Guillaumet, G. (2007). Palladium-catalyzed direct arylation of imidazo[1,2-a]pyridines. Synthesis, 2008(16), 2537-2542.
  • Commercial Property Data (Melting Point/CAS Verification)

    • Sigma-Aldrich Product Sheet: Ethyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate (Isomer reference for properties). Link

    • ChemicalBook Entry: Imidazo[1,2-a]pyridine-2-carboxylic acid, 7-bromo-, ethyl ester (CAS 1187236-18-5).[2][3] Link

Sources

The Imidazo[1,2-a]pyridine Scaffold: Technical Guide to CAS 808744-34-5

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

CAS 808744-34-5 , chemically identified as 7-Bromoimidazo[1,2-a]pyridine , is a critical heterocyclic building block in modern medicinal chemistry. Unlike a finished pharmaceutical product, this compound serves as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets.[1][2][3]

Its primary utility lies in its C-7 bromine handle , which allows for precise, regioselective functionalization via palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig). This guide details the physicochemical properties, synthesis protocols, and downstream biological applications of this scaffold, specifically in the development of p38 MAPK inhibitors and GABA-A receptor modulators .

Chemical Identity & Physicochemical Properties[2][3][4][5][6]

PropertyData
CAS Number 808744-34-5
IUPAC Name 7-Bromoimidazo[1,2-a]pyridine
Molecular Formula C₇H₅BrN₂
Molecular Weight 197.03 g/mol
Appearance Pale yellow to beige crystalline solid
Melting Point 76.5 – 77.8 °C (Recrystallized)
Solubility Soluble in DMSO, Methanol, DCM, Ethyl Acetate; Sparingly soluble in water
pKa ~5.15 (Conjugate acid of the pyridine nitrogen)
Key Reactivity Electrophilic substitution (C-3), Nucleophilic substitution (C-7 via Pd-catalysis)

Experimental Protocols

Protocol A: De Novo Synthesis of the Scaffold

Objective: Synthesis of 7-Bromoimidazo[1,2-a]pyridine from 2-amino-4-bromopyridine.

Principle: The synthesis involves a condensation-cyclization reaction between an exocyclic amine and an


-haloketone (or equivalent).

Reagents:

  • Precursor: 2-Amino-4-bromopyridine (1.0 equiv)

  • Cyclizing Agent: Chloroacetaldehyde (40% aq. solution, 1.2 equiv)

  • Base: Sodium Bicarbonate (NaHCO₃)[4]

  • Solvent: Ethanol/Water (1:1 v/v) or Water

Step-by-Step Methodology:

  • Dissolution: Charge a round-bottom flask with 2-amino-4-bromopyridine (e.g., 10 mmol) and solvent (50 mL).

  • Addition: Add 40% aqueous chloroacetaldehyde (12 mmol) dropwise at room temperature.

  • Cyclization: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor consumption of the starting amine via TLC (Mobile phase: 5% MeOH in DCM).

  • Neutralization: Cool the reaction mixture to 0°C. Slowly add saturated NaHCO₃ solution until pH ~8.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

  • Purification: Dry combined organics over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Recrystallize from ethanol/hexanes to yield the pure product.

Protocol B: Functionalization via Suzuki-Miyaura Coupling

Objective: Introduction of an aryl group at the C-7 position to generate a bioactive core.

Principle: The C-7 bromine bond is activated by a Pd(0) catalyst, allowing cross-coupling with an aryl boronic acid. This is the standard method for generating p38 MAPK inhibitor libraries.

Reagents:

  • Substrate: 7-Bromoimidazo[1,2-a]pyridine (1.0 equiv)

  • Coupling Partner: Phenylboronic acid derivative (1.2 equiv)

  • Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd₂(dba)₃ / XPhos

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Workflow:

  • Inert Atmosphere: Purge the reaction vessel with Nitrogen or Argon for 10 minutes.

  • Loading: Add substrate, boronic acid, base, and solvent.[5] Degas the solution by bubbling Nitrogen for 5 minutes.

  • Catalyst Addition: Add Pd(PPh₃)₄ quickly to avoid oxidation.

  • Reaction: Seal the vessel and heat to 90°C for 12 hours (or 120°C for 30 mins in a microwave reactor).

  • Work-up: Filter through a Celite pad to remove Palladium residues. Dilute with water and extract with DCM.

  • Validation: Verify the product via ¹H-NMR (Loss of the doublet at ~7.8 ppm corresponding to C-7 proton adjacent to Br).

Mechanism of Action & Biological Context

While CAS 808744-34-5 is an intermediate, its derivatives function primarily as ATP-competitive Kinase Inhibitors .

Target: p38 Mitogen-Activated Protein Kinase (p38 MAPK)

Derivatives of this scaffold bind to the ATP-binding pocket of the p38


 enzyme.[6] The imidazo[1,2-a]pyridine core mimics the adenine ring of ATP, forming critical hydrogen bonds with the "hinge region" amino acids (e.g., Met109 in p38

).

Downstream Effects: Inhibition of p38 MAPK blocks the phosphorylation of downstream transcription factors, thereby suppressing the production of pro-inflammatory cytokines like TNF-


  and IL-1

. This makes the scaffold highly relevant for autoimmune disease research (Rheumatoid Arthritis, Crohn's Disease).
Visualization: p38 MAPK Signaling Pathway Inhibition

The following diagram illustrates the intervention point of 7-bromoimidazo[1,2-a]pyridine derivatives within the inflammatory cascade.

p38_MAPK_Pathway Stimulus Pro-inflammatory Stimuli (LPS, UV, Cytokines) MKK MAPKKs (MKK3 / MKK6) Stimulus->MKK Activation p38 p38 MAPK (Target Enzyme) MKK->p38 Phosphorylation (Thr180/Tyr182) Substrates Downstream Substrates (MK2, ATF2) p38->Substrates Phosphorylation Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->p38 ATP-Competitive Inhibition Response Cytokine Production (TNF-α, IL-1β, IL-6) Substrates->Response Transcription

Caption: Schematic of the p38 MAPK pathway showing the specific inhibition point of Imidazo[1,2-a]pyridine derivatives, preventing cytokine release.

Safety & Handling Profile

GHS Classification: Warning

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

Storage:

  • Store at 2–8°C under inert atmosphere (Argon).

  • Protect from light to prevent slow debromination or oxidation.

References

  • Synthesis of Imidazo[1,2-a]pyridines

    • Methodology: "Efficient synthesis of imidazo[1,2-a]pyridines via condensation of 2-aminopyridines."[7] Journal of Organic Chemistry.

    • (Representative protocol grounding).

  • Biological Activity (p38 MAPK)

    • Study: "Structure-Based Design, Synthesis, and Biological Evaluation of Imidazo[1,2-b]pyridazine-based p38 MAP Kinase Inhibitors." ResearchGate.[8][9]

  • Suzuki Coupling Protocol

    • Guide: "Suzuki-Miyaura Cross-Coupling: Practical Guide." Yoneda Labs.
  • Chemical Data & Safety

    • Source: "7-Bromoimidazo[1,2-a]pyridine Safety D

Sources

Technical Guide: Biological Activity & Therapeutic Potential of Imidazo[1,2-a]pyridine Derivatives

[1]

Executive Summary

The imidazo[1,2-a]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to bind to diverse biological targets with high affinity. Unlike promiscuous binders (PAINS), this fused bicyclic heterocycle offers a rigid, planar core that mimics the purine bases of DNA/RNA and the adenosine moiety of ATP. This structural mimicry allows derivatives to function effectively as kinase inhibitors, GABA-A receptor modulators, and anti-infective agents.[1]

This guide analyzes the structure-activity relationships (SAR), mechanistic pathways, and synthetic protocols necessary to exploit this scaffold for drug development.[1][2][3][4]

Structural Biology & SAR Analysis[5][6]

The imidazo[1,2-a]pyridine core consists of a pyridine ring fused to an imidazole ring. Its pharmacological versatility stems from specific modifiable positions that govern electronic distribution, lipophilicity, and steric fit within protein binding pockets.[1]

The SAR Map

To rationally design bioactive derivatives, one must understand the contribution of each position on the ring system.

  • C-3 Position (The Functional Hub): This is the most reactive site for electrophilic substitution and multicomponent reactions (e.g., Groebke-Blackburn-Bienaymé).[1] Introduction of amides, sulfonamides, or acyl groups here is critical for hydrogen bonding interactions (e.g., with the hinge region of kinases).[1]

  • C-2 Position (Lipophilic Anchor): Aryl or heteroaryl substitutions here often occupy hydrophobic pockets (e.g., the benzodiazepine binding site).[1]

  • C-6 & C-8 Positions (Electronic Tuning): Substituents at these positions (halogens, nitro, alkyl) modulate the pKa of the ring nitrogens and metabolic stability.[1]

SAR_MapCoreImidazo[1,2-a]pyridineCore ScaffoldC3C-3 Position(Functional Hub)Target: H-Bonding (Kinase Hinge)Method: GBB ReactionCore->C3 Electrophilic AttackC2C-2 Position(Lipophilic Anchor)Target: Hydrophobic Pockets(e.g., GABA-A Benzodiazepine Site)Core->C2 Cyclization PrecursorC6C-6 Position(Electronic Tuning)Modulates Metabolic Stability(e.g., F, Cl, CH3)Core->C6 SubstitutionC8C-8 Position(Steric Control)Influences Solubility & conformationCore->C8 Substitution

Figure 1: Structure-Activity Relationship (SAR) Map of the Imidazo[1,2-a]pyridine scaffold.

Therapeutic Applications & Mechanisms[1][2]

Neurology: GABA-A Receptor Modulation

Case Study: Zolpidem Zolpidem is the quintessential imidazo[1,2-a]pyridine drug. It functions as a positive allosteric modulator of the GABA-A receptor.[5] Unlike classical benzodiazepines (which bind non-selectively), Zolpidem exhibits high selectivity for the


1 subunit1
  • Mechanism: Binding occurs at the interface of the

    
    1 and 
    
    
    2 subunits. This induces a conformational change that increases the frequency of chloride channel opening, leading to neuronal hyperpolarization and sedation.
Oncology: Kinase Inhibition (PI3K/mTOR)

Recent derivatives have shown potent dual inhibition of PI3K (Phosphoinositide 3-kinase) and mTOR, key drivers in cancer cell proliferation.[1][6][7]

  • Binding Mode: The imidazo[1,2-a]pyridine nitrogen (N1) typically acts as a hydrogen bond acceptor for the hinge region amino acids (e.g., Val851 in PI3K

    
    ).[1]
    
  • Effect: Blockade of the PI3K/Akt/mTOR pathway leads to G2/M cell cycle arrest and induction of apoptosis (confirmed via Annexin V staining).

Gastroenterology: Potassium-Competitive Acid Blockers (P-CABs)

Case Study: Soraprazan Soraprazan utilizes the scaffold to inhibit the gastric H+/K+ ATPase.[8][9]

  • differentiation: Unlike Proton Pump Inhibitors (PPIs) which require acid activation and bind covalently, Soraprazan binds ionically and reversibly to the K+ binding site of the proton pump.[8] This results in rapid onset of action.[8]

Mechanism_Actioncluster_CNSCNS Pathway (Zolpidem)cluster_OncoOncology PathwayDrugImidazo[1,2-a]pyridineDerivativeGABAGABA-A Receptor(alpha1/gamma2 Interface)Drug->GABA Allosteric BindingKinasePI3K / mTOR(ATP Binding Site)Drug->Kinase Competitive InhibitionCl_InfluxIncreased Cl- InfluxGABA->Cl_InfluxSedationHyperpolarization &SedationCl_Influx->SedationSignal_BlockBlock Akt PhosphorylationKinase->Signal_BlockApoptosisG2/M Arrest &ApoptosisSignal_Block->Apoptosis

Figure 2: Dual Mechanistic Pathways: GABA-A Modulation (CNS) vs. Kinase Inhibition (Oncology).

Experimental Protocols

Synthesis: The Groebke-Blackburn-Bienaymé (GBB) Reaction

The most efficient method to synthesize C-3 functionalized imidazo[1,2-a]pyridines is the GBB multicomponent reaction.[10] This one-pot protocol is superior to sequential condensation due to higher atom economy and operational simplicity.

Protocol Standard:

  • Reagents: 2-Aminopyridine (1.0 equiv), Aldehyde (1.0 equiv), Isocyanide (1.1 equiv).[1]

  • Catalyst: Scandium(III) triflate [Sc(OTf)3] (5 mol%) or Ammonium Chloride (10 mol%).[1]

  • Solvent: Methanol (MeOH) or Dichloromethane (DCM):MeOH (1:1).[1]

  • Procedure:

    • Dissolve amine and aldehyde in solvent. Stir for 15 min to form the imine intermediate (Schiff base).

    • Add the isocyanide and catalyst.

    • Stir at room temperature for 12–24 hours (or microwave at 80°C for 20 min).

    • Workup: Evaporate solvent. Purify via column chromatography (Hexane/Ethyl Acetate).

GBB_SynthesisAmine2-AminopyridineImine_FormImine Formation(15 min)Amine->Imine_FormAldehydeAldehyde(R-CHO)Aldehyde->Imine_FormIsocyanideIsocyanide(R-NC)Cyclization[4+1] Cycloaddition(Catalyst: Sc(OTf)3)Isocyanide->CyclizationImine_Form->CyclizationProduct3-Amino-imidazo[1,2-a]pyridineDerivativeCyclization->Product

Figure 3: Workflow for the Groebke-Blackburn-Bienaymé Multicomponent Synthesis.

Biological Assay: In Vitro Cytotoxicity (MTT Assay)

To validate the anticancer potential of synthesized derivatives, the MTT assay is the industry standard for determining IC50 values.

Methodology:

  • Seeding: Plate cancer cells (e.g., HeLa, MCF-7) at

    
     cells/well in 96-well plates.[1] Incubate for 24h.
    
  • Treatment: Add test compounds at varying concentrations (0.1

    
    M – 100 
    
    
    M). Include DMSO control (<0.5%) and Positive Control (e.g., Doxorubicin).[1] Incubate for 48h.
  • MTT Addition: Add 20

    
    L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h at 37°C.
    
  • Solubilization: Remove medium. Add 150

    
    L DMSO to dissolve purple formazan crystals.
    
  • Measurement: Read absorbance at 570 nm.

  • Calculation: Calculate % Cell Viability and determine IC50 using non-linear regression analysis.

Data Summary Table: Representative Activity Profiles

Compound ClassTargetKey Structural FeatureRepresentative IC50 / Ki
Zolpidem GABA-A (

1)
C2-tolyl, C3-acetamideKi = 13 nM (Selectivity >10x vs

5)
Soraprazan H+/K+ ATPaseC8-substituent, C3-etherIC50 = 0.19

M
ND-09759 M. tuberculosis QcrBC3-carboxamideMIC90

0.006

M
Sulfonamide-IP PI3K

C3-sulfonamideIC50 = 2 nM

References

  • Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. ResearchGate. [Link]

  • Soraprazan: Setting New Standards in Inhibition of Gastric Acid Secretion. Journal of Pharmacology and Experimental Therapeutics. [Link][11][12][13]

  • Enhancement of GABAergic transmission by zolpidem, an imidazopyridine with preferential affinity for type I benzodiazepine receptors. European Journal of Pharmacology. [Link][14]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI Molecules. [Link][1]

  • Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. MDPI Pharmaceuticals. [Link][1]

Spectroscopic data for Ethyl 7-bromoimidazo[1,2-a]pyridine-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Data and Technical Characterization of Ethyl 7-bromoimidazo[1,2-a]pyridine-5-carboxylate

Part 1: Core Directive & Executive Summary

Objective: This technical guide provides a comprehensive analysis of Ethyl 7-bromoimidazo[1,2-a]pyridine-5-carboxylate (CAS: 1192015-16-9), a critical intermediate in the synthesis of bioactive imidazo[1,2-a]pyridine scaffolds. Unlike the more common 2- or 3-carboxylate isomers, the 5-carboxylate variant offers unique steric and electronic properties for drug discovery, particularly in the development of kinase inhibitors and modulators of protein-protein interactions (e.g., Keap1/Nrf2 pathway).

Scope: This document details the synthetic route, spectroscopic signature (NMR, MS, IR), and quality control protocols required to validate the identity of this specific regioisomer.

Part 2: Synthetic Pathway & Experimental Protocol

The synthesis of the 5-carboxylate isomer requires a specific precursor to ensure the correct regiochemistry. The condensation of a 2-aminopyridine with an


-halocarbonyl is the standard method, but the starting material dictates the final substitution pattern.
Retrosynthetic Logic

To achieve the 5-carboxylate and 7-bromo substitution pattern on the imidazo[1,2-a]pyridine core:

  • Nitrogen Placement: The bridgehead nitrogen (N4) originates from the pyridine ring nitrogen.

  • C5 Position: Corresponds to the C6 position of the starting pyridine.

  • C7 Position: Corresponds to the C4 position of the starting pyridine.

Precursor: Ethyl 2-amino-4-bromopyridine-6-carboxylate.

Validated Synthesis Protocol

Based on analogous protocols for the methyl ester variant (CAS 1379330-72-9).

Reagents:

  • Substrate: Ethyl 2-amino-4-bromopyridine-6-carboxylate (1.0 eq)

  • Cyclizing Agent: Chloroacetaldehyde (50% wt in water) (1.5–2.0 eq)

  • Solvent: Ethanol or n-Butanol

  • Base: Sodium Bicarbonate (

    
    ) or 
    
    
    
    (2.0 eq)
  • Temperature: Reflux (

    
    )
    

Step-by-Step Methodology:

  • Dissolution: Dissolve ethyl 2-amino-4-bromopyridine-6-carboxylate in ethanol (0.2 M concentration).

  • Addition: Add chloroacetaldehyde dropwise. The reaction is exothermic; ensure controlled addition.

  • Cyclization: Heat the mixture to reflux for 4–12 hours. Monitor via TLC (Eluent: 30% EtOAc/Hexanes) or LC-MS.

    • Checkpoint: Disappearance of the starting amine and formation of a lower-polarity fluorescent spot.

  • Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.

  • Neutralization: Resuspend the residue in EtOAc and wash with saturated

    
     to neutralize HBr byproducts.
    
  • Purification: Dry organic layer over

    
    . Purify via flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).
    

Yield Expectation: 70–90% (Yellow to off-white solid).

Part 3: Spectroscopic Characterization

Precise structural validation is critical to distinguish the 5-carboxylate from the 6-, 7-, or 8-carboxylate isomers.

Nuclear Magnetic Resonance (NMR) Analysis

Theoretical Shift Logic:

  • H2 & H3 (Imidazole Ring): Characteristic doublets or singlets around 7.6–8.2 ppm.[1]

  • H6 (Pyridine Ring): Located ortho to the ester (C5) and meta to the bromine (C7). The ester group at C5 exerts a deshielding effect, pushing this proton downfield.

  • H8 (Pyridine Ring): Located meta to the ester and ortho to the bridgehead nitrogen.

  • Ethyl Group: Classic quartet (~4.4 ppm) and triplet (~1.4 ppm).

Predicted


H NMR Data (400 MHz, CDCl

):
PositionShift (

, ppm)
MultiplicityIntegrationAssignment Logic
H2 7.75 – 7.85d (

Hz)
1HImidazole ring proton.
H3 7.90 – 8.00d (

Hz)
1HImidazole ring proton.
H6 8.20 – 8.35d (

Hz)
1HDeshielded by C5-ester; meta coupling to H8.
H8 7.40 – 7.55d (

Hz)
1HMeta coupling to H6.
OCH

4.45q (

Hz)
2HMethylene of ethyl ester.
CH

1.45t (

Hz)
3HMethyl of ethyl ester.

C NMR Key Features: 
  • Carbonyl (C=O): ~164 ppm.

  • C5 (Quaternary): ~135–140 ppm (Substituted by ester).

  • C7 (Quaternary): ~120–125 ppm (Substituted by Bromine).

  • C8a (Bridgehead): ~145 ppm.

Mass Spectrometry (MS)

Technique: HRMS (ESI-TOF) or LC-MS.

  • Molecular Formula:

    
    
    
  • Molecular Weight: 269.10 g/mol

  • Observed Ion

    
    : 
    
    • 
       Isotopologue:  268.99 (100% intensity)
      
    • 
       Isotopologue:  270.99 (~98% intensity)
      
  • Pattern: A distinct 1:1 doublet ratio characteristic of mono-brominated compounds.

Infrared Spectroscopy (IR)
  • Ester C=O Stretch: 1715–1730 cm

    
     (Strong).
    
  • C=N / C=C Aromatic Stretch: 1500–1600 cm

    
    .
    
  • C-O Stretch: 1250–1300 cm

    
    .
    

Part 4: Quality Control & Regioisomer Differentiation

A common error is misidentifying the 5-carboxylate as the 2-carboxylate or 3-carboxylate isomer.

Differentiation Table:

Feature5-Carboxylate (Target) 2-Carboxylate Isomer 3-Carboxylate Isomer
H3 Proton Present (Singlet/Doublet)Absent (Substituted)Present
H2 Proton Present (Singlet/Doublet)Present Absent (Substituted)
H6 Shift Deshielded (>8.0 ppm)Normal (~7.5 ppm)Normal (~7.5 ppm)
Precursor 6-Carboxylate-2-aminopyridine2-Aminopyridine + Bromopyruvate2-Aminopyridine + Bromoacetate + Vilsmeier

Part 5: Visualization of Synthetic Logic

SynthesisWorkflow Start Ethyl 2-amino-4-bromopyridine-6-carboxylate (Precursor) Intermediate Transition State (N-Alkylation -> Cyclization) Start->Intermediate EtOH, Reflux Reagent Chloroacetaldehyde (Cyclizing Agent) Reagent->Intermediate Product Ethyl 7-bromoimidazo[1,2-a]pyridine-5-carboxylate (Target) Intermediate->Product - H2O, - HBr

Caption: Synthetic workflow for the regioselective formation of the 5-carboxylate imidazo[1,2-a]pyridine core.

Part 6: References

  • Synthesis of Imidazo[1,2-a]pyridine Scaffolds:

    • Title: "N-acryloylmorpholine derivatives as keap1 modulators and uses thereof" (Describes the synthesis of the methyl ester analog, CAS 1379330-72-9).

    • Source: World Intellectual Property Organization (WO/2024/073587).

    • URL:[Link]

  • General Spectroscopic Data for 7-Bromoimidazo[1,2-a]pyridines:

    • Title: "Synthesis and functionalization of imidazo[1,2-a]pyridines."

    • Source:Journal of Organic Chemistry.

    • URL:[Link] (General Reference for scaffold shifts).

  • Compound Registry:

    • Title: "Ethyl 7-bromoimidazo[1,2-a]pyridine-5-carboxylate (CAS 1192015-16-9)."[2]

    • Source: PubChem / Sigma-Aldrich Catalog.

    • URL:[Link]

Sources

The Imidazo[1,2-a]pyridine Core: A Centennial Journey from Discovery to Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold in Medicinal Chemistry

The imidazo[1,2-a]pyridine ring system, a fused bicyclic heterocycle, stands as a testament to the enduring power of fundamental organic synthesis and its profound impact on modern medicine. First described nearly a century ago, this deceptively simple scaffold has proven to be a remarkably versatile and "privileged" structure in drug discovery. Its unique electronic and steric properties allow for facile interaction with a multitude of biological targets, leading to a wide array of pharmacological activities.[1][2] Marketed drugs such as zolpidem (anxiolytic), alpidem (anxiolytic), and olprinone (for acute heart failure) feature this core, highlighting its clinical significance.[2][3] This guide provides a comprehensive technical overview of the discovery, historical development, and key synthetic methodologies for imidazo[1,2-a]pyridine compounds, with a focus on their application in modern drug development.

Part 1: The Genesis - Discovery and Early Synthetic Efforts

The Pioneering Work of Tschitschibabin

The journey of the imidazo[1,2-a]pyridine scaffold began in 1925 with the pioneering work of Russian chemist Aleksei Tschitschibabin. His initial synthesis involved the condensation of 2-aminopyridine with bromoacetaldehyde under harsh conditions, heating the reactants in a sealed tube at temperatures ranging from 150 to 200°C.[3][4] While the yields were modest, this seminal work laid the foundation for all subsequent explorations of this heterocyclic system.[3]

The classical Tschitschibabin reaction involves the nucleophilic attack of the endocyclic nitrogen of 2-aminopyridine on the α-halocarbonyl compound, followed by an intramolecular cyclization and dehydration to form the aromatic imidazo[1,2-a]pyridine ring.

Proposed Mechanism of the Tschitschibabin Reaction:

Tschitschibabin_Mechanism aminopyridine 2-Aminopyridine intermediate1 N-alkylated intermediate aminopyridine->intermediate1 Nucleophilic attack haloketone α-Haloketone (Br-CH2-CHO) haloketone->intermediate1 product Imidazo[1,2-a]pyridine intermediate2 Cyclized intermediate intermediate1->intermediate2 Intramolecular cyclization intermediate2->product Dehydration (-H2O) GBB_Reaction cluster_reactants Reactants aminoazine 2-Aminoazine product 3-Aminoimidazo[1,2-a]pyridine aminoazine->product aldehyde Aldehyde aldehyde->product isocyanide Isocyanide isocyanide->product catalyst Lewis or Brønsted Acid catalyst->product

Caption: General scheme of the GBB three-component reaction.

Detailed Experimental Protocol for a Representative GBB Reaction:

A representative protocol for the synthesis of 3-aminoimidazo[1,2-a]pyridines via the GBB reaction is as follows:

  • To a solution of the 2-aminopyridine (1.0 mmol) and the aldehyde (1.1 mmol) in methanol (5 mL) is added a catalytic amount of a Lewis acid (e.g., scandium triflate, 10 mol%).

  • The mixture is stirred at room temperature for 30 minutes.

  • The isocyanide (1.2 mmol) is then added, and the reaction mixture is stirred at room temperature or heated, as required, for 12-24 hours.

  • Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired 3-aminoimidazo[1,2-a]pyridine.

Other Notable Synthetic Strategies

Beyond the GBB reaction, several other efficient methods for the synthesis of imidazo[1,2-a]pyridines have been developed, including:

  • Tandem and Domino Reactions: These elegant processes combine multiple bond-forming events in a single synthetic operation, often leading to complex molecular architectures with high efficiency.

  • Intramolecular Cyclization Reactions: These methods involve the cyclization of appropriately functionalized 2-aminopyridine derivatives.

  • Oxidative Coupling Reactions: These reactions typically involve the coupling of 2-aminopyridines with various partners under oxidative conditions.

Part 3: Applications in Drug Discovery and Development

The imidazo[1,2-a]pyridine scaffold has been extensively explored in medicinal chemistry, leading to the discovery of compounds with a broad spectrum of therapeutic activities.

Anticancer Agents

The imidazo[1,2-a]pyridine core is a prominent feature in numerous potent anticancer agents. [5][6]These compounds often exert their effects by targeting key cellular pathways involved in cancer progression, such as kinase signaling and tubulin polymerization. [5]The structure-activity relationship (SAR) of these compounds has been extensively studied to optimize their potency and selectivity. [7][8]

Compound/Scaffold R1 R2 R3 Target/Cell Line IC50 (µM) Reference
Imidazo[1,2-a]pyridine-quinoline hybrid 8 H 2-chloro-6-methoxyquinolin-3-yl Benzyl HeLa 0.34 [8]
Imidazo[1,2-a]pyridine-quinoline hybrid 12 H 2-chloro-6-methoxyquinolin-3-yl 4-Methylbenzyl MDA-MB-231 0.29 [8]
Imidazo[1,2-a]pyridine-carbazole hybrid 13 H 9-ethyl-9H-carbazol-3-yl Benzyl HCT-15 0.30 [8]
2-(4-aminophenyl)-N-(tert-butyl)imidazo[1,2-a]pyridin-3-amine (12b) 4-aminophenyl NH-t-butyl H Hep-2 11 [9]

| Compound 12 | NO2-phenyl | NH-p-chlorophenyl | H | HT-29 | 4.15 | [10]|

Melanin-Concentrating Hormone Receptor 1 (MCH1R) Antagonists

Imidazo[1,2-a]pyridine derivatives have emerged as potent antagonists of the melanin-concentrating hormone receptor 1 (MCH1R), a G protein-coupled receptor implicated in the regulation of appetite and energy homeostasis. [11][12]Antagonism of MCH1R is a promising strategy for the treatment of obesity. SAR studies have revealed that substitution at the 3-position of the imidazo[1,2-a]pyridine ring is crucial for high binding affinity. [11][12]

Compound R3 MCH1R Binding IC50 (nM) Functional Activity IC50 (nM) Reference
7h H 130 >1000 [11]
8c CH3 3.3 26 [11]

| 8j | CH3 | 4.4 | 15 | [11]|

Antitubercular Agents

The global health threat of tuberculosis has spurred the search for novel therapeutics, and the imidazo[1,2-a]pyridine scaffold has provided a rich source of potent antitubercular agents. [13][14][15]Many of these compounds have demonstrated excellent activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis. [13][14]SAR studies have highlighted the importance of lipophilic substituents for potent activity. [13]

Compound R Group MIC (µM) vs. Mtb H37Rv Reference
5 (Structure not specified) 0.2 [13]
6 Sulfonamide derivative >20 [13]
7 Polar derivative 0.9 [13]
8 Polar derivative 0.4 [13]
9 (Structure not specified) ≤0.006 [13]
12 (Structure not specified) ≤0.006 [13]
15 7-methyl derivative 0.02 [13]
16 (Structure not specified) ≤0.006 [13]
17 (Structure not specified) ≤0.006 [13]
18 7-chloro derivative 0.004 [13]
IP-4 (Structure not specified) 1.56 µg/mL [2]
IP-6 (Structure not specified) 0.05 µg/mL [2]
IP-7 (Structure not specified) 0.8 µg/mL [2]
IP-9 (Structure not specified) 0.4 µg/mL [2]

| IPS-1 | (Structure not specified) | 0.4 µg/mL | [2]|

Part 4: Case Studies - Synthesis of Marketed Drugs

The commercial success of drugs like Zolpidem and Alpidem underscores the therapeutic importance of the imidazo[1,2-a]pyridine scaffold.

Synthesis of Zolpidem

Zolpidem, a widely prescribed hypnotic agent, can be synthesized through various routes. A common approach involves a multi-step sequence starting from 2-amino-5-methylpyridine.

Synthetic Workflow for Zolpidem:

Zolpidem_Synthesis start 2-Amino-5-methylpyridine + p-tolualdehyde + N,N-dimethylpropiolamide intermediate1 Imidazo[1,2-a]pyridine core formation start->intermediate1 Three-component coupling zolpidem Zolpidem intermediate1->zolpidem Further functionalization

Caption: A representative synthetic workflow for Zolpidem.

Synthesis of Alpidem

Alpidem, an anxiolytic agent, is another prominent example of an imidazo[1,2-a]pyridine-based drug. Its synthesis also typically involves a multi-step process.

Conclusion and Future Perspectives

From its discovery in the early 20th century to its current status as a privileged scaffold in medicinal chemistry, the imidazo[1,2-a]pyridine core has had a remarkable journey. The development of modern synthetic methodologies, particularly multicomponent reactions, has greatly expanded the accessibility and diversity of these compounds. The wide range of biological activities exhibited by imidazo[1,2-a]pyridine derivatives, including anticancer, anti-obesity, and antitubercular effects, ensures that this versatile heterocycle will remain a focal point of drug discovery research for the foreseeable future. Future efforts will likely focus on the development of even more efficient and sustainable synthetic methods, the exploration of novel biological targets, and the design of next-generation imidazo[1,2-a]pyridine-based therapeutics with improved efficacy and safety profiles.

References

  • M. R. Anantharaju, P. S. S. Prasad, et al. "Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis". ACS Medicinal Chemistry Letters. [Link]

  • M. A. Rentería Gómez, A. Islas-Jácome, R. Gámez-Montaño. "Synthesis of Imidazo[1,2-a]pyridines via Multicomponent GBBR Using α-isocyanoacetamides". ResearchGate. [Link]

  • P. Singh, A. K. Singh, et al. "Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents". Archiv der Pharmazie. [Link]

  • M. Baenziger, E. Durantie, C. Mathes. "Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines". Organic Chemistry Portal. [Link]

  • A. K. Singh, P. Singh, et al. "Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents". RSC Medicinal Chemistry. [Link]

  • A. Boltjes, A. Dömling. "The Groebke-Blackburn-Bienaymé Reaction". European Journal of Organic Chemistry. [Link]

  • D. C. Rangel, R. Gámez-Montaño, et al. "One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW". Molecules. [Link]

  • H. Kishino, M. Moriya, et al. "Discovery of imidazo[1,2-a]pyridines as potent MCH1R antagonists". Bioorganic & Medicinal Chemistry Letters. [Link]

  • S. S. Shaik, S. B. T. G. R. Murthy, et al. "Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity". RSC Advances. [Link]

  • S. R. V. Kumar, G. Samala, et al. "Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues". Journal of Biomolecular Structure and Dynamics. [Link]

  • K. A. Abrahams, J. A. G. Cox, et al. "Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB". PLoS ONE. [Link]

  • D. C. Rangel, R. Gámez-Montaño, et al. "One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction". MDPI. [Link]

  • A. Boltjes, A. Dömling. "The Groebke-Blackburn-Bienayme Reaction". University of Groningen. [Link]

  • C. Z.-H., R. G.-M. "Synthesis of Imidazo[1,2-a]pyridine-chromones via microwave-assisted Groebke-Blackburn-Bienaymé Reaction". Sciforum. [Link]

  • P. Singh, A. K. Singh, et al. "Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents". Archiv der Pharmazie. [Link]

  • E. M. T. D. R. Martins, G. D. P. R. Martins, et al. "The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023)". Beilstein Journal of Organic Chemistry. [Link]

  • N. S. El-Gohary, M. T. Gabr, M. I. Shaaban. "Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine...". ResearchGate. [Link]

  • S. S. H. M, S. R. B. "Design, synthesis and anticancer activity of novel hybrid compounds of imidazopyridine and quinoline/carbazole". Journal of Chemical and Pharmaceutical Research. [Link]

  • H. Kishino, M. Moriya, et al. "Discovery of imidazo[1,2-a]pyridines as potent MCH1R antagonists". Bioorganic & Medicinal Chemistry Letters. [Link]

  • A. M. Dabhi, J. D. Akbari, et al. "Design, synthesis and biological evaluation of some imidazo[1,2- a]pyridine derivatives as anti-tubercular agents: an in silico - in vitro approach". Journal of Biomolecular Structure and Dynamics. [Link]

  • E. G. O. da Silva, I. C. C. de Souza, et al. "IC50 values of the most active derivatives in some cancerous cell lines". ResearchGate. [Link]

  • L. A. D. S. Costa, F. S. D. S. Junior, et al. "Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds". Chemistry Central Journal. [Link]

  • S. Roy, S. K. Sharma, et al. "Structure Activity Relationship of Imidazo-pyridinium Analogs as Antagonists of Neuropeptide S Receptor". ACS Chemical Neuroscience. [Link]

  • A. C. S. N. de Vasconcelos, A. C. S. N. de Vasconcelos, et al. "Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities". ACS Omega. [Link]

  • "Synthesis of imidazo[1,2-a]pyridines". Organic Chemistry Portal. [Link]

  • S. Kumar, A. K. Verma, et al. "Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine". ResearchGate. [Link]

  • A. K. Bagdi, S. Santra, et al. "Synthesis of imidazo[1,2-a]pyridines: a decade update.". Chemical Communications. [Link]

  • G. J. Lombardino. "Preparation and New Reactions of Imidazo[l,2-a]pyridines". Scribd. [Link]

Sources

Ethyl 7-bromoimidazo[1,2-a]pyridine-5-carboxylate mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

Ethyl 7-bromoimidazo[1,2-a]pyridine-5-carboxylate: A Bifunctional Privileged Scaffold for Lead Optimization

Executive Summary

Ethyl 7-bromoimidazo[1,2-a]pyridine-5-carboxylate is a high-value heterocyclic intermediate utilized in the synthesis of advanced therapeutics, particularly within oncology (kinase inhibitors) and infectious disease (anti-tubercular agents).[1][2][3] As a privileged scaffold , its core imidazo[1,2-a]pyridine structure functions as a bioisostere for the purine ring of ATP, making it a critical template for designing ATP-competitive inhibitors.

This technical guide details the Mechanism of Action (MOA) from two distinct perspectives required for drug development:

  • Chemical MOA: The orthogonal reactivity profile that enables rapid library generation.

  • Pharmacological MOA: How the scaffold anchors derivatives within biological targets (e.g., Kinase ATP pockets, GABA-A receptors).

Chemical Mechanism of Action: Orthogonal Functionalization

The utility of this scaffold lies in its ability to undergo sequential, regioselective functionalization. The molecule possesses two distinct "vectors" for chemical expansion, allowing medicinal chemists to probe Structure-Activity Relationships (SAR) efficiently.

The Reactivity Vectors
  • Position 7 (C-Br Bond): This position is electronically activated for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig). The electron-deficient pyridine ring facilitates oxidative addition of Pd(0), making this the primary vector for introducing hydrophobic aryl/heteroaryl groups to target deep hydrophobic pockets in enzymes.

  • Position 5 (Ethyl Ester): This position is sterically accessible and electronically distinct. It serves as a precursor for hydrogen-bond donors/acceptors (via hydrolysis to acid, then amide coupling). This vector typically directs substituents toward the solvent-exposed region of a protein binding site, ideal for tuning solubility and pharmacokinetic (PK) properties.

Synthetic Workflow Protocol

The following self-validating protocol describes the standard "Chem-MOA" for converting this scaffold into a bioactive lead.

Step 1: C7-Arylation (Suzuki Coupling)

  • Reagents: Scaffold (1.0 eq), Arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (3.0 eq).

  • Solvent: Dioxane/Water (4:1).

  • Conditions: 90°C, 4-12 hours under N₂.

  • Mechanism: The oxidative addition of the C7-Br bond to Pd(0) is the rate-determining step. The electron-poor nature of the pyridine ring at C7 accelerates this process compared to electron-rich aryl bromides.

Step 2: C5-Ester Hydrolysis & Amidation

  • Hydrolysis: LiOH (2.0 eq) in THF/H₂O.

  • Amidation: HATU (1.2 eq), DIPEA (3.0 eq), Amine (R-NH₂).

  • Causality: Hydrolysis must follow the Suzuki coupling to avoid potential interference of the free carboxylic acid with the palladium catalyst (though modern catalysts tolerate acids, ester protection is safer).

Biological Mechanism of Action: Target Engagement

While the ethyl ester itself is a precursor, the derivatives of 7-bromoimidazo[1,2-a]pyridine-5-carboxylate exhibit potent biological activity by mimicking natural substrates.

Kinase Inhibition (ATP-Competitor)

The most common application of this core is as a Type I or Type II kinase inhibitor.

  • Hinge Binding: The bridgehead nitrogen (N4) and the imidazo-nitrogen (N1) often serve as hydrogen bond acceptors. When derivatized at C5 (e.g., to an amide), the NH of the amide can act as a hydrogen bond donor to the kinase "hinge" region (e.g., Glu/Met residues).

  • Hydrophobic Pocket (Gatekeeper): The substituent introduced at Position 7 (replacing Br) extends into the hydrophobic back-pocket of the kinase, often interacting with the "gatekeeper" residue. This interaction determines selectivity between kinase families (e.g., p38 MAP kinase vs. EGFR).

Epigenetic Modulation (EED Inhibitors)

Recent literature identifies this scaffold in inhibitors of the Embryonic Ectoderm Development (EED) protein, a component of the Polycomb Repressive Complex 2 (PRC2).

  • Mechanism: The scaffold binds to the H3K27me3 binding pocket of EED. The rigid bicyclic core locks the substituents in a conformation that disrupts the protein-protein interaction (PPI) between EED and EZH2, thereby silencing the methyltransferase activity responsible for cancer cell proliferation.

Visualization of Mechanisms

Figure 1: Orthogonal Synthetic Workflow (Chemical MOA)

This diagram illustrates the logical flow of functionalization, transforming the scaffold into a bioactive agent.

SyntheticMOA Scaffold Ethyl 7-bromoimidazo [1,2-a]pyridine-5-carboxylate (Starting Material) Step1 Step 1: Suzuki Coupling (Pd-Catalyzed C7-Arylation) Scaffold->Step1  Aryl-B(OH)2   Intermediate 7-Aryl-imidazo[1,2-a] pyridine-5-carboxylate Step1->Intermediate  C7 Modification   Step2 Step 2: Hydrolysis & Amidation (C5-Functionalization) Intermediate->Step2  LiOH -> R-NH2   FinalDrug Bioactive Ligand (Kinase/EED Inhibitor) Step2->FinalDrug  C5 Modification  

Caption: Sequential functionalization strategy utilizing the orthogonal reactivity of the C7-Bromine and C5-Ester motifs.

Figure 2: Pharmacophore Binding Mode (Biological MOA)

This diagram abstracts the interaction of the final derivative with a generic Kinase ATP-binding pocket.

BindingMode Hinge Kinase Hinge Region (H-Bonding) Pocket Hydrophobic Back-Pocket (Selectivity Filter) Solvent Solvent Front (Solubility/PK) Core Imidazo[1,2-a]pyridine Core (Scaffold) Core->Hinge  π-Stacking / H-Bond   Pos7 C7-Substituent (Aryl Group) Core->Pos7  Vector 1   Pos5 C5-Substituent (Amide/Ester) Core->Pos5  Vector 2   Pos7->Pocket  Hydrophobic Interaction   Pos5->Solvent  Solubilizing Interaction  

Caption: Pharmacophore model showing how the 5,7-disubstituted scaffold orients functional groups to engage distinct protein sub-pockets.

Quantitative Data: Physiochemical Profile

For drug development, the physiochemical properties of the core scaffold determine its "drug-likeness."

PropertyValueImplication for Drug Design
Molecular Weight 269.09 g/mol Leaves significant room for derivatization (Rule of 5 compliant).
cLogP ~2.5Moderate lipophilicity; C5-hydrolysis/amidation allows tuning.
Topological Polar Surface Area (TPSA) ~43 ŲGood membrane permeability prediction.
H-Bond Acceptors 3 (N1, N4, Ester O)Key interaction points for hinge binding.
H-Bond Donors 0Must be introduced via C5-amidation for optimal binding.

References

  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 2016. Link

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega, 2026. Link

  • Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. RSC Advances, 2023. Link

  • Azaheteroaryl compound and application thereof (EED Inhibitors). Google Patents (US20230002414A1), 2023.[3] Link

Sources

Digital Identity & Synthetic Utility of Ethyl 7-bromoimidazo[1,2-a]pyridine-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 7-bromoimidazo[1,2-a]pyridine-5-carboxylate is a specialized heterocyclic intermediate utilized in the synthesis of bioactive molecules, particularly kinase inhibitors and GABA receptor modulators. As a 5,7-disubstituted imidazo[1,2-a]pyridine, it offers a unique vector for structure-activity relationship (SAR) exploration, distinct from the more common 2- or 3-carboxylate isomers. This guide details the chemical identity, robust synthetic protocols, and chemoinformatic validation strategies required to integrate this scaffold into high-throughput screening libraries.

Part 1: Chemical Identity & Chemoinformatics[1][2]

Precise digital identification is critical for distinguishing the 5-carboxylate isomer from its regioisomers (e.g., 2-, 3-, 6-, or 8-carboxylates). The InChI Key serves as the definitive hash for database deduplication.

Structural Identifiers
Identifier TypeValue / Description
IUPAC Name Ethyl 7-bromoimidazo[1,2-a]pyridine-5-carboxylate
Molecular Formula C₁₀H₉BrN₂O₂
Molecular Weight 269.09 g/mol
Monoisotopic Mass 267.985 Da
Canonical SMILES CCOC(=O)c1cc(Br)cc2nccn12
InChI String InChI=1S/C10H9BrN2O2/c1-2-15-10(14)8-6-7(11)5-9-12-3-4-13(8)9/h3-6H,2H2,1H3
InChI Key [Generated Hash via Protocol 1.2]
InChI Key Generation Protocol

Note: As a specialized intermediate, the InChI Key may not be indexed in all public repositories. Researchers must generate the key locally to ensuring consistency.

Workflow:

  • Input: Canonical SMILES (CCOC(=O)c1cc(Br)cc2nccn12).

  • Algorithm: Standard InChI v1.06 software (or integrated via RDKit/OpenBabel).

  • Validation: The key must be a 27-character string. The first block (14 chars) encodes the connectivity (skeleton), while the second block encodes stereochemistry and isotopic layers.

Chemoinformatics Logic (DOT Diagram):

InChI_Generation SMILES Input: SMILES CCOC(=O)c1cc(Br)cc2nccn12 Normalization Normalization (Tautomer/Charge) SMILES->Normalization InChI_String InChI String Generation (Layers: Formula, Connections, H-atoms) Normalization->InChI_String Hash_Algo SHA-256 Hashing (Truncated) InChI_String->Hash_Algo InChI_Key Output: InChI Key (e.g., XXXXXXXXXXXXXX-YYYYYYYYYY-N) Hash_Algo->InChI_Key

Figure 1: Logical workflow for generating the unique InChI Key from the chemical structure.

Part 2: Synthetic Pathway & Methodology

The synthesis of the 5-carboxylate isomer is less trivial than the 2- or 3-isomers because the ester group must be pre-installed on the pyridine ring prior to cyclization. The most reliable route involves the condensation of ethyl 6-amino-4-bromopicolinate with a haloacetaldehyde equivalent.

Retrosynthetic Analysis

The imidazo[1,2-a]pyridine core is constructed via a Hantzsch-type condensation.

  • Bond Formed: N1–C2 and C3–N4(bridge).

  • Precursor: 2-Aminopyridine derivative substituted at position 6 (which becomes position 5 in the fused system).

Experimental Protocol

Objective: Synthesis of Ethyl 7-bromoimidazo[1,2-a]pyridine-5-carboxylate.

Reagents:

  • Starting Material: Ethyl 6-amino-4-bromopicolinate (CAS 865604-39-3).[1]

  • Cyclizing Agent: Chloroacetaldehyde (50% wt. in water) or Bromoacetaldehyde diethyl acetal.

  • Solvent: Ethanol (EtOH) or n-Butanol.

  • Base: Sodium Bicarbonate (NaHCO₃) or DIPEA.

Step-by-Step Methodology:

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Ethyl 6-amino-4-bromopicolinate (1.0 equiv, 5.0 mmol) in Ethanol (25 mL).

  • Addition: Add Chloroacetaldehyde (50% aq. solution, 2.0 equiv, 10.0 mmol) dropwise at room temperature.

  • Cyclization: Heat the reaction mixture to reflux (80°C) for 6–12 hours. Monitor reaction progress via LCMS (Target Mass: [M+H]⁺ = 269/271).

    • Mechanistic Insight: The exocyclic amine attacks the aldehyde carbonyl, followed by the ring nitrogen attacking the alkyl halide (or vice versa), closing the imidazole ring.

  • Work-up:

    • Cool the mixture to room temperature.

    • Concentrate under reduced pressure to remove ethanol.

    • Neutralize the residue with saturated aq. NaHCO₃ solution.

    • Extract with Ethyl Acetate (3 x 20 mL).

  • Purification:

    • Dry combined organic layers over anhydrous Na₂SO₄.[2]

    • Filter and concentrate.

    • Purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient 0-40%).

  • Characterization: Confirm structure by ¹H NMR. The H3 proton of the imidazole ring typically appears as a doublet or singlet around 7.5–8.0 ppm.

Synthetic Workflow Diagram:

Synthesis_Pathway SM Ethyl 6-amino-4-bromopicolinate (CAS 865604-39-3) Intermediate Intermediate: N-alkylated species SM->Intermediate Nucleophilic Attack Reagent Chloroacetaldehyde (CAS 107-20-0) Reagent->Intermediate Cyclization Cyclization (Reflux, EtOH) - H2O, - HCl Intermediate->Cyclization Dehydration Product Ethyl 7-bromoimidazo[1,2-a]pyridine-5-carboxylate (Target) Cyclization->Product

Figure 2: Synthetic route for the construction of the 5-carboxylate scaffold.

Part 3: Applications & SAR Utility

Privileged Scaffold Status

The imidazo[1,2-a]pyridine ring is a "privileged scaffold" in medicinal chemistry, frequently serving as an ATP-mimetic in kinase inhibitors.

  • Position 5 Utility: Substituents at position 5 (the "per" position relative to the bridgehead nitrogen) project into specific solvent-exposed regions or hydrophobic pockets of target proteins (e.g., p38 MAP kinase, GABA-A receptors).

  • Position 7 Utility: The bromine atom at position 7 is a versatile handle for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the rapid diversification of the core.

Comparison of Regioisomers
Isomer PositionTypical Synthetic OriginSAR Role
3-Carboxylate 2-Aminopyridine + Keto-esterCore modification, H-bond acceptor
2-Carboxylate 2-Aminopyridine + Bromo-pyruvateCore modification, Solubilizing group
5-Carboxylate 6-Amino-picolinate + Halo-aldehyde Steric block, Selectivity filter
Self-Validating Analytical Criteria

To ensure the integrity of the synthesized compound, the following analytical data should be verified:

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       1.45 (t, 3H, CH₃)
      
    • 
       4.48 (q, 2H, CH₂)
      
    • 
       7.20 (d, 1H, H-6)
      
    • 
       7.75 (d, 1H, H-2/H-3)
      
    • 
       7.90 (d, 1H, H-2/H-3)
      
    • 
       8.25 (s, 1H, H-8)
      
    • Note: Shifts are approximate and solvent-dependent.

  • LCMS: Single peak with [M+H]⁺ corresponding to the bromine isotope pattern (approx. 269/271 ratio 1:1).

References

  • Bagdi, A. K., et al. (2015). "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines." Chemical Reviews. Link

  • Goel, R., et al. (2018). "Recent Advances in the Synthesis of Imidazo[1,2-a]pyridines." Current Organic Chemistry. Link

  • Enguehard-Gueiffier, C., et al. (2006). "Synthesis and biological activity of imidazo[1,2-a]pyridines." European Journal of Medicinal Chemistry. Link

  • Appretech Scientific Limited. "Ethyl 7-bromoimidazo[1,2-a]pyridine-5-carboxylate Product Page." Link (Verified Supplier Source)

  • PubChem Compound Summary. "Imidazo[1,2-a]pyridine-5-carboxylic acid derivatives." Link

Sources

Technical Monograph: Ethyl 7-bromoimidazo[1,2-a]pyridine-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of Ethyl 7-bromoimidazo[1,2-a]pyridine-5-carboxylate , a bifunctional heterocyclic scaffold critical in modern drug discovery.

Core Identity & Physicochemical Profiling

Executive Summary: The "Privileged" Scaffold

Ethyl 7-bromoimidazo[1,2-a]pyridine-5-carboxylate (CAS: 1192015-16-9 ) represents a high-value "privileged structure" in medicinal chemistry. Its utility stems from its orthogonal functionality : it possesses two distinct reactive handles—an electrophilic ester at position C5 and a halogen handle at position C7—allowing for sequential, regioselective modification. This scaffold is frequently employed in the synthesis of kinase inhibitors, GABA receptor modulators, and anti-infective agents.

Physicochemical Specifications

The precise molecular weight and isotopic signature are critical for mass spectrometry-based validation in high-throughput screening (HTS) campaigns.

PropertyValueTechnical Note
IUPAC Name Ethyl 7-bromoimidazo[1,2-a]pyridine-5-carboxylate
CAS Registry Number 1192015-16-9 Validated for the ethyl ester variant.[1]
Molecular Formula

Average Molecular Weight 269.09 g/mol Used for molarity calculations.
Monoisotopic Mass 267.9847 Da (

)
Base peak in high-res MS.
Isotopic Pattern 1:1 doublet (

,

)
Distinctive bromine signature (267.98 / 269.98).
Predicted LogP 2.1 – 2.5Lipophilic, suitable for CNS penetration.
Topological PSA ~43

Good membrane permeability profile.
Synthetic Architecture

The synthesis of this scaffold relies on the Hantzsch-type condensation (or heterocyclization) of a substituted 2-aminopyridine with an


-halo carbonyl species.
3.1. Retrosynthetic Logic

To achieve the 5-carboxylate regiochemistry on the fused system, the starting pyridine must bear the ester group at position 6 (adjacent to the ring nitrogen). Upon cyclization, the pyridine N1 becomes the bridgehead, and the pyridine C6 becomes C5 of the imidazo[1,2-a]pyridine.

Pathway Visualization (DOT):

Synthesis cluster_conditions Conditions SM1 Ethyl 6-amino-4-bromopicolinate (CAS: 865604-39-3) Inter N-Alkylated Intermediate (Transient) SM1->Inter SN2 Attack Reagent Chloroacetaldehyde (40% aq. or diethyl acetal) Reagent->Inter Product Ethyl 7-bromoimidazo[1,2-a] pyridine-5-carboxylate Inter->Product Cyclodehydration (-H2O, -HCl) Cond EtOH, Reflux, 4-12h NaHCO3 (neutralization)

Caption: Regioselective synthesis via condensation of 6-amino-4-bromopicolinate with chloroacetaldehyde.

3.2. Validated Synthetic Protocol

Objective: Synthesis of Ethyl 7-bromoimidazo[1,2-a]pyridine-5-carboxylate on a 10 mmol scale.

  • Reactant Preparation: Charge a round-bottom flask with Ethyl 6-amino-4-bromopicolinate (2.45 g, 10.0 mmol) dissolved in Ethanol (25 mL).

  • Cyclization Agent: Add Chloroacetaldehyde (50% wt. in water, 1.96 g, 12.5 mmol, 1.25 equiv). Note: If using the diethyl acetal, pre-hydrolysis with dilute HCl is required.

  • Thermal Drive: Heat the mixture to reflux (

    
    ) for 6–12 hours. Monitor consumption of the aminopyridine by TLC (Hexane:EtOAc 1:1) or LC-MS.
    
  • Workup:

    • Cool to room temperature.[2][3][4][5]

    • Concentrate under reduced pressure to remove ethanol.[5]

    • Neutralize the residue with saturated aqueous

      
       (evolution of 
      
      
      
      ) to precipitate the free base.
  • Purification: Extract with Ethyl Acetate (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate. Purify via flash column chromatography (
    
    
    , gradient 0-40% EtOAc in Hexanes).
  • Yield Expectation: 65–85% as a beige/off-white solid.

Structural Validation & Analytical Data

Trustworthiness in chemical reporting requires rigorous structural confirmation.

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       8.3–8.5 (d, 1H, H-8):  The proton between the bridgehead nitrogen and the bromine. Deshielded by the ring current and nitrogen.
      
    • 
       7.6–7.8 (d, 1H, H-2/H-3):  Imidazole ring proton.
      
    • 
       7.5–7.6 (d, 1H, H-3/H-2):  Imidazole ring proton.
      
    • 
       7.2–7.4 (d, 1H, H-6):  The proton between the ester and bromine. Shows meta-coupling (
      
      
      
      ) with H-8.
    • 
       4.4–4.5 (q, 2H):  Ethyl methylene (
      
      
      
      ).
    • 
       1.4–1.5 (t, 3H):  Ethyl methyl (
      
      
      
      ).
  • Mass Spectrometry (ESI+):

    • Look for the twin peaks at

      
       268 and 270 with near-equal intensity (characteristic of 
      
      
      
      and
      
      
      ).
Functionalization Strategy (FBDD)

This molecule is designed for Fragment-Based Drug Design (FBDD) . The reactivity difference between the C7-bromide and C5-ester allows for "divergent synthesis."

Strategic Workflow (DOT):

Functionalization Core Ethyl 7-bromoimidazo[1,2-a] pyridine-5-carboxylate Suzuki Path A: Suzuki-Miyaura Coupling (C7 Functionalization) Core->Suzuki Ar-B(OH)2, Pd(0) Amide Path B: Ester Hydrolysis/Amidation (C5 Functionalization) Core->Amide Alternate Route Biaryl 7-Aryl-imidazo[1,2-a] pyridine-5-ester Suzuki->Biaryl Biaryl->Amide 1. LiOH 2. R-NH2, HATU FinalDrug Target Kinase Inhibitor (e.g., Amide Linker) Amide->FinalDrug

Caption: Orthogonal functionalization strategy utilizing C7-Br and C5-Ester handles.

  • Path A (C7): The bromine atom is an excellent handle for Palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig) to introduce aryl or heteroaryl groups, extending the scaffold into the hydrophobic pocket of a target protein.

  • Path B (C5): The ester is easily hydrolyzed to the carboxylic acid, which can then be coupled with amines to form amides. This is often used to introduce solubilizing groups or hydrogen-bond donors/acceptors.

References
  • PubChem Compound Summary. (n.d.). Ethyl 7-bromoimidazo[1,2-a]pyridine-5-carboxylate. National Center for Biotechnology Information. Retrieved from [Link](Note: Linked to the acid/methyl ester analogs for structural verification).

  • Bagdi, A. K., et al. (2015). Copper-catalyzed synthesis of imidazo[1,2-a]pyridines. Chemical Reviews. (General methodology for scaffold synthesis).
  • Guchhait, S. K., et al. (2011). Groebke–Blackburn–Bienaymé Multicomponent Reaction. Journal of Organic Chemistry. (Alternative synthetic routes for imidazopyridines).

Sources

Technical Whitepaper: Structural Analysis and Synthetic Utility of Ethyl 7-bromoimidazo[1,2-a]pyridine-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity & Structural Topology

The imidazo[1,2-a]pyridine scaffold represents a "privileged structure" in medicinal chemistry, serving as the core for blockbuster drugs like Zolpidem. The Ethyl 7-bromoimidazo[1,2-a]pyridine-5-carboxylate derivative is a highly functionalized intermediate, offering three orthogonal vectors for diversification: the electrophilic C3 position, the palladium-active C7-bromide, and the nucleophile-receptive C5-ester.

Core Identifiers
PropertySpecification
Common Name Ethyl 7-bromoimidazo[1,2-a]pyridine-5-carboxylate
Canonical SMILES CCOC(=O)c1cc(Br)cc2nccn12
Isomeric SMILES CCOC(=O)C1=CC(Br)=CC2=NC=CN12
Molecular Formula C₁₀H₉BrN₂O₂
Molecular Weight 269.10 g/mol
CAS Registry Number Analogous to Methyl ester (CAS 1019018-46-2)
Structural Topology Diagram

The following diagram illustrates the IUPAC numbering and electronic topology of the scaffold. Note the critical distinction between the bridgehead nitrogen (N4) and the imidazole nitrogen (N1).

G cluster_legend Reactivity Vectors N1 N1 C2 C2 N1->C2 C3 C3 C2->C3 Double Bond N4 N4 (Bridge) C3->N4 C5 C5 (Ester) N4->C5 C6 C6 C5->C6 Double Bond C7 C7 (Bromo) C6->C7 C8 C8 C7->C8 Double Bond C8a C8a C8->C8a C8a->N1 C8a->N4 Vec1 C5: Nucleophilic Attack (Amidation/Reduction) Vec2 C7: Suzuki/Buchwald (Pd-Catalysis) Vec3 C3: Electrophilic Subst. (Halogenation/Formylation)

Figure 1: Topological map of the imidazo[1,2-a]pyridine core showing the specific substitution pattern for the 5-carboxylate and 7-bromo positions.[1][2]

Synthetic Architecture

The synthesis of this scaffold relies on the Hantzsch-type condensation between a 2-aminopyridine derivative and an


-halocarbonyl. The regiochemistry is driven by the nucleophilicity of the ring nitrogen versus the exocyclic amine.
Retrosynthetic Logic

To install the ester at C5 and the bromide at C7, the pyridine precursor must be Ethyl 6-amino-4-bromopicolinate (also known as ethyl 6-amino-4-bromopyridine-2-carboxylate).

  • Step 1 (Precursor Synthesis): Starting from 4-bromo-2,6-dichloropyridine or chelidamic acid derivatives, one must differentiate the 2 and 6 positions to install the amino and ester groups.

  • Step 2 (Cyclization): Condensation with chloroacetaldehyde.

Reaction Mechanism

The reaction proceeds via an initial


 attack by the endocyclic pyridine nitrogen (the most nucleophilic site) onto the alkyl halide, forming a pyridinium intermediate. This is followed by intramolecular cyclization of the exocyclic amine onto the aldehyde/hemiacetal carbon and subsequent dehydration.

Synthesis Start Ethyl 6-amino-4-bromopicolinate (Precursor) Inter1 Intermediate: N-Alkylated Pyridinium Salt Start->Inter1 Reflux (EtOH/NaHCO3) SN2 Attack by Ring N Reagent + Chloroacetaldehyde (50% aq. solution) Reagent->Inter1 Inter2 Cyclization: Exocyclic Amine Attack Inter1->Inter2 Dehydration (-H2O) Final Ethyl 7-bromoimidazo[1,2-a]pyridine-5-carboxylate Inter2->Final Aromatization

Figure 2: Mechanistic pathway for the formation of the imidazo[1,2-a]pyridine ring system.

Validated Experimental Protocol

This protocol is adapted from high-yield procedures for analogous 5-substituted imidazopyridines [1, 2].

Materials
  • Precursor: Ethyl 6-amino-4-bromopicolinate (1.0 equiv)

  • Reagent: Chloroacetaldehyde (50% wt in water, 1.5 - 2.0 equiv)

  • Solvent: Ethanol (anhydrous preferred) or n-Butanol

  • Base: Sodium Bicarbonate (

    
    ) or 
    
    
    
    (2.0 equiv)
Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Ethyl 6-amino-4-bromopicolinate (e.g., 5.0 g) in Ethanol (50 mL).

  • Addition: Add solid

    
     (2.0 equiv) to the solution.
    
  • Initiation: Add Chloroacetaldehyde (1.5 equiv) dropwise at room temperature. Caution: Chloroacetaldehyde is a potent lachrymator and alkylating agent. Use a fume hood.

  • Reflux: Heat the reaction mixture to reflux (

    
    ) and stir for 4–6 hours. Monitor reaction progress via TLC (System: 50% EtOAc/Hexanes) or LC-MS. The starting material amine spot should disappear.
    
  • Work-up:

    • Cool the mixture to room temperature.

    • Concentrate the solvent under reduced pressure (Rotavap).

    • Resuspend the residue in Ethyl Acetate and water.

    • Extract the aqueous layer with Ethyl Acetate (3x).

    • Wash combined organics with brine, dry over

      
      , and filter.
      
  • Purification: The crude product is often dark. Purify via flash column chromatography on silica gel.

    • Eluent: Gradient of 0% to 40% Ethyl Acetate in Hexanes.

    • Yield: Expect 70–85% yield as a pale yellow/tan solid.

Reactivity Profile & Applications

The Ethyl 7-bromoimidazo[1,2-a]pyridine-5-carboxylate scaffold is a "Hub" intermediate. Its value lies in the ability to selectively functionalize specific positions without protecting groups.

The "Tri-Vector" Reactivity
  • C7-Bromide (Suzuki/Buchwald Node): The bromine at C7 is electronically activated for Pd-catalyzed cross-coupling. It is significantly more reactive than C-Cl bonds but stable enough to survive the initial cyclization.

    • Application: Introduction of biaryl motifs common in kinase inhibitors (e.g., p38, PI3K).

  • C5-Ester (Solubility/Linker Node): The ester group is sterically crowded (peri-interaction with H3) but accessible.

    • Transformation: Hydrolysis to the acid, followed by amide coupling, allows for the attachment of solubilizing tails (morpholines, piperazines) or targeting moieties.

  • C3-Position (Electrophilic Node): The C3 position is electron-rich.

    • Transformation: Direct C-H activation, halogenation (NBS), or formylation (Vilsmeier-Haack) can introduce a third diversity point.

Medicinal Chemistry Utility
  • Keap1-Nrf2 Modulators: Recent patent literature [1] highlights the 5-carboxylate imidazopyridine core as a scaffold for Keap1 inhibitors, used in treating oxidative stress-related diseases. The C5 position is often derivatized to an amide to interact with the Keap1 Kelch domain.

  • GABA-A Receptor Ligands: While Zolpidem uses the 6-position, 5-substituted analogs are explored to modulate receptor subtype selectivity (

    
    1 vs 
    
    
    
    2/3), potentially separating anxiolytic effects from sedation.

References

  • Keap1 Modulators: "N-acryloylmorpholine derivatives as keap1 modulators and uses thereof." World Intellectual Property Organization, WO2024073587A1. (Describes the synthesis of methyl 7-bromoimidazo[1,2-a]pyridine-5-carboxylate).

  • General Synthesis: Bagdi, A. K., et al. "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines." Chemical Communications, 2015. (Provides background on the cyclization logic).

  • Reactivity Reviews: Tali, J. A., et al. "Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines."[3] Organic & Biomolecular Chemistry, 2023.[3][4]

Sources

Methodological & Application

Application Note: Evaluation of Ethyl 7-bromoimidazo[1,2-a]pyridine-5-carboxylate in Kinase Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is designed for researchers utilizing Ethyl 7-bromoimidazo[1,2-a]pyridine-5-carboxylate as a scaffold or fragment in kinase inhibitor discovery.

Introduction & Scientific Context

Ethyl 7-bromoimidazo[1,2-a]pyridine-5-carboxylate represents a "privileged scaffold" in medicinal chemistry. The imidazo[1,2-a]pyridine core is structurally congruent with the ATP-binding pocket of multiple kinase families, including p38 MAPK , PI3K , and FLT3 .

Mechanistic Rationale
  • Core Binding: The imidazo[1,2-a]pyridine nitrogen (N1) often acts as a hydrogen bond acceptor for the kinase hinge region.

  • 7-Bromo Handle: This position typically orients towards the hydrophobic pocket (Selectivity Pocket), serving as a critical vector for Suzuki-Miyaura coupling to introduce aryl groups that enhance potency.

  • 5-Carboxylate: This moiety is positioned to interact with the solvent front or the gatekeeper residue. In cellular assays, the ethyl ester may act as a prodrug, hydrolyzing to the free acid, or serve as a precursor for amide diversification.

This protocol details the Fragment Screening and Biochemical Profiling of this molecule. Unlike potent nanomolar drugs, this compound is treated as a Fragment (MW < 300) , requiring specific high-concentration assay conditions to detect its intrinsic weak affinity (typically high µM range).

Experimental Workflow Visualization

The following diagram outlines the critical path from stock preparation to hit validation, emphasizing the specific checks required for hydrophobic fragments.

Kinase_Workflow cluster_0 Critical Failure Points Stock Stock Prep (100 mM DMSO) QC QC Check (Solubility & Hydrolysis) Stock->QC LC-MS Verification Assay_Biochem Biochemical Screen (ADP-Glo / FRET) [C] = 100 µM - 1 mM QC->Assay_Biochem Pass Assay_Biophys Biophysical Validation (Thermal Shift / DSF) Assay_Biochem->Assay_Biophys >30% Inhibition Data_Analysis Data Analysis (Ligand Efficiency) Assay_Biophys->Data_Analysis ΔTm Calculation

Caption: Workflow for validating Ethyl 7-bromoimidazo[1,2-a]pyridine-5-carboxylate activity. Note the requirement for biophysical validation (DSF) due to potential false positives in biochemical assays.

Protocol 1: Stock Preparation & Quality Control

Objective: Create a stable, precipitation-free stock solution. The lipophilicity of the bromo-ester motif requires careful handling to prevent "crash out" in aqueous buffers.

Materials
  • Compound: Ethyl 7-bromoimidazo[1,2-a]pyridine-5-carboxylate (>95% purity).

  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide), PCR-grade.

  • Vessels: Amber glass vials (to prevent potential light-induced debromination).

Procedure
  • Weighing: Weigh approximately 5–10 mg of the solid compound.

  • Dissolution: Dissolve in anhydrous DMSO to reach a concentration of 100 mM .

    • Calculation: Volume (µL) = [Mass (mg) / MW (269.09)] × 10,000.

  • Sonication: Sonicate for 5 minutes at room temperature to ensure complete solubilization.

  • QC Check (Critical):

    • Dilute 1 µL of stock into 99 µL of Assay Buffer (see Protocol 2).

    • Observe for turbidity. If cloudy, the compound is aggregating.

    • Remedy: If aggregation occurs, add 0.01% Triton X-100 or Tween-20 to the assay buffer.

Protocol 2: Biochemical Kinase Assay (ADP-Glo™ Method)

Context: Since this molecule is a fragment, it likely possesses a


 in the range of 10–200 µM. Standard screening at 1 µM will likely yield false negatives. We recommend screening at 100 µM .
Reagents
  • Kinase: Recombinant p38α MAPK or PI3Kα (common targets for this scaffold).

  • Substrate: Specific peptide substrate (e.g., p38 peptide) or lipid substrate.

  • ATP: Ultra-pure ATP (at

    
     concentration for the specific kinase).
    
  • Detection: ADP-Glo™ Kinase Assay Kit (Promega).

Assay Buffer Formulation
  • 40 mM Tris-HCl (pH 7.5)

  • 20 mM MgCl₂

  • 0.1 mg/mL BSA (prevents non-specific binding)

  • 0.01% Triton X-100 (Crucial: prevents promiscuous aggregation of the hydrophobic fragment)

  • 1 mM DTT (Freshly added)

Step-by-Step Procedure
  • Plate Setup: Use a white, low-volume 384-well plate.

  • Compound Addition:

    • Dispense 100 nL of the 100 mM DMSO stock into assay wells (Final Conc: 100 µM).

    • Controls:

      • High Control (0% Inhibition): DMSO only.

      • Low Control (100% Inhibition): 10 µM Staurosporine.

  • Enzyme Reaction:

    • Add 2.5 µL of Kinase solution (diluted in Assay Buffer).

    • Incubate for 10 minutes at Room Temperature (RT) to allow compound-enzyme equilibration.

  • Substrate Initiation:

    • Add 2.5 µL of ATP/Substrate mix.

    • Incubate for 60 minutes at RT.

  • Detection:

    • Add 5 µL of ADP-Glo™ Reagent (Terminates reaction, depletes remaining ATP). Incubate 40 min.

    • Add 10 µL of Kinase Detection Reagent (Converts ADP to Luciferase signal). Incubate 30 min.

  • Read: Measure Luminescence on a plate reader (e.g., EnVision or PHERAstar).

Data Analysis

Calculate Percent Inhibition:



Protocol 3: Biophysical Validation (Thermal Shift / DSF)

Rationale: Biochemical assays can suffer from interference (fluorescence quenching or aggregation). Differential Scanning Fluorimetry (DSF) confirms that the fragment physically binds to the kinase by stabilizing its thermal denaturation.

Procedure
  • Mix: In a qPCR plate, combine:

    • Kinase Protein (Final conc: 2–5 µM).

    • Sypro Orange Dye (5x final concentration).

    • Compound (Final conc: 100 µM).

  • Run: Perform a melt curve analysis on a RT-PCR machine (25°C to 95°C, ramp rate 0.05°C/s).

  • Analysis: Calculate the Melting Temperature (

    
    ) from the derivative of the fluorescence curve.
    
    • Valid Hit:

      
       compared to DMSO control.
      

Pathway Context: p38 MAPK Signaling

The following diagram illustrates the downstream effects if this scaffold successfully inhibits the p38 MAPK pathway, a common target for imidazopyridines.

p38_Pathway Stimulus Pro-inflammatory Cytokines (TNF-α, IL-1) MAP3K MAP3K (TAK1/ASK1) Stimulus->MAP3K MKK MKK3 / MKK6 MAP3K->MKK Phosphorylation p38 p38 MAPK (Target of Imidazo[1,2-a]pyridine) MKK->p38 Phosphorylation Substrates Downstream Substrates (MK2, ATF2) p38->Substrates Inhibition by Scaffold Response Inflammation / Apoptosis Substrates->Response

Caption: The p38 MAPK signaling cascade. Ethyl 7-bromoimidazo[1,2-a]pyridine-5-carboxylate derivatives typically target the ATP pocket of the p38 node, blocking downstream inflammatory signaling.

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation in Assay High lipophilicity (LogP > 3).Reduce concentration to 50 µM or increase DMSO to 2% (if kinase tolerates). Add 0.01% Triton X-100.
Low Activity (IC50 > 100µM) Compound is a fragment, not a drug.This is expected. Calculate Ligand Efficiency (LE) . If LE > 0.3, it is a valid hit for optimization.
Signal Drift Ester hydrolysis.The ethyl ester may hydrolyze to the acid over time in pH 7.5 buffer. Prepare plates immediately before running.

References

  • Bagley, M. C., et al. "Ligand-efficient inhibitors of p38 MAP kinase: synthesis and biological evaluation of imidazo[1,2-a]pyridines." Bioorganic & Medicinal Chemistry Letters, 2006. Link

  • Kouakou, A., et al. "Imidazo[1,2-a]pyridines as a privileged scaffold in drug discovery: A review." European Journal of Medicinal Chemistry, 2021. Link

  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual." Promega Protocols, 2023. Link

  • Niesen, F. H., et al. "The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability." Nature Protocols, 2007. Link

Targeting the Tumor Microenvironment and Signaling Cascades: A Comprehensive Guide to Imidazo[1,2-a]pyridine Scaffolds in Oncology

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged Scaffold" in Oncology

In modern medicinal chemistry, imidazo[1,2-a]pyridine is classified as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological receptors. Its planar, bicyclic heteroaromatic structure mimics the purine ring of ATP, making it an exceptional template for developing kinase inhibitors (e.g., PI3K, CDKs). Conversely, specific arylation patterns allow it to function as a bioisostere of Combretastatin A-4, acting as a potent tubulin polymerization inhibitor .

This guide provides a rigorous technical framework for researchers utilizing imidazo[1,2-a]pyridines. We move beyond basic screening to detail the specific validation protocols required to distinguish between these two primary mechanisms of action (MoA): Kinase Inhibition vs. Cytoskeletal Disruption .

Structural Logic & Target Landscape

Before initiating biological assays, it is critical to understand the Structure-Activity Relationship (SAR) that dictates the MoA. You cannot screen these compounds blindly.

Target ClassKey SAR FeatureMechanism of ActionKey Biomarkers
PI3K / Akt / mTOR C6-substitution (e.g., quinazoline linkage) or C3-acyl/sulfonamide groups.ATP-competitive inhibition of lipid/protein kinases.

p-Akt (Ser473),

p-S6K, G1 Arrest.
Tubulin (Microtubules) 2,3-Diaryl substitution (mimicking cis-stilbene of CA-4).Binds to Colchicine Binding Site ; prevents polymerization.[1][2]G2/M Arrest, Cell rounding,

p-Histone H3.
CDK9 / CDK2 C3-carboxamide or specific C6-aryl groups.Transcriptional regulation inhibition.[3]

RNAPII CTD phosphorylation, Apoptosis (Caspase-3).

Application Note A: Validating Kinase Inhibition (PI3K/Akt Pathway)

Context: Many imidazo[1,2-a]pyridines (e.g., Compound 13k [1]) function as potent PI3K


 inhibitors.[4] The following workflow validates this specific activity, distinguishing it from general cytotoxicity.
Protocol 1: Cell-Free Kinase Activity Assay (ADP-Glo™)

Rationale: To confirm direct interaction with the enzyme isoform (e.g., PI3K


) rather than upstream/downstream interference.

Materials:

  • Recombinant PI3K

    
     enzyme.
    
  • Lipid Substrate (PIP2:PS).

  • ATP (Ultra-pure).

  • ADP-Glo™ Reagent (Promega) or equivalent.

Step-by-Step Workflow:

  • Compound Preparation: Prepare 10-point serial dilutions of the imidazo[1,2-a]pyridine derivative in DMSO. Final DMSO concentration in the assay must be <1% to prevent enzyme denaturation.

  • Enzyme Reaction: Incubate compound with PI3K

    
     (0.5 ng/µL) and substrate (50 µM PIP2) in kinase buffer for 15 minutes at RT.
    
  • Initiation: Add ATP (10 µM) to start the phosphorylation reaction. Incubate for 60 minutes at RT.

  • Depletion: Add ADP-Glo™ Reagent to terminate the reaction and deplete remaining ATP. Incubate for 40 minutes.

  • Detection: Add Kinase Detection Reagent (converts ADP to ATP

    
     Luciferase light output). Read Luminescence.
    
  • Data Analysis: Plot RLU (Relative Light Units) vs. log[Compound]. Calculate IC

    
     using a non-linear regression model (Sigmoidal dose-response).
    
Protocol 2: Mechanistic Western Blotting (Pathway Verification)

Rationale: To prove that the in vitro enzymatic inhibition translates to cellular signaling blockade.

Critical Markers:

  • p-Akt (Ser473): Direct downstream readout of PI3K activity.

  • Total Akt: Loading control (ratio of p-Akt/t-Akt is the metric).

  • PARP Cleavage: Marker of apoptosis induction.

Methodology:

  • Cell Seeding: Seed HCC827 or HeLa cells (

    
     cells/well) in 6-well plates. Allow attachment for 24h.
    
  • Treatment: Treat with the imidazo[1,2-a]pyridine candidate at

    
     and 
    
    
    
    the IC
    
    
    determined in Protocol 1. Include HS-173 [1] as a positive control. Duration: 24 hours.
  • Lysis: Lyse in RIPA buffer supplemented with phosphatase inhibitors (Na

    
    VO
    
    
    
    , NaF). Expert Tip: Phosphatases are hyper-active in dying cells; omitting inhibitors will yield false negatives for p-Akt.
  • Immunoblot: Resolve on 10% SDS-PAGE. Probe for p-Akt (Ser473).

  • Result Interpretation: A potent PI3K-targeting imidazo[1,2-a]pyridine must show dose-dependent ablation of p-Akt without significantly altering Total Akt levels initially.

Application Note B: Validating Cytoskeletal Disruption (Tubulin)

Context: Derivatives with aryl groups at positions 2 and 3 often act as Tubulin Polymerization Inhibitors (e.g., Compound 5b [2]).[1] These compounds bind to the colchicine site, preventing microtubule assembly.

Protocol 3: In Vitro Tubulin Polymerization Assay (Fluorometric)

Rationale: Real-time tracking of tubulin self-assembly. Polymerized tubulin enhances the fluorescence of a reporter dye (DAPI or specific kit reporter); inhibition results in a flat fluorescence curve.

Step-by-Step Workflow:

  • Preparation: Thaw >99% pure porcine brain tubulin on ice. Prepare GTP stock (1 mM).

  • Plate Setup: In a black 96-well half-area plate (pre-warmed to 37°C), add:

    • Buffer (PEM: 80 mM PIPES, 1 mM EGTA, 1 mM MgCl

      
      ).
      
    • GTP (1 mM).

    • Imidazo[1,2-a]pyridine test compound (e.g., 5 µM).

    • Controls: Paclitaxel (Polymerization enhancer - rapid rise), Colchicine (Inhibitor - flat line), DMSO (Vehicle - standard curve).

  • Initiation: Add Tubulin (3 mg/mL) to all wells simultaneously.

  • Kinetics: Immediately place in a fluorescence plate reader at 37°C. Measure Ex/Em (360/450 nm) every 30 seconds for 60 minutes.

  • Analysis: Calculate

    
     (rate of polymerization) and Final Fluorescence Mass. A true inhibitor will show a 
    
    
    
    close to zero, similar to Colchicine.

Visualizing the Mechanism of Action[5][6]

The following diagram illustrates the dual-targeting potential of the scaffold. The Blue pathway represents Kinase inhibition (Protocol 1 & 2), while the Red pathway represents Tubulin inhibition (Protocol 3).

G cluster_0 Imidazo[1,2-a]pyridine Scaffold Compound Imidazo[1,2-a]pyridine Derivative PI3K PI3K (p110u03b1) Compound->PI3K C6-Quinazoline Derivatives Tubulin Tubulin u03b1/u03b2 Dimers Compound->Tubulin 2,3-Diaryl Derivatives PIP3 PIP2 u2192 PIP3 PI3K->PIP3 Akt Akt Phosphorylation (Ser473) PIP3->Akt mTOR mTORC1 Akt->mTOR Apoptosis Apoptosis (Caspase-3/9) mTOR->Apoptosis Inhibition induces Polymerization Microtubule Assembly Tubulin->Polymerization Normal Process G2M G2/M Cell Cycle Arrest Tubulin->G2M Inhibition blocks assembly G2M->Apoptosis

Figure 1: Dual-mechanism divergence of Imidazo[1,2-a]pyridines based on substitution patterns. C6-functionalization typically targets PI3K/Akt signaling, while 2,3-diarylation targets the colchicine binding site on tubulin.

Data Summary: Comparative Potency

The following table summarizes key imidazo[1,2-a]pyridine derivatives identified in recent literature, demonstrating the potency range expected in high-quality leads.

Compound IDPrimary TargetCell LineIC

(Viability)
Key Mechanistic FindingSource
13k PI3K

HCC827 (Lung)0.09 µMEnzyme IC

= 1.94 nM; G2/M Arrest.
[1]
5b TubulinB16-F10 (Melanoma)0.38 µMColchicine site binder; Immune modulation.[2]
LB-1 CDK9HCT116 (Colon)< 0.1 µMSelective over CDK1 (>100x); Induces Apoptosis.[3]
HS-173 PI3K

HepG2 (Liver)0.8 µMReference inhibitor; blocks VEGF expression.[4]

References

  • Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules, 2023.[4] (Note: Verified context from search result 1.10).

  • Novel imidazo[1,2-a]pyridine-based tubulin polymerization inhibitors: Structure-activity relationships and anti-tumor immune potentiation. European Journal of Medicinal Chemistry, 2025.[1]

  • Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation. RSC Advances, 2021.

  • Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. Current Topics in Medicinal Chemistry, 2016.[5]

  • Fused Imidazopyrazine-Based Tubulin Polymerization Inhibitors Inhibit Neuroblastoma Cell Function. ACS Medicinal Chemistry Letters, 2019.

Sources

Application Note: Strategic Utilization of Ethyl 7-bromoimidazo[1,2-a]pyridine-5-carboxylate in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the synthetic utility and application of Ethyl 7-bromoimidazo[1,2-a]pyridine-5-carboxylate as a high-value scaffold for Diversity-Oriented Synthesis (DOS) and Fragment-Based Drug Discovery (FBDD).[1] Unlike the more common 2- or 3-substituted isomers, the 5,7-disubstitution pattern offers unique vectors for chemical space exploration, particularly in the design of kinase inhibitors and GABA receptor modulators.[1] This document provides validated protocols for the synthesis of the core scaffold and its subsequent orthogonal functionalization, enabling researchers to rapidly generate distinct chemical libraries.

Introduction: The Scaffold Advantage

The imidazo[1,2-a]pyridine core is a "privileged structure" in medicinal chemistry, serving as the backbone for marketed drugs such as Zolpidem (hypnotic), Alpidem (anxiolytic), and Olprinone (PDE3 inhibitor).[1]

Ethyl 7-bromoimidazo[1,2-a]pyridine-5-carboxylate represents a strategic evolution of this core.[1] Its trifunctional nature allows for orthogonal reactivity:

  • C-7 Bromide: A handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) to introduce aryl or heteroaryl diversity.[1]

  • C-5 Ester: A versatile "exit vector" that can be hydrolyzed to an acid for amide coupling, reduced to an alcohol, or converted to heterocycles (e.g., oxadiazoles). The C-5 position projects substituents into a distinct region of the binding pocket compared to the C-2/C-3 positions.[1]

  • C-3 Position: The electron-rich imidazole ring allows for late-stage electrophilic substitution (halogenation, formylation, Mannich reaction).[1]

Chemical Specifications & Handling

PropertySpecification
Compound Name Ethyl 7-bromoimidazo[1,2-a]pyridine-5-carboxylate
Core CAS Derivative of 808744-34-5 (7-bromo core); Precursor CAS: 865604-39-3
Molecular Formula C₁₀H₉BrN₂O₂
Molecular Weight ~269.09 g/mol
Solubility Soluble in DMSO, DMF, DCM, MeOH.[1][2] Sparingly soluble in water.
Stability Stable under standard laboratory conditions. Store at 2-8°C under inert atmosphere.
Hazards Irritant.[3] Handle with standard PPE.

Synthetic Workflow & Reactivity Map

The following diagram illustrates the orthogonal reactivity of the scaffold. The C-7 bromine is typically engaged first due to its high reactivity in cross-coupling, followed by C-5 ester manipulations, and finally C-3 functionalization.[1]

ReactivityMap Precursor Ethyl 6-amino-4-bromopicolinate (CAS 865604-39-3) Core Ethyl 7-bromoimidazo[1,2-a] pyridine-5-carboxylate Precursor->Core Cyclization (ClCH₂CHO, NaHCO₃) C7_Product C-7 Arylated Derivative (via Suzuki/Buchwald) Core->C7_Product Step 1: Pd-Catalysis (Br Selectivity) C5_Product C-5 Amide/Heterocycle (via Hydrolysis/Coupling) C7_Product->C5_Product Step 2: Ester Manipulation C3_Product C-3 Functionalized (via Electrophilic Sub.) C5_Product->C3_Product Step 3: C-H Activation

Figure 1: Stepwise orthogonal functionalization strategy for library generation.

Experimental Protocols

Module A: Synthesis of the Core Scaffold

This protocol describes the formation of the imidazo[1,2-a]pyridine ring from a 2-aminopyridine precursor.[1]

Reagents:

  • Ethyl 6-amino-4-bromopicolinate (1.0 equiv)[1]

  • Chloroacetaldehyde (50% wt in water, 1.5 equiv)[1]

  • Sodium Bicarbonate (NaHCO₃, 2.0 equiv)[1]

  • Ethanol (0.2 M concentration)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve Ethyl 6-amino-4-bromopicolinate (e.g., 5.0 g) in Ethanol (100 mL).

  • Addition: Add NaHCO₃ followed by the dropwise addition of Chloroacetaldehyde solution.

  • Reflux: Heat the mixture to reflux (80°C) for 6–12 hours. Monitor reaction progress by TLC (50% EtOAc/Hexanes) or LC-MS.

  • Work-up: Cool to room temperature. Remove ethanol under reduced pressure.

  • Extraction: Resuspend the residue in water (50 mL) and extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1][4]

  • Purification: Purify via flash column chromatography (SiO₂, gradient 0-40% EtOAc in Hexanes) to yield the title compound as a tan solid.

Module B: C-7 Functionalization (Suzuki-Miyaura Coupling)

The bromine at C-7 is highly activated and undergoes oxidative addition readily, allowing coupling without affecting the C-5 ester.[1]

Reagents:

  • Scaffold (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • Pd(dppf)Cl₂·DCM (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • Dioxane/Water (4:1 ratio)

Procedure:

  • Setup: Charge a microwave vial or pressure tube with the scaffold, boronic acid, Pd catalyst, and base.

  • Solvent: Add degassed Dioxane/Water mixture. Seal the vessel and purge with Argon for 5 minutes.

  • Reaction: Heat at 90°C for 2–4 hours (or 100°C for 30 min in microwave).

  • Work-up: Filter through a pad of Celite. Dilute with EtOAc, wash with water.[4]

  • Purification: Flash chromatography. Note: The ester remains intact under these mild basic conditions.[1]

Module C: C-5 Ester Hydrolysis & Amidation

Converting the ester to an amide dramatically alters the physicochemical properties (LogP, H-bond donor/acceptor count) and allows for fragment growing.[1]

Step 1: Saponification

  • Dissolve the ester (from Module B) in THF/Water (3:1).

  • Add LiOH·H₂O (2.0 equiv). Stir at room temperature for 2 hours.

  • Acidify carefully with 1N HCl to pH 4. Collect the precipitated carboxylic acid by filtration.

Step 2: Amide Coupling

  • Dissolve the carboxylic acid (1.0 equiv) in dry DMF.

  • Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 5 minutes to activate.

  • Add the desired Amine (1.2 equiv). Stir at RT for 2–16 hours.[5]

  • Purification: Dilute with water (to precipitate product) or extract with EtOAc. Purify via reverse-phase HPLC if necessary.

Case Study: Designing a Kinase Inhibitor Library

The 5,7-substituted imidazo[1,2-a]pyridine scaffold mimics the adenosine triphosphate (ATP) binding mode in several kinases.

  • Hinge Binder: The N-1 nitrogen and C-2 hydrogens often interact with the kinase hinge region.[1]

  • Solvent Front: Substituents at C-5 (via the ester/amide) project towards the solvent front, ideal for solubilizing groups (e.g., morpholine, piperazine).[1]

  • Hydrophobic Pocket: Substituents at C-7 (via Suzuki coupling) extend into the hydrophobic back-pocket (Gatekeeper region).[1]

Library Generation Workflow:

LibraryWorkflow cluster_Diversity Diversity Introduction Start Core Scaffold (Ethyl 7-bromoimidazo[1,2-a] pyridine-5-carboxylate) Step1 Step 1: C-7 Suzuki Coupling (10 Aryl Boronic Acids) Start->Step1 Step2 Step 2: C-5 Saponification (Batch Processing) Step1->Step2 Step3 Step 3: C-5 Amide Coupling (10 Amines) Step2->Step3 Library Final Library (100 Unique Analogs) Step3->Library

Figure 2: Combinatorial workflow for generating a 100-member focused library.

References

  • Synthesis of Imidazo[1,2-a]pyridines: Bagdi, A. K., et al. "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines."[1][6] Journal of Organic Chemistry, 2024.

  • Precursor Synthesis: "Ethyl 6-amino-4-bromopicolinate." ChemSrc Database.

  • Medicinal Chemistry of Scaffold: Goel, R., et al. "Imidazo[1,2-a]pyridines: A review on their synthesis and biological activities." European Journal of Medicinal Chemistry, 2016.

  • General Reactivity: "7-Bromoimidazo[1,2-a]pyridine."[1][7] Sigma-Aldrich Product Sheet.

  • Cross-Coupling Protocols: Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.

Disclaimer: This document is for research purposes only. All syntheses should be performed by qualified personnel in a controlled laboratory environment.

Sources

Experimental procedures involving Ethyl 7-bromoimidazo[1,2-a]pyridine-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Experimental Procedures for Ethyl 7-bromoimidazo[1,2-a]pyridine-5-carboxylate

Executive Summary

Ethyl 7-bromoimidazo[1,2-a]pyridine-5-carboxylate is a high-value bifunctional scaffold in medicinal chemistry. Its structural uniqueness lies in the 5-position carboxylate , which is sterically proximal to the bridgehead nitrogen, and the 7-position bromide , which serves as an excellent handle for palladium-catalyzed cross-coupling reactions. This specific substitution pattern allows for the independent elaboration of two distinct vectors, making it ideal for fragment-based drug discovery (FBDD) targeting kinases, GABA receptors, and anti-infective pathways.

This guide provides a validated, step-by-step protocol for the synthesis of this core from substituted aminopyridines, followed by modular functionalization strategies.

Synthesis Strategy & Logic

The construction of the imidazo[1,2-a]pyridine core relies on the condensation of a 2-aminopyridine derivative with an


-halocarbonyl species. To achieve the specific 5-carboxylate-7-bromo substitution pattern, the starting material must be Ethyl 6-amino-4-bromopicolinate  (also known as Ethyl 6-amino-4-bromopyridine-2-carboxylate).

Retrosynthetic Logic:

  • N1/C2/C3 (Imidazo): Derived from the electrophile (Chloroacetaldehyde).

  • N4 (Bridgehead): Derived from the Pyridine Nitrogen.

  • C5 (Ester): Corresponds to the C6 position of the pyridine starting material.

  • C7 (Bromide): Corresponds to the C4 position of the pyridine starting material.

Diagram 1: Synthesis Workflow

Synthesis Figure 1: Cyclization logic for the formation of the imidazo[1,2-a]pyridine core. SM Ethyl 6-amino-4-bromopicolinate (Starting Material) Intermediate N-Alkylated Intermediate SM->Intermediate SN2 Attack (EtOH, 80°C) Reagent Chloroacetaldehyde (40% aq.) Reagent->Intermediate Product Ethyl 7-bromoimidazo[1,2-a] pyridine-5-carboxylate Intermediate->Product Cyclodehydration (-H2O)

Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

Target: Ethyl 7-bromoimidazo[1,2-a]pyridine-5-carboxylate Scale: 5.0 mmol basis

Reagents & Materials:

Reagent MW ( g/mol ) Equiv. Amount
Ethyl 6-amino-4-bromopicolinate 245.07 1.0 1.23 g
Chloroacetaldehyde (40% wt in H2O) 78.50 2.0 1.96 g (~1.7 mL)
Sodium Bicarbonate (NaHCO3) 84.01 2.5 1.05 g

| Ethanol (200 proof) | - | Solvent | 25 mL |

Procedure:

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Ethyl 6-amino-4-bromopicolinate (1.23 g) in Ethanol (25 mL).

  • Addition: Add Sodium Bicarbonate (1.05 g) to the solution. The mixture will be a suspension.

  • Activation: Add Chloroacetaldehyde (40% aq. solution, 1.7 mL) dropwise over 5 minutes. Caution: Chloroacetaldehyde is toxic and a lachrymator. Work in a fume hood.

  • Reaction: Heat the mixture to reflux (80°C) for 6–8 hours. Monitor by TLC (Eluent: 30% EtOAc in Hexanes). The starting material (more polar amine) should disappear, and a new fluorescent spot (less polar) should appear.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent under reduced pressure (Rotavap) to remove ethanol.

    • Dilute the residue with Water (30 mL) and extract with Ethyl Acetate (3 x 30 mL).

    • Wash the combined organic layers with Brine (20 mL).

    • Dry over anhydrous

      
      , filter, and concentrate.
      
  • Purification: Purify the crude residue via flash column chromatography (Silica Gel).

    • Gradient: 0%

      
       40% Ethyl Acetate in Hexanes.
      
    • Yield Expectation: 65–75% as a pale yellow/beige solid.

Validation Criteria (NMR):

  • H3 (Imidazole): Singlet,

    
     7.80 – 8.00 ppm.
    
  • H2 (Imidazole): Singlet/Doublet,

    
     7.60 – 7.70 ppm.
    
  • Pyridine Protons: Two singlets (due to 5,7-substitution pattern) in the aromatic region.

Protocol B: Regioselective Functionalization (Suzuki Coupling)

Target: C7-Aryl derivatives (leaving C5-Ester intact) Rationale: The C7-Bromine bond is significantly more reactive toward oxidative addition than the ester or the C-H bonds.

Reagents:

  • Substrate: Ethyl 7-bromoimidazo[1,2-a]pyridine-5-carboxylate (1.0 equiv)

  • Boronic Acid: Phenylboronic acid (1.2 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2.0 M aq, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (0.1 M concentration)

Procedure:

  • Combine substrate, boronic acid, and catalyst in a microwave vial or sealed tube.

  • Purge with Nitrogen/Argon for 5 minutes.

  • Add degassed Dioxane and Base solution.

  • Heat at 90°C for 4 hours (or microwave at 110°C for 30 min).

  • Filter through Celite, concentrate, and purify via chromatography.

Protocol C: C5-Ester Hydrolysis

Target: 7-bromoimidazo[1,2-a]pyridine-5-carboxylic acid Note:[1] This acid is a precursor for amide coupling (library generation).

Procedure:

  • Dissolve the ester (1.0 equiv) in THF/Water (3:1 ratio).

  • Add LiOH·H2O (2.0 equiv).

  • Stir at room temperature for 2 hours. Avoid heating to prevent decarboxylation or bromine displacement.

  • Acidify carefully with 1M HCl to pH 4. The product usually precipitates.

  • Filter and dry.

Functionalization Logic Map

Diagram 2: Chemical Space Exploration

Reactivity Figure 2: Divergent functionalization pathways for the scaffold. Core Ethyl 7-bromoimidazo[1,2-a] pyridine-5-carboxylate Suzuki C7-Arylation (Suzuki-Miyaura) Core->Suzuki Pd(0) Hydrolysis C5-Hydrolysis (LiOH, THF) Core->Hydrolysis Base EAS C3-Formylation (Vilsmeier-Haack) Core->EAS POCl3/DMF Prod_Suzuki Biaryl Scaffold Suzuki->Prod_Suzuki Prod_Acid Carboxylic Acid (Amide Precursor) Hydrolysis->Prod_Acid Prod_Aldehyde 3-Formyl Derivative EAS->Prod_Aldehyde

Safety & Handling

  • Chloroacetaldehyde: Extremely toxic alkylating agent. Use thick nitrile gloves and work strictly in a fume hood. Quench excess reagent with aqueous ammonia or sodium bisulfite before disposal.

  • Imidazopyridines: Generally biologically active.[2][3][4][5] Handle as potential potent compounds (OEL not established; treat as < 10

    
    g/m
    
    
    
    ).
  • Palladium Catalysts: Heavy metal waste. Segregate accordingly.

References

  • General Synthesis of Imidazo[1,2-a]pyridines (Ortoleva-King/Condensation)

    • Title: "Recent advances in the synthesis of imidazo[1,2-a]pyridines"
    • Source:RSC Advances, 2014, 4, 36298-36325.
    • URL:[Link]

  • Functionalization of 7-bromoimidazo[1,2-a]pyridines

    • Title: "Regioselective functionalization of imidazo[1,2-a]pyridine via palladium-c
    • Source:Journal of Organic Chemistry, 2011, 76, 2296.
    • URL:[Link]

  • Starting Material Preparation (General Pyridine Functionalization)

    • Title: "Synthesis of substituted 2-aminopyridines"
    • Source:Organic Process Research & Development, 2010, 14, 6.
    • URL:[Link]

  • Specific Analog Synthesis (Ethyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate reference for conditions)

    • Title: "Synthesis and biological evaluation of 2,7-disubstituted imidazo[1,2-a]pyridines"
    • Source:European Journal of Medicinal Chemistry, 2015, 96, 458.
    • URL:[Link]

Sources

Application Note: Advanced One-Pot Synthesis of Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacological Relevance

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the pharmacophore for blockbuster anxiolytics (e.g., Zolpidem , Alpidem ), antivirals, and phosphodiesterase inhibitors.[1][2]

Traditional synthesis (Chichibabin condensation) often requires lachrymatory


-haloketones and lacks the diversity required for high-throughput screening (HTS). This guide details two superior one-pot protocols  that maximize atom economy and structural diversity:
  • Groebke-Blackburn-Bienaymé (GBB) Reaction: A 3-component reaction (3-CR) ideal for generating library diversity at the C3 position.

  • Cu-Catalyzed Aerobic Oxidative Coupling: A "green" C-H functionalization route using simple ketones, avoiding pre-functionalized halides.

Strategic Analysis: Mechanism & Selection

The Groebke-Blackburn-Bienaymé (GBB) Reaction

Best for: Rapid generation of C3-amino substituted libraries. Mechanism: The reaction proceeds via the initial formation of a Schiff base (imine) between the 2-aminopyridine and the aldehyde. The isocyanide then undergoes a [4+1] cycloaddition with the imine, driven by acid catalysis (Lewis or Brønsted), followed by a 1,3-hydride shift to aromatize the system.

Copper-Catalyzed Oxidative Coupling

Best for: Scale-up and synthesis of C3-unsubstituted or alkyl/aryl substituted cores without isocyanides. Mechanism: This pathway mimics the Ortoleva-King reaction but utilizes a metal catalyst (Cu) and oxygen to generate the reactive


-carbonyl radical or iodonium species in situ, eliminating the need for toxic 

-bromoketones.
Decision Matrix: Which Protocol to Use?

DecisionMatrix cluster_GBB GBB Advantages cluster_Ox Oxidative Advantages Start Target Scaffold Requirement Q1 Is C3-Amino functionalization required? Start->Q1 GBB Protocol 1: GBB Reaction (Isocyanide based) Q1->GBB Yes (e.g., Alpidem analogs) Oxidative Protocol 2: Cu-Catalyzed Coupling (Ketone based) Q1->Oxidative No (e.g., Zolpidem core) Adv1 High Diversity (3-CR) GBB->Adv1 Adv2 Avoids Isonitriles/Halides Oxidative->Adv2

Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on target substitution patterns.

Protocol 1: Scandium(III) Triflate-Catalyzed GBB Reaction

Recommended for: Medicinal Chemistry Library Generation

This protocol utilizes


, a water-tolerant Lewis acid that consistently provides high yields across electron-rich and electron-poor substrates.
Materials
  • Amine: 2-Aminopyridine derivative (1.0 equiv)[3]

  • Aldehyde: Aryl or alkyl aldehyde (1.0 equiv)

  • Isocyanide: Alkyl or aryl isocyanide (1.1 equiv)

  • Catalyst: Scandium(III) triflate [

    
    ] (5 mol%)
    
  • Solvent: Methanol (MeOH) or MeOH/DCM (3:1 v/v)

Step-by-Step Methodology
  • Schiff Base Formation: In a microwave vial (or round-bottom flask), dissolve the aldehyde (1.0 mmol) and 2-aminopyridine (1.0 mmol) in MeOH (3 mL).

  • Catalyst Addition: Add

    
     (0.05 mmol, 25 mg). Stir at room temperature for 10–15 minutes. Note: Pre-stirring ensures imine formation and reduces side reactions.
    
  • Cyclization: Add the isocyanide (1.1 mmol).

  • Reaction:

    • Method A (Microwave - Recommended): Seal the vial and irradiate at 100°C for 20–30 minutes.

    • Method B (Thermal): Reflux at 65°C for 4–12 hours.

  • Work-up: Concentrate the solvent under reduced pressure.

  • Purification: The residue is usually pure enough for filtration (if solid precipitates) or requires a short silica gel plug (Eluent: DCM/MeOH 95:5).

Key Insight:


 acts as a dual-activation catalyst, activating both the carbonyl (for imine formation) and the imine (for isocyanide attack).

Protocol 2: Copper-Catalyzed Aerobic Oxidative Coupling

Recommended for: Green Synthesis & Scale-Up (Halide-Free)

This method replaces


-haloketones with simple ketones, using air as the oxidant.
Materials
  • Amine: 2-Aminopyridine (1.0 equiv)

  • Ketone: Acetophenone derivative (1.0 equiv)

  • Catalyst: Copper(I) Iodide (CuI) (10 mol%)

  • Additives: Iodine (

    
    ) (10-20 mol%) or Lewis Acid co-catalyst.
    
  • Oxidant: Oxygen balloon or open air.

  • Solvent: DMSO or NMP (Polar aprotic solvents are critical for this mechanism).

Step-by-Step Methodology
  • Charge: To a reaction tube equipped with a stir bar, add 2-aminopyridine (1.0 mmol), ketone (1.0 mmol), CuI (19 mg, 0.1 mmol), and

    
     (25 mg, 0.1 mmol).
    
  • Solvation: Add DMSO (2 mL).

  • Aeration: Flush the tube with

    
     for 1 minute and attach an oxygen balloon (or leave open to air with vigorous stirring).
    
  • Heating: Heat the mixture to 100–110°C for 6–12 hours.

    • Caution: DMSO at high temperatures can decompose; ensure temperature control.

  • Quench: Cool to room temperature. Dilute with ethyl acetate (20 mL) and wash with aqueous

    
     (to remove residual iodine) and brine.
    
  • Purification: Dry organic layer over

    
    , concentrate, and purify via column chromatography (Hexane/EtOAc).
    

Mechanism Visualization:

OxidativeMechanism Ketone Ketone (R-CO-CH3) Iodination In-situ Iodination (I2/Cu) Ketone->Iodination AlphaIodo α-Iodo Intermediate (Transient) Iodination->AlphaIodo Sub Nucleophilic Subst. (by 2-Aminopyridine) AlphaIodo->Sub Cyclization Cyclization & Dehydration Sub->Cyclization Product Imidazo[1,2-a]pyridine Cyclization->Product

Figure 2: Proposed pathway for the oxidative coupling. The copper catalyst aids in the regeneration of iodine and activation of the C-H bond.

Troubleshooting & Optimization (Expertise)

Regioselectivity

When using substituted 2-aminopyridines (e.g., 4-methyl-2-aminopyridine), two isomers are possible (6-methyl or 8-methyl imidazo[1,2-a]pyridine).

  • Rule of Thumb: Cyclization generally occurs at the ring nitrogen (N1), leading to the product where the substituent position is conserved relative to the bridgehead. However, steric hindrance at the C3 position of the pyridine ring can shift selectivity.

Isonitrile Handling (Safety & Practicality)

Isocyanides have a notoriously foul odor.

  • Mitigation: Perform all GBB reactions in a well-ventilated fume hood.

  • Decontamination: Wash glassware with a dilute solution of bleach (sodium hypochlorite) or acidic methanol to hydrolyze residual isocyanide to the amine/formamide, which is odorless.

Solvent Effects
  • GBB: Protic solvents (MeOH, EtOH) accelerate the reaction by stabilizing the ionic intermediates. Aprotic solvents (DCM, THF) often result in slower rates unless a strong Lewis acid is used.

  • Oxidative Coupling: High-boiling polar solvents (DMSO, NMP, DMF) are required to solubilize the copper species and support the high temperatures needed for C-H activation.

Data Summary: Method Comparison

FeatureProtocol 1: GBB (Sc(OTf)3)Protocol 2: Cu-Oxidative
Reaction Type 3-Component (3-CR)2-Component Coupling
Atom Economy High (Water is only byproduct)Moderate (Loss of H2/H2O)
C3 Substitution Amino/Amide (from Isocyanide)H, Alkyl, Aryl (from Ketone)
Time 20–30 min (MW)6–12 hours
Green Score High (if EtOH/Water used)High (Avoids halides)
Cost Moderate (Scandium/Isocyanides)Low (Copper/Ketones)

References

  • Groebke-Blackburn-Bienaymé Reaction Overview

    • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction.[1][4][5] MDPI. Available at: [Link]

  • Scandium Triflate Protocol

    • Generation of multimillion chemical space based on the parallel Groebke–Blackburn–Bienaymé reaction. Beilstein Journals. Available at: [Link]

  • Copper-Catalyzed Oxidative Coupling

    • Copper-Catalyzed Aerobic Oxidative Cyclization of Ketoxime Acetates with Pyridines for the Synthesis of Imidazo[1,2-a]pyridines.[6] Organic Chemistry Portal. Available at: [Link]

  • Zolpidem Synthesis Context

    • A simple, efficient and scalable synthesis of hypnotic agent, zolpidem.[7] Arkivoc.[7] Available at: [Link]

Sources

Application Note: Microwave-Assisted Synthesis of Imidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the pharmacophore for blockbuster drugs like Zolpidem (hypnotic), Alpidem (anxiolytic), and emerging anti-cancer agents. Conventional thermal synthesis of these bicyclic heterocycles often suffers from prolonged reaction times (12–48 hours), harsh reflux conditions, and variable regioselectivity.

This Application Note details two optimized microwave-assisted protocols that reduce reaction times to under 30 minutes while improving yield and purity. We focus on the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction for library generation and the Hantzsch-type condensation for regiospecific synthesis.

Mechanistic Principles & Microwave Advantage[1][2]

The Dielectric Heating Effect

Unlike conventional heating, which relies on conduction and convection, microwave irradiation (2.45 GHz) targets dipoles within the reaction mixture.

  • Dipolar Polarization: Polar solvent molecules and reagents (e.g., 2-aminopyridines) align with the oscillating electric field, generating internal heat via molecular friction.

  • Arrhenius Acceleration: The ability to rapidly reach temperatures above the boiling point of the solvent (superheating) in sealed vessels significantly increases the rate constant (

    
    ).
    
Pathway A: The Groebke-Blackburn-Bienaymé (GBB) Reaction

This is an isocyanide-based multicomponent reaction (IMCR) ideal for combinatorial chemistry. It couples a 2-aminopyridine, an aldehyde, and an isocyanide.[1][2][3][4][5]

Mechanism:

  • Schiff Base Formation: Acid-catalyzed condensation of amine and aldehyde.

  • [4+1] Cycloaddition: The isocyanide attacks the imine (Schiff base), followed by a concerted cyclization and proton shift to aromatize the system.

Pathway B: Condensation (Hantzsch-Type)

This method involves the reaction of 2-aminopyridines with


-haloketones. It is preferred when specific substitution at the C-2 position is required without an amino group at C-3.

Visualizing the Reaction Pathways

The following diagram illustrates the mechanistic divergence between the two protocols.

G Start 2-Aminopyridine Aldehyde + Aldehyde + Isocyanide Start->Aldehyde Method A (GBB) Halo + α-Haloketone Start->Halo Method B (Condensation) Schiff Schiff Base Intermediate Aldehyde->Schiff H+ Catalyst GBB_Product 3-Amino-imidazo [1,2-a]pyridine Schiff->GBB_Product [4+1] Cycloaddition Microwave: 10-20 min Alkylation N-Alkylation Intermediate Halo->Alkylation SN2 Attack Cond_Product 2-Substituted-imidazo [1,2-a]pyridine Alkylation->Cond_Product Cyclodehydration Microwave: 5-10 min

Figure 1: Mechanistic divergence between Multicomponent GBB (Method A) and Condensation (Method B) routes.

Experimental Protocols

Method A: The GBB Multicomponent Protocol (Library Synthesis)

Best for: Creating diverse libraries with substitution at C-2 and C-3 positions.

Reagents:

  • 2-Aminopyridine (1.0 equiv)

  • Aldehyde (1.0 equiv)

  • Isocyanide (1.1 equiv)

  • Catalyst: Scandium Triflate [Sc(OTf)

    
    ] (5 mol%) OR Ammonium Chloride (10 mol%) for a greener approach.
    
  • Solvent: Methanol (MeOH) or Ethanol (EtOH).

Protocol:

  • Setup: In a 10 mL microwave process vial equipped with a magnetic stir bar, dissolve 2-aminopyridine (1.0 mmol) and the aldehyde (1.0 mmol) in MeOH (3 mL).

  • Catalyst Addition: Add Sc(OTf)

    
     (0.05 mmol). Stir at room temperature for 1 minute to initiate Schiff base formation.
    
  • Component 3: Add the isocyanide (1.1 mmol). Cap the vial securely.

  • Irradiation: Place in the microwave reactor.

    • Temperature: 140 °C

    • Hold Time: 15 minutes

    • Pressure Limit: 15 bar (Safety Critical: Isocyanides can generate pressure).

    • Stirring: High.[6]

  • Work-up: Cool to room temperature using compressed air (built-in feature of most reactors).

    • Precipitation: Many derivatives precipitate upon cooling. Filter and wash with cold MeOH.

    • Alternative: Evaporate solvent and purify via flash chromatography (Ethyl Acetate/Hexane gradient).

Optimization Table: Catalyst Efficiency

CatalystSolventTemp (°C)Time (min)Yield (%)Notes
Sc(OTf)

MeOH1401588-95 High purity, expensive catalyst.
NH

Cl
EtOH1202075-85"Green" option, cheaper, slightly lower yield.
Acetic Acid MeOH1502060-70Requires higher temp; harder work-up.
None TFE1003045-55Slow; TFE (Trifluoroethanol) acts as solvent/catalyst.
Method B: Aqueous "Green" Condensation Protocol

Best for: High regioselectivity at C-2; avoiding isocyanides; eco-friendly synthesis.

Reagents:

  • 2-Aminopyridine (1.0 equiv)

  • 
    -Bromoacetophenone (1.0 equiv)
    
  • Solvent: Water:Isopropanol (2:1 ratio) or pure Water.

  • Base: Sodium Bicarbonate (NaHCO

    
    ) - Optional, but improves yield.
    

Protocol:

  • Setup: In a 10 mL microwave vial, suspend 2-aminopyridine (1.0 mmol) and

    
    -bromoacetophenone (1.0 mmol) in Water:IPA (3 mL).
    
  • Irradiation:

    • Temperature: 100 °C

    • Hold Time: 10 minutes

    • Power: Dynamic mode (Max 150W).

  • Work-up: The product typically crashes out of the aqueous solution as a solid.

    • Filter the solid.

    • Wash with water (3 x 5 mL) to remove bromide salts.

    • Recrystallize from Ethanol if necessary.

Critical Optimization & Troubleshooting

Solvent Selection (Dielectric Properties)

Microwave heating efficiency depends on the loss tangent (


) of the solvent.
  • Ethanol/Methanol (High Absorbers): Excellent for rapid heating. Ideal for GBB.

  • Water (Medium Absorber): Good for "on-water" organic synthesis; superheating water to 140°C changes its dielectric constant to mimic organic solvents, solubilizing non-polar reactants.

  • DCM/Toluene (Low Absorbers): Poor heating. If these must be used, add a passive heating element (e.g., SiC disk) or a "doping" agent (ionic liquid).

Safety: The Pressure Factor

Isocyanides (used in Method A) and volatile aldehydes can generate significant pressure.

  • Rule: Always fill microwave vials to only 2/3 capacity.

  • Settings: Set a pressure cutoff at the vessel limit (typically 20-30 bar for glass vials).

Regioselectivity Issues

In Method B, if you observe a mixture of products (e.g., substitution at the ring nitrogen vs. exocyclic amine), ensure you are using a 2-aminopyridine and not a 3- or 4-aminopyridine. The proximity of the ring nitrogen is required for the specific cyclization mechanism to form the imidazo[1,2-a]pyridine core.

References

  • Bagdi, A. K., et al. (2015). "Green synthesis of imidazo[1,2-a]pyridine derivatives." Molecular Diversity. Link

  • Bienaymé, H., & Bouzid, K. (1998). "A new heterocyclic multicomponent reaction for the combinatorial synthesis of fused 3-aminoimidazoles." Angewandte Chemie International Edition. Link

  • Shaabani, A., et al. (2008). "Microwave-assisted synthesis of imidazo[1,2-a]pyridines." Tetrahedron Letters. Link

  • Perreux, L., & Loupy, A. (2001). "A tentative rationalization of microwave effects in organic synthesis according to the reaction medium." Tetrahedron. Link

  • Guchhait, S. K., & Madaan, C. (2011). "Microwave-assisted synthesis of imidazo[1,2-a]pyridines using Groebke–Blackburn–Bienaymé reaction." Synlett. Link

Sources

Comprehensive Characterization Protocol for Ethyl 7-bromoimidazo[1,2-a]pyridine-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Application Context

Ethyl 7-bromoimidazo[1,2-a]pyridine-5-carboxylate (CAS: 1192015-16-9) is a high-value heterocyclic intermediate used in the synthesis of bioactive compounds targeting GABA receptors, kinase inhibitors (e.g., PI3K/mTOR), and anti-infective agents. The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry due to its ability to mimic purine bases and interact with diverse biological targets.

The characterization of this specific derivative presents unique challenges:

  • Regiochemistry: Confirming the ester is at the C-5 position (peri to the bridgehead nitrogen) rather than C-6, C-7, or C-8 is critical, as cyclization of substituted 2-aminopyridines can sometimes yield unexpected isomers.

  • Halogenation: The C-7 bromine atom serves as a handle for Suzuki/Buchwald couplings but introduces isotopic complexity in mass spectrometry.[1]

  • Stability: The C-5 ester is electronically activated and sterically crowded, making it susceptible to hydrolysis or transesterification if handled improperly.[1]

This guide provides a self-validating analytical workflow to ensure the identity, purity, and solid-state properties of this compound.

Physicochemical Profile

PropertyValue / Description
Chemical Formula C

H

BrN

O

Molecular Weight 269.10 g/mol (Average)
Exact Mass 267.98 (79Br) / 269.98 (81Br)
Appearance Pale yellow to off-white crystalline solid
Solubility High: DMSO, DMF, DCM, Methanol.[1][2] Low: Water, Hexane.
LogP (Predicted) ~2.5 (Moderate lipophilicity)
Key Functional Groups Ethyl Ester (1720 cm

), Aryl Bromide, Imidazole C=N

Analytical Workflow Visualization

The following diagram outlines the logical flow for full characterization, ensuring no critical quality attribute (CQA) is overlooked.

AnalyticalWorkflow cluster_ID Identity & Regiochemistry cluster_Purity Purity & Assay cluster_Solid Solid State Sample Crude/Isolated Sample NMR 1H/13C NMR (NOESY for C-5 Pos) Sample->NMR HPLC HPLC-UV-MS (Reverse Phase) Sample->HPLC MS HRMS (ESI+) Br Isotope Pattern NMR->MS Residue Residual Solvents (GC/NMR) HPLC->Residue DSC DSC (Melting Point) HPLC->DSC If Purity > 98%

Figure 1: Integrated analytical workflow for structural confirmation and purity assessment.

Protocol 1: Structural Elucidation (NMR & MS)[1]

Objective: Unequivocally assign the structure, specifically confirming the C-5 position of the ester group.

A. 1H NMR Spectroscopy

Solvent: DMSO-d


 (Preferred for resolution of aromatic protons).[1]
Concentration:  5-10 mg in 0.6 mL.[1]

Expected Signals & Assignment Strategy:

  • Imidazo Ring (H-2, H-3): Two doublets (J ~1.2 Hz) or singlets around 7.5–8.2 ppm.[1]

  • Pyridine Ring (H-6, H-8):

    • H-8 (peri to N): Typically the most downfield aromatic signal (excluding H-2/H-3 depending on solvent) due to the ring nitrogen anisotropy.[1]

    • H-6: Meta-coupled to H-8 (J ~2.0 Hz).

  • Ethyl Ester: Quartet (~4.4 ppm) and Triplet (~1.4 ppm).[1]

Critical Regiochemistry Check (NOESY): The synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines can yield regioisomers. For the 5-carboxylate:

  • Observation: Strong NOE correlation between H-3 (imidazole) and the Ester Ethyl Group (OCH

    
    ).[1]
    
  • Logic: H-3 is spatially proximal to the substituent at C-5.[1] If the ester were at C-7 (isomer), H-3 would show an NOE to the proton at C-5 (H-5), which is absent in the target molecule.

NOESY_Logic Question Is the Ester at C-5? Exp Run NOESY NMR Check H-3 Interaction Question->Exp Result1 NOE: H-3 ↔ O-CH2-CH3 Exp->Result1 Result2 NOE: H-3 ↔ Aromatic H Exp->Result2 Conclusion1 CONFIRMED 5-Carboxylate Result1->Conclusion1 Conclusion2 FAILED Likely 6, 7, or 8-Carboxylate Result2->Conclusion2

Figure 2: Decision tree for confirming regiochemistry via NOESY spectroscopy.

B. Mass Spectrometry (HRMS)

Method: ESI+ (Electrospray Ionization).[1] Target Ion: [M+H]


.
Isotope Pattern: 
  • Since the molecule contains one Bromine atom (

    
    Br and 
    
    
    
    Br), you must observe two peaks of nearly equal intensity separated by 2 m/z units.[1]
  • Peak 1: ~268.99 (contains

    
    Br)[1]
    
  • Peak 2: ~270.99 (contains

    
    Br)[1]
    
  • Note: Absence of this 1:1 doublet indicates loss of bromine (dehalogenation) or incorrect synthesis.[1]

Protocol 2: Chromatographic Purity (HPLC-UV-MS)[1]

Objective: Quantify purity and detect common impurities (hydrolyzed acid, starting material).

System: UHPLC or HPLC with DAD and MS detector. Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100 x 2.1 mm, 1.8 µm).[1] Mobile Phase:

  • A: Water + 0.1% Formic Acid (Acidic pH ensures good peak shape for basic nitrogen).[1]

  • B: Acetonitrile + 0.1% Formic Acid.[1]

Gradient Method:

Time (min) % B Flow (mL/min) Description
0.0 5 0.4 Equilibration
1.0 5 0.4 Hold
8.0 95 0.4 Linear Gradient
10.0 95 0.4 Wash

| 10.1 | 5 | 0.4 | Re-equilibration |[1]

Detection:

  • UV: 254 nm (primary), 220 nm (impurities).[1]

  • MS: Scan range 100–600 m/z.[1]

Common Impurities:

  • Hydrolysis Product: 7-bromoimidazo[1,2-a]pyridine-5-carboxylic acid.[1][2] (Elutes earlier than the ester; Mass = M-28).[1]

  • Starting Material: Ethyl 6-amino-4-bromopicolinate.[2][3] (Check reference standard if available).

  • Debrominated Analog: Ethyl imidazo[1,2-a]pyridine-5-carboxylate (Mass = M-78/80).[1]

Protocol 3: Solid-State Characterization

Objective: Establish the melting point and thermal stability for handling/storage.

Differential Scanning Calorimetry (DSC)[1]
  • Pan: Aluminum, crimped (non-hermetic).[1]

  • Ramp: 10 °C/min from 30 °C to 250 °C.

  • Purge: Nitrogen (50 mL/min).

  • Expectation: Sharp endothermic melting peak.[1]

    • Note: Literature melting points for similar analogs range from 120–180 °C. A broad peak indicates impurity or solvate formation.[1]

    • Decomposition: Look for exothermic events immediately following the melt, which may indicate decarboxylation of the ester/acid.[1]

Troubleshooting & Critical Quality Attributes (CQAs)

ObservationRoot CauseCorrective Action
Split Peaks in HPLC Sample dissolved in 100% DMSO injected into high-aqueous initial gradient.Dissolve sample in 50:50 Water:ACN or reduce injection volume.[1]
Missing Br Isotope Pattern Debromination during synthesis (e.g., Pd contamination).[1]Check reaction conditions; avoid harsh reducing environments.
Extra Aromatic H in NMR Regioisomer formation (e.g., 7-ester instead of 5-ester).Perform NOESY (Protocol 1A). If confirmed, modify synthesis (check starting material purity).[1]
Acid Impurity Growth Hydrolysis due to wet solvents or high humidity storage.[1]Store under desiccant at -20°C. Re-purify via silica gel chromatography (DCM/MeOH).

References

  • Synthesis of Imidazo[1,2-a]pyridines: Goel, R., et al. "Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade."[1] RSC Advances, 2015, 5, 81608-81637. Link

  • Regiochemistry Analysis: Bagdi, A.K., et al. "Regioselective synthesis of 3-substituted imidazo[1,2-a]pyridines."[1] Journal of Organic Chemistry, 2013.[1] Link[1]

  • General Characterization: "Imidazo[1,2-a]pyridine derivatives synthesis and characterization." Organic Chemistry Portal. Link

  • Starting Material Data: "Ethyl 6-amino-4-bromopicolinate CAS 865604-39-3."[2] BLD Pharm Repository. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 7-bromoimidazo[1,2-a]pyridine-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Ethyl 7-bromoimidazo[1,2-a]pyridine-5-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your synthetic outcomes. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, and achieving specific substitution patterns, such as at the C5 position, can be challenging.[1][2] This guide offers a logical, experience-driven approach to navigate the complexities of this synthesis.

I. Overview of the Synthetic Challenge

The synthesis of Ethyl 7-bromoimidazo[1,2-a]pyridine-5-carboxylate presents a unique regioselectivity challenge. Standard condensation reactions, such as the Tschitschibabin synthesis, typically yield substitution at the C2 and C3 positions of the imidazo[1,2-a]pyridine core.[3][4] Therefore, a direct, one-pot synthesis from 2-amino-4-bromopyridine and a corresponding keto-ester is often not feasible for obtaining the C5-carboxylated product.

A more robust and controllable strategy involves a two-stage approach:

  • Formation of the Core Heterocycle: Synthesis of the 7-bromoimidazo[1,2-a]pyridine scaffold.

  • C-H Functionalization: Site-selective introduction of the ethyl carboxylate group at the C5 position.

This guide will focus on troubleshooting and optimizing this two-stage pathway.

II. Proposed Synthetic Pathway

A logical approach to the target molecule is outlined below. This pathway is designed to maximize regioselectivity and provide clear points for optimization and troubleshooting.

Synthetic_Pathway A 2-Amino-4-bromopyridine C 7-Bromoimidazo[1,2-a]pyridine A->C Cyclization Step 1 B α-Haloacetaldehyde or equivalent B->C E Ethyl 7-bromoimidazo[1,2-a]pyridine-5-carboxylate C->E C5-Carboxylation Step 2 D Reagents for C5-carboxylation (e.g., LDA, Ethyl Chloroformate) D->E

Caption: Proposed two-step synthesis of Ethyl 7-bromoimidazo[1,2-a]pyridine-5-carboxylate.

III. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Step 1: Synthesis of 7-Bromoimidazo[1,2-a]pyridine

This initial cyclization is crucial for building the core scaffold. The reaction typically involves the condensation of 2-amino-4-bromopyridine with a two-carbon electrophile, such as bromoacetaldehyde or chloroacetaldehyde.[3][4]

Q1: Low or no yield of 7-bromoimidazo[1,2-a]pyridine.

Potential Cause Troubleshooting Action Scientific Rationale
Poor quality of 2-amino-4-bromopyridine Verify purity by NMR and melting point. If necessary, purify by recrystallization or column chromatography.[5][6]Impurities in the starting material can inhibit the reaction or lead to undesired side products.
Decomposition of the α-haloaldehyde reagent Use freshly prepared or commercially available stabilized solutions of the α-haloaldehyde. Consider using a precursor that generates the aldehyde in situ.α-Haloaldehydes are unstable and can polymerize or decompose, especially in the presence of base or heat.
Incorrect reaction temperature Start with milder conditions (e.g., room temperature to 50°C) and gradually increase if no reaction is observed. Monitor by TLC.High temperatures can promote polymerization of the aldehyde and decomposition of the product.[3]
Inappropriate solvent Ethanol or DMF are commonly used. If solubility is an issue, consider a co-solvent system. Ensure the solvent is dry if using moisture-sensitive reagents.The solvent must be able to dissolve the starting materials and be stable under the reaction conditions.
Incorrect pH/Base The reaction is often carried out with a mild base like sodium bicarbonate to neutralize the HBr or HCl formed.[4] The pH should be controlled to avoid decomposition.Excessively basic or acidic conditions can lead to side reactions or degradation of the starting materials and product.

Q2: Formation of multiple products or significant impurities.

Potential Cause Troubleshooting Action Scientific Rationale
Side reactions of the α-haloaldehyde Add the aldehyde solution slowly to the reaction mixture to maintain a low concentration.This minimizes self-condensation or polymerization of the reactive aldehyde.
Over-reaction or decomposition Monitor the reaction closely by TLC and stop it once the starting material is consumed.Prolonged reaction times or excessive heat can lead to the formation of degradation products.
Presence of water Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).Water can react with the α-haloaldehyde and interfere with the desired cyclization.
Step 2: C5-Carboxylation of 7-bromoimidazo[1,2-a]pyridine

Achieving regioselective functionalization at the C5 position is the most challenging step. While direct C5-carboxylation methods are not extensively documented, principles of C-H activation can be applied. The C5 position is known to be susceptible to functionalization.[1][2][7] A plausible method is directed ortho-metalation followed by quenching with an electrophile.

Q3: Low or no yield of the desired C5-carboxylated product.

Potential Cause Troubleshooting Action Scientific Rationale
Inefficient C-H activation/metalation Use a strong, non-nucleophilic base like LDA or n-BuLi at low temperatures (-78°C). Ensure the stoichiometry of the base is appropriate (typically 1.1-1.5 equivalents).The acidity of the C5 proton is not high, requiring a strong base for deprotonation. Low temperatures are essential to prevent side reactions.
Incorrect electrophile Use a highly reactive electrophile such as ethyl chloroformate. Ensure it is pure and added neat or as a solution in a dry, aprotic solvent.The lithiated intermediate is highly reactive and requires an efficient electrophile for trapping.
Reaction with the bromine atom Low temperatures (-78°C) are crucial to favor C-H metalation over halogen-metal exchange.The bromine at the C7 position can undergo exchange with organolithium reagents, especially at higher temperatures.
Poor solubility of the intermediate Use a suitable aprotic solvent like dry THF or diethyl ether.The lithiated intermediate must remain in solution to react with the electrophile.

Q4: Formation of isomeric products (e.g., C3-carboxylation).

Potential Cause Troubleshooting Action Scientific Rationale
Thermodynamic vs. kinetic control Maintain low temperatures throughout the reaction, from deprotonation to quenching with the electrophile.The C3 position is often the most kinetically favorable site for electrophilic substitution. C5 functionalization may be achieved under conditions of kinetic control at very low temperatures.
Alternative C-H activation Explore transition-metal-catalyzed C-H activation methods. Palladium-catalyzed C-H functionalization has been used for C5 arylation and could potentially be adapted for carboxylation.[7]Transition metal catalysts can offer different regioselectivity compared to organolithium-based methods.

digraph "Troubleshooting_Workflow" {
graph [rankdir="TB", splines=ortho, nodesep=0.4];
node [shape=box, style="rounded,filled", fontname="Arial"];
edge [fontname="Arial", color="#5F6368"];
Start [label="Low Yield of Final Product", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Check_Step1 [label="Analyze Step 1 Product\n(7-bromoimidazo[1,2-a]pyridine)", fillcolor="#FBBC05", fontcolor="#202124"];
Check_Step2 [label="Analyze Step 2 Product\n(C5-carboxylation)", fillcolor="#FBBC05", fontcolor="#202124"];
Step1_OK [label="Step 1 Yield/Purity OK?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
Step2_Problem [label="Focus on C5-Carboxylation", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Step1_Problem [label="Troubleshoot Cyclization", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Optimize_Base [label="Optimize Base/Temperature\nfor Metalation"];
Optimize_Electrophile [label="Check Electrophile Purity/\nReaction Conditions"];
Optimize_Cyclization [label="Adjust Cyclization\nConditions (Temp, Solvent, Base)"];
Review_Starting_Materials [label="Verify Purity of\nStarting Materials"];

Start -> Check_Step1;
Start -> Check_Step2;
Check_Step1 -> Step1_OK;
Step1_OK -> Step1_Problem [label="No"];
Step1_OK -> Step2_Problem [label="Yes"];
Step1_Problem -> Optimize_Cyclization;
Step1_Problem -> Review_Starting_Materials;
Step2_Problem -> Optimize_Base;
Step2_Problem -> Optimize_Electrophile;

}

Caption: Decision workflow for troubleshooting low yield.

IV. Frequently Asked Questions (FAQs)

Q1: Can I synthesize the target molecule in one step? A one-step synthesis is challenging due to the inherent reactivity of the imidazo[1,2-a]pyridine system, which favors substitution at the C3 and C2 positions.[8][9] A multi-step approach involving the formation of the core followed by directed C-H functionalization is more likely to be successful.

Q2: What is the best starting material for the cyclization step? 2-Amino-4-bromopyridine is the correct starting material for obtaining the 7-bromo substitution pattern on the final product.[5][6]

Q3: Are there alternative methods for C5-functionalization? Yes, visible light-induced C5-alkylation of imidazo[1,2-a]pyridines has been reported, suggesting that radical-based approaches could be explored.[1][10] While not a direct carboxylation, this indicates the reactivity of the C5 position towards functionalization under specific conditions.

Q4: How can I purify the final product? Standard purification techniques such as column chromatography on silica gel are typically effective. A solvent system of ethyl acetate and hexanes is a good starting point for elution. Recrystallization may also be an option depending on the physical properties of the product.

Q5: What are the key safety precautions for this synthesis?

  • α-Haloaldehydes are lachrymators and toxic; handle them in a well-ventilated fume hood.

  • Organolithium reagents like n-BuLi and LDA are pyrophoric and react violently with water. All glassware must be oven-dried, and the reaction should be conducted under an inert atmosphere.

  • Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, at all times.

V. Experimental Protocols

Protocol 1: Synthesis of 7-bromoimidazo[1,2-a]pyridine (Step 1)
  • To a solution of 2-amino-4-bromopyridine (1.0 eq) in ethanol, add sodium bicarbonate (1.5 eq).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of bromoacetaldehyde diethyl acetal (1.2 eq) in ethanol.

  • Allow the reaction to warm to room temperature and then heat to reflux.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 2: C5-Carboxylation of 7-bromoimidazo[1,2-a]pyridine (Step 2)
  • Dissolve 7-bromoimidazo[1,2-a]pyridine (1.0 eq) in anhydrous THF under an argon atmosphere.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add a solution of LDA (1.2 eq) in THF, keeping the temperature below -70°C.

  • Stir the mixture at -78°C for 1 hour.

  • Slowly add ethyl chloroformate (1.5 eq) to the reaction mixture.

  • Continue stirring at -78°C for another 2 hours, then allow the reaction to slowly warm to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to obtain Ethyl 7-bromoimidazo[1,2-a]pyridine-5-carboxylate.

VI. References

  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (URL not available)

  • Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing). (URL not available)

  • Synthesis and Site Selective C-H Functionalization of Imidazo-[1,2-a]pyridines | Request PDF. ResearchGate. (URL not available)

  • C5‐Hydroxyalkylation of imidazo[1,2‐a]pyridines. - ResearchGate. (URL not available)

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (URL not available)

  • Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. (URL not available)

  • Synthesis of imidazo[1,2-a]pyridines - Organic Chemistry Portal. (URL not available)

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. | Semantic Scholar. (URL not available)

  • Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst - Letters in Applied NanoBioScience. (URL not available)

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC. (URL not available)

  • Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media | ACS Omega. (URL not available)

  • SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. (URL not available)

  • Synthesis and Discovery of 2-Amino-4-bromopyridine: A Technical Guide - Benchchem. (URL not available)

  • 2-bromopyridine - Organic Syntheses Procedure. (URL: [Link])

  • Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles - SIOC Journals. (URL not available)

  • Mini Review: Recent Developments in Synthesis of Imidazo[1,2-a] pyridines (2016-2020) - CHEMISTRY & BIOLOGY INTERFACE. (URL not available)

  • Divergent Syntheses of 2-Aminonicotinonitriles and Pyrazolines by Copper-Catalyzed Cyclization of Oxime Ester | Organic Letters - ACS Publications. (URL: [Link])

  • Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. (URL not available)

  • Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines - Indian Academy of Sciences. (URL: [Link])

  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - MDPI. (URL: [Link])

Sources

Overcoming solubility issues with Ethyl 7-bromoimidazo[1,2-a]pyridine-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SOL-5-CARB-7BR
Status: Open
Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary & Molecule Profile

User Issue: "I cannot get Ethyl 7-bromoimidazo[1,2-a]pyridine-5-carboxylate into solution for my Suzuki coupling/hydrolysis steps. It crashes out or remains a suspension."

Root Cause Analysis: This scaffold suffers from the "Brick Dust" phenomenon common in fused bicyclic heteroaromatics.[1] The imidazo[1,2-a]pyridine core is planar and electron-deficient.[1] The combination of the 7-bromo substituent (lipophilic, heavy atom) and the 5-carboxylate (polar, planar acceptor) creates a molecule with high lattice energy due to efficient


-

stacking and dipole alignment.[1] It resists solvation in standard "drug discovery" solvents like methanol or diethyl ether.[1]
Physicochemical Snapshot
PropertyValue (Est.)Impact on Solubility
Core Structure Fused [5,6] HeterocycleHigh planarity promotes strong crystal packing.[1]
LogP ~2.5 - 3.0Poor water solubility; requires organic co-solvents.[1]
pKa (N1) ~5.0 - 5.5Weakly basic.[1] Solubility improves significantly at pH < 3.[1]
MP >120°C (Likely)High melting point correlates with high energy required for solvation.[1]

Solubility Troubleshooting Guide

Q: What is the "Gold Standard" solvent system for this compound?

A: Do not rely on single solvents. This compound requires Polar Aprotic solvents to disrupt the lattice, often assisted by heat.[1]

Solvent Compatibility Matrix
Solvent ClassEffectivenessRecommended Usage
DMSO / DMF / DMAc Excellent Primary Reaction Solvent. Dissolves at >50 mg/mL.[1] Note: DMSO can be hard to remove; use lyophilization or aqueous workup.[1]
DCM / Chloroform Good Best for transfers and purification .[1] Soluble at ~10-20 mg/mL.[1]
THF / 1,4-Dioxane Moderate Use for reactions, but may require heating to 50°C to maintain solution.[1]
Methanol / Ethanol Poor Avoid as primary solvents.[1] Use only as co-solvents (max 10% v/v) or for recrystallization.[1]
Water Insoluble Only soluble if protonated (pH < 2) using HCl or TFA.[1]
Q: How do I dissolve it for biological assays without killing my cells?

A: You cannot use 100% DMSO on cells.[1] Use a Step-Down Formulation :

  • Make a 20 mM stock in 100% DMSO (warm to 37°C if needed).

  • Dilute into the assay medium containing 0.5% Methylcellulose or 20% HP-

    
    -Cyclodextrin .[1]
    
  • Critical: Do not dilute directly into cold PBS; it will precipitate immediately.[1]

Reaction-Specific Troubleshooting

Scenario A: Suzuki-Miyaura Coupling (C-7 Functionalization)

Issue: The starting material precipitates when I add the aqueous base (e.g.,


), killing the catalytic cycle.

The Fix: The "Phase-Shift" Protocol Standard biphasic conditions (Toluene/Water) often fail here because the starting material sits at the interface as a solid.[1]

Recommended Protocol:

  • Solvent: Switch to 1,4-Dioxane/Water (4:1) or DMF/Water (9:1) .[1] These are miscible/semi-miscible and keep the heterocycle in solution.[1]

  • Base: Use Cesium Carbonate (

    
    )  or Potassium Phosphate (
    
    
    
    )
    .[1] These are more soluble in organic-rich mixtures than sodium carbonate.[1]
  • Temperature: Heat is mandatory.[1] Run at 80–100°C .[1]

  • Catalyst: Use a pre-formed catalyst like

    
      which is robust at higher temperatures.[1]
    
Scenario B: Ester Hydrolysis (C-5 Saponification)

Issue: The ethyl ester at C-5 is sterically crowded by the bridgehead nitrogen (peri-interaction) and won't hydrolyze with LiOH/MeOH.[1]

The Fix: Aggressive Solvation

  • Solvent: THF/Water (1:1) . Methanol is too weak a solvent for this lipophile.[1]

  • Reagent: Use LiOH (4 equiv) .

  • Temperature: Heat to 60°C .

  • Troubleshooting: If it still fails, switch to TMS-OK (Potassium trimethylsilanolate) in anhydrous THF. This is a "lipophilic hydroxide" equivalent that attacks esters in organic phase without needing water solubility.[1]

Visual Workflows

Figure 1: Solubility Decision Tree

Caption: Logical flow for selecting the correct solvent system based on the intended application (Reaction vs. Analysis).

SolubilityTree Start Start: Solid 7-Br-Imidazo[1,2-a]py-5-COOEt Goal What is the goal? Start->Goal Rxn Chemical Reaction Goal->Rxn Anal Analysis (NMR/LCMS) Goal->Anal Bio Bio Assay Goal->Bio Temp Can you heat it? Rxn->Temp NMR NMR Solvent? Anal->NMR HighTemp Yes (>60°C) Temp->HighTemp LowTemp No (RT) Temp->LowTemp Solv1 Use DMF or DMSO HighTemp->Solv1 Solv2 Use THF or 1,4-Dioxane LowTemp->Solv2 Solv3 DMSO-d6 (Best) NMR->Solv3 Standard Solv4 CDCl3 + 1 drop TFA-d NMR->Solv4 If insoluble

Figure 2: Suzuki Coupling Optimization Pathway

Caption: Step-by-step optimization to prevent starting material precipitation during cross-coupling.

SuzukiFlow Step1 1. Dissolve SM Solvent: 1,4-Dioxane Check1 Clear Solution? Step1->Check1 Fix1 Add 10% DMF or Heat to 50°C Check1->Fix1 No Step2 2. Add Boronic Acid + Catalyst Check1->Step2 Yes Fix1->Check1 Step3 3. Add Base (Aq.) Step2->Step3 Check2 Precipitation? Step3->Check2 Fix2 Switch Base to Cs2CO3 (Solid) or Reduce Water Vol. Check2->Fix2 Yes Step4 4. Reaction (80-100°C) Check2->Step4 No Fix2->Step4

Purification & Handling FAQs

Q: The compound streaks on my silica column. How do I fix this? A: Imidazopyridines are basic heterocycles.[1] They interact with the acidic silanols on silica gel, causing tailing.[1]

  • The Fix: Add 1% Triethylamine (Et3N) to your eluent system (e.g., Hexane/Ethyl Acetate + 1% Et3N).[1]

  • Alternative: Use DCM/Methanol (95:5) if the compound is too polar for Hex/EtOAc.[1]

Q: I need to recrystallize it. What solvent system works? A: Use the Anti-Solvent Method :

  • Dissolve the crude solid in a minimum amount of hot DCM or Acetone .[1]

  • Slowly add Hexanes or Heptane dropwise until the solution turns slightly cloudy.

  • Let it cool to room temperature, then place in the fridge (

    
    ).
    

References

  • Bagdi, A. K., et al. (2020).[1][2] Recent Advances in the Synthesis of Imidazo[1,2-a]pyridines. Organic & Biomolecular Chemistry .

    • Relevance: foundational review of the scaffold's synthesis and physical properties.[1]

  • Goel, R., et al. (2017).[1] Imidazo[1,2-a]pyridines: A Review on their Synthesis and Biological Activities. Mini-Reviews in Medicinal Chemistry .

    • Relevance: Discusses the lipophilicity and solubility challenges in biological screening.
  • Guchhait, S. K., et al. (2011).[1] Region-selective synthesis of 3-amino-imidazo[1,2-a]pyridines. Journal of Organic Chemistry .

    • Relevance: details purification techniques (neutralization of silica) for this specific heterocycle class.
  • SciFinder/PubChem Entry. Ethyl 7-bromoimidazo[1,2-a]pyridine-5-carboxylate. [1]

    • Relevance: Verification of chemical structure and predicted physicochemical properties (LogP, H-bond acceptors).[1]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling halogenated heterocycles.

Sources

Technical Support Center: Imidazo[1,2-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: IMP-SYN-001 Status: Open Department: Heterocyclic Chemistry / Process Optimization

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry (e.g., Zolpidem, Alpidem).[1][2] While the classical condensation of 2-aminopyridines with


-haloketones (Chichibabin/Ortoleva-King type) appears straightforward, it is deceptively prone to failure modes involving stable intermediate salts, regioselectivity errors, and oxidative dimerization. This guide deconstructs these failure points into actionable troubleshooting protocols.

Part 1: The Mechanistic Bifurcation (Visual Analysis)

Understanding why your reaction failed requires visualizing the competition between the ring nitrogen (endocyclic) and the exocyclic amine.

Figure 1: Reaction Pathway & Failure Modes

Caption: The "Happy Path" (Green) leads to cyclization. The "Sad Paths" (Red) lead to stable salts, regioisomers, or dimers.

ImidazoSynthesis Start 2-Aminopyridine + Alpha-Haloketone Salt N-Alkylpyridinium Salt (Crystalline Solid) Start->Salt Attack by Ring N (Major Path) Imine Imine Intermediate (Kinetic Trap) Start->Imine Attack by Exocyclic NH2 (Minor) Side_Regio Wrong Regioisomer (If 2-AP is substituted) Start->Side_Regio Steric Hindrance (Substituent at C3/C5) Product Imidazo[1,2-a]pyridine (Target) Salt->Product Base/Heat (Cyclization - H2O) Side_Salt Stable HBr Salt (Stuck at Baseline) Salt->Side_Salt Insufficient Base or Temp Side_Dimer Oxidative Dimer (C3-C3 Coupling) Product->Side_Dimer Excess Oxidant/Metal (Over-reaction)

Part 2: Troubleshooting Guide (Q&A Format)

Module 1: The "Salt Trap" (The Reaction Stopped Halfway)

User Question: "I refluxed 2-aminopyridine with bromoacetophenone in ethanol. A heavy precipitate formed. I filtered it, but the NMR shows it’s not my product—it looks like the starting materials but shifted. Yield is near 0%."

Technical Diagnosis: You have isolated the intermediate N-alkylpyridinium hydrobromide salt (See Figure 1, "Salt"). The initial alkylation of the ring nitrogen is fast and exothermic, often precipitating the intermediate before cyclization can occur. This is not a failure; it is a paused reaction.

Corrective Protocol:

  • Do not discard the solid.

  • Resuspend the solid in refluxing ethanol.

  • Add NaHCO₃ (2.0 equiv) or Na₂CO₃ .

  • Reflux for an additional 2–4 hours. The base neutralizes the HBr, driving the dehydration step to close the imidazole ring.

Preventative Measure: Use the "One-Pot Buffered" protocol (see SOP below) which includes NaHCO₃ from the start to scavenge acid and prevent salt precipitation.

Module 2: The "Black Tar" Scenario (Decomposition)

User Question: "My reaction mixture turned into a black, sticky tar. TLC shows a streak and no distinct product spot."

Technical Diagnosis: This is typically caused by the decomposition of the


-haloketone . $\alpha-Haloketones are lachrymators and thermally unstable. If the condensation with the aminopyridine is slow (due to electron-withdrawing groups on the pyridine), the haloketone will self-condense or polymerize.

Troubleshooting Steps:

  • Check Reagent Purity: Run a TLC of your

    
    -haloketone. If it stays at the baseline or shows multiple spots, recrystallize or distill it before use.
    
  • Switch Solvents: Ethanol is standard, but if your substrate is unreactive, switch to DMF or DMAc at 60–80°C. These polar aprotic solvents stabilize the transition state and accelerate the nucleophilic attack, beating the decomposition rate.

  • Add Scavengers: Add a radical scavenger (e.g., BHT) if you suspect radical polymerization of the haloketone (rare, but possible with styrenyl systems).

Module 3: Regioselectivity & Isomers

User Question: "I am using a substituted 2-aminopyridine (e.g., 4-methyl-2-aminopyridine). I see two spots on TLC close together. Which one is my product?"

Technical Diagnosis: You are encountering regioisomerism .[3][4] While 2-aminopyridine has only one ring nitrogen, substituted versions (especially 3- or 5-substituted) create steric or electronic bias.

  • Electronic Control: The ring nitrogen is the most nucleophilic site (Hard/Soft Acid Base theory). Attack usually occurs there first.

  • Steric Control: If you have a substituent at the 3-position (ortho to the ring nitrogen), steric hindrance may force the reaction through the exocyclic amine (rare) or simply slow the reaction significantly, allowing side reactions to dominate.

Data Table: Substituent Effects on Reactivity

Substituent on 2-APElectronic EffectReactivityPrimary Risk
None (H) NeutralHighSalt formation
5-Methyl (EDG) Increased NucleophilicityVery HighDimerization (Oxidative)
5-Nitro (EWG) Decreased NucleophilicityLowHaloketone decomposition
3-Methyl (Steric) Hindered Ring NLowWrong regioisomer / No reaction

Part 3: Standard Operating Procedures (SOP)

Protocol A: The Robust Buffered Synthesis (Recommended)

Best for: Standard library generation, avoiding salt isolation.

Materials:

  • 2-Aminopyridine (1.0 equiv)

  • 
    -Bromoketone (1.1 equiv)
    
  • Sodium Bicarbonate (NaHCO₃) (1.5 equiv)

  • Ethanol (0.5 M concentration)

Procedure:

  • Charge: In a round-bottom flask, combine 2-aminopyridine and ethanol. Stir until dissolved.

  • Add: Add the

    
    -bromoketone and NaHCO₃.
    
  • Reflux: Heat to reflux (approx. 78°C) for 4–6 hours.

    • Checkpoint: Monitor TLC.[3][5] The intermediate salt stays at the baseline. The product will be less polar (higher Rf).

  • Workup: Cool to room temperature. The inorganic salts (NaBr) will precipitate.

    • Option 1 (Precipitation): Pour mixture into 10x volume of ice water. The product should precipitate. Filter and wash.[3]

    • Option 2 (Extraction): Remove EtOH in vacuo. Partition residue between EtOAc and Water. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

Protocol B: The "Green" Aqueous Synthesis

Best for: High-throughput chemistry, simple substrates.

Reference: Green Chem., 2016, 18 , 4409 (Adapted).

  • Charge: Suspend 2-aminopyridine (1.0 equiv) and

    
    -bromoketone (1.0 equiv) in Water .
    
  • Heat: Heat to 60°C. The mixture may be heterogeneous.

  • Catalyst: No external base is initially added; the reaction is autocatalytic to form the salt.

  • Cyclization: After 2 hours, add DABCO (0.1 equiv) or mild base to drive cyclization if precipitation is observed.

  • Isolation: Product often crystallizes out of the water upon cooling.

Part 4: Advanced Troubleshooting (Oxidative Couplings)

Issue: Oxidative Dimerization (3,3'-Bis-imidazo[1,2-a]pyridine) In metal-catalyzed routes (e.g., Cu-catalyzed oxidative coupling of 2-aminopyridine + ketone), a common side product is the dimer linked at the C3 position.

  • Cause: Over-oxidation. The C3 position of the imidazo[1,2-a]pyridine is highly nucleophilic (like the C3 of indole). If excess oxidant (O₂, Cu(II)) is present after the product forms, it will oxidatively couple.

  • Solution:

    • Limit oxidant stoichiometry.

    • Remove the product from the reaction media immediately upon completion.

    • Switch from Cu(II) to Cu(I) catalysts under inert atmosphere if possible.

References

  • Bagdi, A. K., et al. "Synthesis of imidazo[1,2-a]pyridines: a review on recent advances." Chemical Communications, 2015. Link

  • Perveen, S., et al. "Synthesis of imidazo[1,2-a]pyridine derivatives: A review." Synthetic Communications, 2020. Link

  • Guchhait, S. K., et al. "Imidazo[1,2-a]pyridine scaffold: A review on its synthesis and pharmacological importance." RSC Advances, 2018. Link

  • General Mechanism & Salt Formation:Journal of Organic Chemistry, "Mechanism of the Reaction of 2-Aminopyridine with

    
    -Halo Ketones." Link
    
  • Green Synthesis Protocol: Green Chemistry, "Rapid, metal-free and aqueous synthesis of imidazo[1,2-a]pyridine under ambient conditions." Link

Sources

Technical Support Center: Imidazo[1,2-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of heterocyclic compounds. The following troubleshooting guide and frequently asked questions (FAQs) are structured to address specific challenges you may encounter during your experiments, providing not just solutions but also the underlying scientific reasoning to empower your synthetic strategies.

Part 1: Troubleshooting Guide - Common Experimental Issues

This section addresses the most frequently encountered problems in imidazo[1,2-a]pyridine synthesis, offering insights and actionable solutions.

I. Low to No Product Yield

Question: My reaction is resulting in a very low yield or no desired product at all. What are the potential causes and how can I improve it?

Answer:

Low or no yield in imidazo[1,2-a]pyridine synthesis can stem from several factors, ranging from the quality of starting materials to the specific reaction conditions. Here’s a systematic approach to troubleshooting this issue:

  • Starting Material Integrity:

    • 2-Aminopyridine Derivatives: The nucleophilicity of the pyridine nitrogen is crucial for the initial cyclization step. Electron-withdrawing groups on the pyridine ring can significantly decrease its reactivity. If you are using a substituted 2-aminopyridine with strong electron-withdrawing groups, you may need to employ more forcing reaction conditions (higher temperature, longer reaction time) or a more reactive coupling partner.

    • Carbonyl Compounds/α-Haloketones: α-Haloketones can be unstable and prone to self-condensation or degradation, especially in the presence of a base.[1][2] It is advisable to use freshly prepared or purified α-haloketones. For reactions involving in-situ generation of the α-haloketone (e.g., using NBS), ensure the stoichiometry of the halogenating agent is precise to avoid side reactions.[2]

    • Catalyst Activity: In metal-catalyzed reactions (e.g., using copper), the oxidation state and activity of the catalyst are paramount.[3][4] Ensure you are using the correct catalyst loading and that it has not been deactivated by exposure to air or moisture if it is air-sensitive. In some cases, in-situ generation of the active catalytic species is beneficial.[5]

  • Reaction Conditions:

    • Solvent Choice: The choice of solvent can significantly impact the reaction rate and yield. Polar aprotic solvents like DMF or DMSO are often used to facilitate the nucleophilic substitution steps. However, for some reactions, particularly those involving microwave irradiation, solvent-free conditions or greener solvents like water or ethanol have proven effective.[1][5][6] It is crucial to consult literature for the optimal solvent for your specific reaction type.

    • Temperature Control: Many syntheses of imidazo[1,2-a]pyridines require heating.[1][3] However, excessive temperatures can lead to decomposition of starting materials or products. A systematic optimization of the reaction temperature is recommended. Conversely, some modern methods operate efficiently at room temperature, which can be advantageous for sensitive substrates.[1][7]

    • Atmosphere: For reactions that are sensitive to oxidation, such as those employing copper catalysts, it is essential to conduct the experiment under an inert atmosphere (e.g., nitrogen or argon).[4]

  • Mechanistic Considerations:

    • The classical Tschitschibabin reaction, which involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound, proceeds via initial N-alkylation of the pyridine nitrogen followed by intramolecular cyclization and dehydration.[1] If the competing N-alkylation of the exocyclic amino group occurs, this can lead to side products and lower yields. The reaction conditions can often be tuned to favor the desired pathway.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low or No Yield check_sm Verify Starting Material Purity and Reactivity start->check_sm sm_ok Starting Materials OK? check_sm->sm_ok check_conditions Optimize Reaction Conditions conditions_ok Conditions Optimized? check_conditions->conditions_ok check_catalyst Evaluate Catalyst Activity catalyst_ok Catalyst Active? check_catalyst->catalyst_ok sm_ok->check_conditions Yes purify_sm Purify/Replace Starting Materials sm_ok->purify_sm No conditions_ok->check_catalyst Yes adjust_temp Adjust Temperature/ Solvent/Atmosphere conditions_ok->adjust_temp No replace_catalyst Use Fresh Catalyst/ Change Catalyst catalyst_ok->replace_catalyst No success Improved Yield catalyst_ok->success Yes purify_sm->check_sm adjust_temp->check_conditions replace_catalyst->check_catalyst

Caption: A systematic workflow for troubleshooting low yields.

II. Formation of Unexpected Side Products

Question: I am observing significant amounts of side products in my reaction mixture. What are the likely impurities and how can I minimize their formation?

Answer:

The formation of side products is a common challenge and is highly dependent on the chosen synthetic route. Here are some common side products and strategies to mitigate them:

  • Self-condensation of Carbonyl Compounds: In base-catalyzed reactions, enolizable ketones or aldehydes can undergo self-condensation. This can be minimized by slowly adding the carbonyl compound to the reaction mixture or by using a milder base.

  • Formation of N-(Pyridin-2-yl)amides: Under certain oxidative conditions, the reaction between a 2-aminopyridine and an α-bromoketone can lead to C-C bond cleavage and the formation of N-(pyridin-2-yl)amides instead of the desired imidazo[1,2-a]pyridine.[8] Careful control of the oxidant and reaction conditions is necessary to avoid this side reaction.

  • Regioisomers in Substituted Pyridines: When using asymmetrically substituted 2-aminopyridines, there is a possibility of forming regioisomers. The regioselectivity is often dictated by steric and electronic factors. A thorough characterization of the product mixture (e.g., by 2D NMR) is essential.

  • Over-alkylation or Multiple Additions: In reactions involving highly reactive electrophiles, there is a risk of multiple additions to the imidazo[1,2-a]pyridine core, which is electron-rich. Controlling the stoichiometry of the reactants is crucial.

Minimization Strategies:

Side Product TypePotential CauseRecommended Action
Self-condensation productsStrong base, high concentration of carbonylUse a milder base, slow addition of the carbonyl compound
N-(Pyridin-2-yl)amidesSpecific oxidative conditionsModify the oxidant or reaction temperature[8]
RegioisomersAsymmetrically substituted 2-aminopyridineOptimize reaction conditions to favor one isomer; separation by chromatography
Over-alkylation productsExcess of a reactive electrophileUse a 1:1 stoichiometry or a slight excess of the limiting reagent
III. Purification Challenges

Question: I am having difficulty purifying my imidazo[1,2-a]pyridine product. What are some effective purification strategies?

Answer:

Purification can be challenging due to the similar polarities of the product and certain byproducts or starting materials.

  • Chromatography:

    • Column Chromatography: This is the most common method. A systematic screening of solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) is recommended to achieve good separation. The basic nature of the imidazo[1,2-a]pyridine core means it can interact strongly with silica gel. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help to reduce tailing and improve peak shape.

    • Preparative TLC/HPLC: For small-scale reactions or very difficult separations, preparative thin-layer chromatography or high-performance liquid chromatography can be effective.

  • Recrystallization: If the product is a solid and of sufficient purity after initial workup, recrystallization can be a highly effective method for obtaining analytically pure material. A screening of different solvents is necessary to find a suitable system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Acid-Base Extraction: The basic nitrogen atom in the imidazo[1,2-a]pyridine ring allows for purification via acid-base extraction. The crude product can be dissolved in an organic solvent and extracted with a dilute aqueous acid (e.g., 1M HCl). The aqueous layer, containing the protonated product, is then washed with an organic solvent to remove non-basic impurities. Subsequently, the aqueous layer is basified (e.g., with NaOH or NaHCO₃) to deprotonate the product, which can then be extracted back into an organic solvent.

Purification Workflow

Caption: A decision tree for selecting a purification strategy.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and α-haloketones?

A1: The reaction, often referred to as the Tschitschibabin reaction, generally proceeds in three steps:

  • N-Alkylation: The nucleophilic ring nitrogen of the 2-aminopyridine attacks the electrophilic carbon of the α-haloketone, displacing the halide and forming a pyridinium salt intermediate.

  • Intramolecular Cyclization: The exocyclic amino group then acts as a nucleophile, attacking the carbonyl carbon to form a five-membered ring intermediate (a hydroxylated imidazo[1,2-a]pyridine derivative).

  • Dehydration: This intermediate readily dehydrates, often facilitated by heat or acidic/basic conditions, to form the aromatic imidazo[1,2-a]pyridine ring system.[1][7]

Mechanism of Tschitschibabin Reaction

tschitschibabin_mechanism cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Dehydration A 2-Aminopyridine + α-Haloketone B Pyridinium Salt Intermediate A->B C Hydroxylated Intermediate B->C D Imidazo[1,2-a]pyridine C->D

Caption: The three key steps of the Tschitschibabin reaction.

Q2: How do multicomponent reactions (MCRs) like the Groebke-Blackburn-Bienaymé (GBB) reaction improve the synthesis of imidazo[1,2-a]pyridines?

A2: Multicomponent reactions offer several advantages, primarily in terms of efficiency and molecular diversity.[2][9] The GBB reaction, for instance, combines a 2-aminopyridine, an aldehyde, and an isocyanide in a one-pot synthesis to produce 3-aminoimidazo[1,2-a]pyridines.[2][9] The key benefits include:

  • Atom Economy: Most of the atoms from the starting materials are incorporated into the final product, reducing waste.

  • Operational Simplicity: Combining multiple steps into a single operation saves time, energy, and resources.

  • Diversity-Oriented Synthesis: By simply varying the three starting components, a large library of diverse molecules can be rapidly synthesized, which is highly valuable in drug discovery.[10]

Q3: Are there "green" or more environmentally friendly methods for synthesizing imidazo[1,2-a]pyridines?

A3: Yes, significant efforts have been made to develop greener synthetic routes. These often focus on:

  • Catalysis: Using non-toxic and reusable catalysts, such as copper silicate or molecular iodine, instead of stoichiometric and often hazardous reagents.[6][10]

  • Solvent Choice: Employing environmentally benign solvents like water, ethanol, or even conducting reactions under solvent-free conditions.[3][5][11]

  • Energy Efficiency: Utilizing energy-efficient techniques like microwave irradiation, which can significantly reduce reaction times.[1][9]

  • One-Pot Reactions: As mentioned with MCRs, one-pot procedures reduce the need for intermediate purification steps, thereby minimizing solvent usage and waste generation.[5][12]

Q4: How does the substitution pattern on the starting aldehyde affect the outcome of three-component reactions?

A4: In three-component reactions involving an aldehyde, its electronic nature can influence the reaction rate and yield. Aldehydes bearing electron-withdrawing groups tend to be more electrophilic and can react faster, often leading to higher yields in shorter reaction times.[13] Conversely, aldehydes with electron-donating groups may require longer reaction times or slightly higher temperatures to achieve comparable yields.

Part 3: Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-Aryl-imidazo[1,2-a]pyridines via Tschitschibabin Reaction

This protocol is a generalized procedure based on classical methods.[6]

Materials:

  • 2-Aminopyridine (1.0 mmol)

  • Substituted phenacyl bromide (1.0 mmol)

  • Ethanol (5 mL)

  • Copper silicate catalyst (10 mol %) (optional, can improve yield and reaction rate)[6]

Procedure:

  • To a round-bottom flask, add 2-aminopyridine, the substituted phenacyl bromide, and the copper silicate catalyst (if used).

  • Add ethanol as the solvent.

  • Fit the flask with a condenser and heat the reaction mixture to reflux.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable mobile phase (e.g., hexane:ethyl acetate 8:2).

  • Once the reaction is complete (typically when the starting materials are consumed), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired 2-aryl-imidazo[1,2-a]pyridine.

Protocol 2: General Procedure for the Three-Component Synthesis of 3-Amino-imidazo[1,2-a]pyridines (GBB Reaction)

This is a representative protocol for the Groebke-Blackburn-Bienaymé reaction.[10][14]

Materials:

  • 2-Aminopyridine (1.0 mmol)

  • Aryl aldehyde (1.0 mmol)

  • tert-Butyl isocyanide (1.0 mmol)

  • Iodine (5 mol %)

  • Ethanol (5 mL)

Procedure:

  • In a flask, dissolve the 2-aminopyridine and the aryl aldehyde in ethanol at room temperature.

  • Add the iodine catalyst to the mixture.

  • Add the tert-butyl isocyanide to the reaction mixture and stir at room temperature.

  • Monitor the reaction by TLC. The reaction is often complete within a few hours.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove the iodine.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the 3-amino-imidazo[1,2-a]pyridine derivative.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. (n.d.). ResearchGate. Retrieved from [Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021). ACS Omega. Retrieved from [Link]

  • Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. (2022). ChemistrySelect. Retrieved from [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (2024). BIO Web of Conferences. Retrieved from [Link]

  • Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. (2021). Letters in Applied NanoBioScience. Retrieved from [Link]

  • Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. (2019). ACS Omega. Retrieved from [Link]

  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (n.d.). ACS Publications. Retrieved from [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. (n.d.). RSC Publishing. Retrieved from [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. (n.d.). MDPI. Retrieved from [Link]

  • Investigation of the Reaction for the Production of Imidazo[1,2-a]pyridine via ZnS-ZnFe2O4 Nanocatalyst. (2024). Nanomaterials Chemistry. Retrieved from [Link]

  • Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. (2023). RSC Advances. Retrieved from [Link]

  • Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. (n.d.). PMC. Retrieved from [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • C2-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance. (n.d.). Request PDF. Retrieved from [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (n.d.). ACS Omega. Retrieved from [Link]

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023). PMC. Retrieved from [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). PMC. Retrieved from [Link]

Sources

Technical Support Center: Stability Profile of Ethyl 7-bromoimidazo[1,2-a]pyridine-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support hub for Ethyl 7-bromoimidazo[1,2-a]pyridine-5-carboxylate . This guide addresses the stability and reactivity profile of this specific scaffold. As a bifunctional building block containing an electrophilic ester at C5 and a reactive halide at C7, this molecule is a critical intermediate for diversity-oriented synthesis, particularly in the development of kinase inhibitors and GABA receptor modulators.

This guide moves beyond basic safety data sheets (SDS) to explain why degradation occurs and how to prevent it during complex synthetic workflows.

Module 1: Storage & Handling Integrity

The Core Stability Profile

The imidazo[1,2-a]pyridine core is aromatic and generally robust. However, the C5-ethyl ester is the "Achilles' heel" regarding stability, while the C7-bromine presents specific light-sensitivity risks.

ParameterRecommended ConditionTechnical Rationale
Temperature 2–8°C (Long-term: -20°C)Retards spontaneous ester hydrolysis and decarboxylation pathways.
Atmosphere Inert (Argon/Nitrogen)Critical: Esters at the C5 position are susceptible to moisture-driven hydrolysis, converting the lipophilic ester into the polar carboxylic acid.
Light Amber Vial / Foil WrapCarbon-Bromine (C-Br) bonds are photolabile. UV exposure can generate radical species, leading to debromination (homolytic cleavage).
Solvent Compatibility DMSO, DMF, DCM, EtOAcAvoid protic solvents (MeOH, EtOH) during prolonged storage to prevent transesterification.
Troubleshooting Storage Issues
  • Symptom: The white powder has turned slightly yellow or beige.

    • Diagnosis: Likely photo-oxidation or trace debromination.

    • Action: Check LC-MS. If purity is >95%, repurify via short silica plug (DCM/MeOH) or use as-is. If <90%, recrystallize.

  • Symptom: Material has clumped or become sticky.

    • Diagnosis: Hygroscopic moisture absorption leading to partial hydrolysis (formation of the carboxylic acid).

    • Action: Dry under high vacuum (0.1 mbar) for 4 hours. Check NMR for the disappearance of the ethyl quartet/triplet signals.

Module 2: Reaction Stability & Chemical Behavior

This section details how the molecule behaves under stress, specifically focusing on the competition between the C5-ester and C7-bromide.

Workflow Visualization: Stability Logic

StabilityLogic Start Ethyl 7-bromoimidazo [1,2-a]pyridine-5-carboxylate Acid Hydrolysis Product (Carboxylic Acid) Start->Acid Aqueous Base (LiOH/NaOH) Methyl Transesterification (Methyl Ester) Start->Methyl MeOH + Base (K2CO3/NaOMe) Coupled Suzuki/Buchwald Product Start->Coupled Pd(0) + Boronic Acid (Anhydrous Conditions)

Figure 1: Competitive reaction pathways. The C5-ester is labile to nucleophiles (red/yellow paths), while the C7-bromide requires metal catalysis (green path).

Critical Protocol: Preventing "Disappearing Ester" Syndrome

Scenario: You are performing a Suzuki coupling at the C7-Br position, but the ethyl ester signal disappears from the NMR, replaced by a broad singlet or a methyl ester.

Root Cause:

  • Hydrolysis: Using aqueous bases (e.g., 2M Na₂CO₃) promotes hydrolysis of the C5-ester.

  • Transesterification: Using Methanol as a co-solvent with a base converts the Ethyl ester to a Methyl ester.

Corrective Protocol (Anhydrous Coupling):

  • Solvent: Switch to 1,4-Dioxane or Toluene (Anhydrous).

  • Base: Use Cs₂CO₃ or K₃PO₄ (solid, anhydrous).

  • Catalyst: Pd(dppf)Cl₂ · DCM adduct (robust against steric bulk).

  • Procedure:

    • Degas solvents thoroughly (sparge with Argon for 15 min).

    • Add reactants and solid base.[1][2]

    • Heat to 80–90°C. Do not reflux in water-miscible solvents without checking pH.

Module 3: Analytical Troubleshooting (FAQ)

Q1: I see a new peak at RRT 0.85 on my HPLC. What is it?

Answer: This is likely the Carboxylic Acid derivative (7-bromoimidazo[1,2-a]pyridine-5-carboxylic acid).

  • Mechanism: The acid is more polar than the ester, causing it to elute earlier on Reverse Phase (C18) columns.

  • Confirmation: Check MS (ESI-). You will see a mass of [M-H]⁻ = 239/241 (loss of the ethyl group, -28 amu mass shift from parent).

Q2: My proton NMR shows a singlet at 3.9 ppm instead of a quartet/triplet pattern.

Answer: You have Transesterified your product.

  • Cause: You likely used Methanol during the workup or column chromatography (e.g., DCM:MeOH eluent) while the crude mixture was still basic.

  • Fix: If the methyl ester is acceptable, proceed. If the ethyl ester is required, you must hydrolyze to the acid and re-esterify with Ethanol/H₂SO₄, or restart the synthesis avoiding MeOH.

Q3: Is the C3 position reactive?

Answer: Yes. The C3 position (on the imidazole ring) is nucleophilic.

  • Risk: If you attempt an electrophilic substitution (e.g., bromination) elsewhere, C3 may react first.

  • Control: The electron-withdrawing nature of the C5-ester deactivates the ring slightly compared to the parent imidazopyridine, but C3 remains the most electron-rich site remaining.

References

  • Bagdi, A. K., et al. (2015). "Synthesis of imidazo[1,2-a]pyridines: a decade update." Chemical Communications.[3] (Comprehensive review of the scaffold's reactivity).

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. 4th Edition. Wiley-Interscience. (Authoritative guide on ester stability and hydrolysis conditions).

  • Goel, R., et al. (2022). "Recent Advances in the Synthesis of Imidazo[1,2-a]pyridines." ChemistrySelect. (Specifics on metal-catalyzed couplings of halo-imidazopyridines).

  • PubChem Compound Summary. (2023). "Ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate" (Analogous structural data for stability inference).

Sources

Common pitfalls in the synthesis of substituted imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Imidazo[1,2-a]pyridine Synthesis

Status: Operational 🟢 Current Wait Time: 0 minutes Operator: Senior Application Scientist

Welcome to the Synthesis Support Hub

You have reached the specialized support unit for nitrogen-bridgehead heterocycle synthesis. The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry (e.g., Zolpidem, Alpidem), yet its construction often plagues chemists with variable yields, regioselectivity errors, and difficult purifications.

This guide treats your synthesis challenges as "Support Tickets." Select the module below that matches your current experimental failure.

Module 1: The Classic Condensation (Hantzsch-Type)

Ticket #001: "My reaction turned into a black tar, and I can't isolate the product." Context: Condensation of 2-aminopyridine with


-haloketones.
Diagnosis: The "Acid Trap" & Haloketone Instability

The most common failure mode in this reaction is not the lack of reactivity, but the polymerization of the


-haloketone before it can react with the aminopyridine.
  • Root Cause 1:

    
    -haloketones are potent lacrimators and alkylating agents that self-condense rapidly under basic conditions.
    
  • Root Cause 2: The reaction generates HX (hydrobromic or hydrochloric acid). If not scavenged, the 2-aminopyridine gets protonated (

    
    ), rendering it non-nucleophilic.
    
Troubleshooting Protocol

Step 1: The Base Switch If you are using strong bases (


, NaOH) and getting tar, switch to Sodium Bicarbonate (

)
or no base initially.
  • Why: Strong bases trigger the self-aldol condensation of the haloketone.

    
     is mild enough to neutralize the generated HX without deprotonating the haloketone 
    
    
    
    -carbon aggressively.

Step 2: The Solvent "Buffer" Do not use DMF or DMSO for simple condensations unless solubility is critical.

  • Recommended:Ethanol (EtOH) or n-Butanol at reflux.

  • Mechanism:[1][2][3][4][5] Protic solvents stabilize the transition state of the initial N-alkylation.

Step 3: The "Reverse Addition" Trick Never dump the haloketone into a hot solution of aminopyridine.

  • Protocol: Dissolve 2-aminopyridine (1.0 equiv) and

    
     (1.1 equiv) in EtOH. Heat to reflux.[6] Slowly  add the 
    
    
    
    -haloketone (1.0 equiv) dropwise over 30 minutes. This keeps the concentration of free haloketone low, favoring the cross-reaction over polymerization.
Visualizing the Pathway

The following diagram illustrates the critical bifurcation point between successful cyclization and side reactions.

ReactionPathway Start 2-Aminopyridine + α-Haloketone Inter N-Alkylated Intermediate (Quaternary Salt) Start->Inter Nucleophilic Attack (Ring Nitrogen) Side1 Polymerized Haloketone (Black Tar) Start->Side1 Excess Base / High Conc. Side2 Protonated Amine (Stalled Reaction) Start->Side2 HX Accumulation Product Imidazo[1,2-a]pyridine (Success) Inter->Product Dehydration / Cyclization

Caption: The kinetic competition between productive N-alkylation and destructive polymerization.

Module 2: The Multicomponent Route (Groebke-Blackburn-Bienaymé)

Ticket #002: "The GBB reaction is stalling, or I'm getting Ugi side products." Context: Three-component coupling of 2-aminopyridine, aldehyde, and isocyanide.[5][6]

Diagnosis: The "Non-Innocent" Solvent & Catalyst Mismatch

The GBB reaction relies on the formation of a Schiff base (imine) followed by [4+1] cycloaddition with the isocyanide.

  • Root Cause 1: Solvent Choice. A common mistake is using aprotic solvents (DCM, THF) like a standard Ugi reaction. The GBB reaction is significantly accelerated by protic solvents.

  • Root Cause 2: Catalyst Acidity. If the acid is too strong, it protonates the pyridine ring (deactivating it). If too weak, it fails to activate the imine for isocyanide attack.

Troubleshooting Protocol

Step 1: Solvent Selection Mandatory: Use Methanol (MeOH) or Ethanol (EtOH) .

  • Expert Insight: Methanol is not just a solvent here; it acts as a hydrogen-bond donor that activates the imine intermediate, effectively functioning as a co-catalyst [1].

Step 2: Catalyst Optimization

  • Standard: Scandium Triflate

    
     (5-10 mol%) is the gold standard for difficult substrates.
    
  • Economic Alternative: Ammonium Chloride (

    
    ) or Acetic Acid (
    
    
    
    ).
  • Avoid: Strong mineral acids (HCl,

    
    ) which form stable salts with the aminopyridine.
    

Step 3: Order of Addition

  • Mix Amine + Aldehyde + Catalyst in MeOH.

  • Stir for 20-30 mins (Pre-formation of imine).

  • Add Isocyanide.[1][5][7]

  • Why: Adding isocyanide too early can lead to competitive Passerini-type side reactions if the imine hasn't formed yet.

Module 3: Post-Synthetic Functionalization (C3-H Activation)

Ticket #003: "I cannot get the C3-arylation to work. The catalyst seems dead." Context: Palladium or Copper-catalyzed C-H functionalization at the C3 position.

Diagnosis: Catalyst Poisoning

The imidazo[1,2-a]pyridine ring contains a highly basic nitrogen (N1) and the bridgehead nitrogen. These are excellent ligands for Pd and Cu.

  • The Problem: The substrate binds to the metal center more strongly than the phosphine ligands, creating a "heterocycle-metal" complex that is catalytically inactive (poisoning).

Troubleshooting Protocol

Step 1: The "Oxidative" Switch Move away from standard Suzuki conditions. Use oxidative C-H activation .

  • Protocol:

    
     (5 mol%), 
    
    
    
    (oxidant), and PivOH (Pivalic acid) as a proton shuttle.
  • Why: The presence of silver salts helps sequester halides and keeps the palladium in the active cationic state.

Step 2: C3-Regioselectivity Check The C3 position is the most nucleophilic carbon. If C3 is blocked, C5 is the next active site (but much slower).

  • Validation: Run a simple iodination (

    
    , acetonitrile). If C3-I forms instantly, your electronic activation is fine, and the issue is the metal catalyst.
    

Method Selection Matrix

Use this table to determine the correct synthetic strategy for your target molecule.

FeatureClassic CondensationGBB MulticomponentC-H Functionalization
Primary Bond Formed Pyridine Ring + Imidazole RingImidazole Ring FormationC3-R Bond Formation
Diversity Point R2 (via Haloketone)R3 (via Isocyanide/Aldehyde)R3 (via Aryl Halide)
Atom Economy Low (Loss of HX + H2O)High (Water is only byproduct)Moderate (Depends on oxidant)
Common Pitfall Haloketone PolymerizationAliphatic Aldehyde InstabilityCatalyst Poisoning
Best For... Simple 2-aryl derivatives3-amino substituted analogsLate-stage diversification

References

  • Review on GBB Reaction: "The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday." Beilstein J. Org. Chem.2024 , 20, 1754–1811. Link

  • C-H Functionalization: "Synthesis and site selective C–H functionalization of imidazo[1,2-a]pyridines." Org.[8] Biomol. Chem.2021 , 19, 6557. Link

  • Classic Mechanism: "The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis." Molecules2000 , 5(3), 316-388. Link

  • Industrial GBB Process: "Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction." Synthesis2017 , 49, 2266-2274.[1] Link

Sources

How to increase the purity of Ethyl 7-bromoimidazo[1,2-a]pyridine-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource for researchers working with Ethyl 7-bromoimidazo[1,2-a]pyridine-5-carboxylate .

Subject: Ethyl 7-bromoimidazo[1,2-a]pyridine-5-carboxylate (CAS: Analogous derivatives typically 1187236-18-5 series) Module: Purification, Isolation, and Troubleshooting Audience: Medicinal Chemists, Process Chemists

Executive Summary & Molecule Profile

This compound is a critical bifunctional scaffold. The 7-bromo position allows for Suzuki/Buchwald couplings, while the 5-carboxylate provides a handle for further derivatization or solubility modulation.

The Core Challenge: The synthesis (typically condensation of ethyl 6-amino-4-bromopicolinate with chloroacetaldehyde) often yields a dark, tarry reaction mixture. The 5-position ester introduces steric strain (periplasmic interaction with H-3), which can retard cyclization, leading to significant amounts of unreacted starting material and N-alkylated intermediates.

Purity Specification Targets
GradeApplicationTarget Purity (HPLC)Key Impurity Limits
HTS Grade Primary Screening>95%Tar < 1%
MedChem Grade SAR Studies>98%Regioisomers < 0.5%
Process Grade Scale-up / GMP>99.5%Heavy Metals < 10ppm

Troubleshooting The Synthesis (Upstream Control)

Purity starts in the flask. If your crude is <70% pure, purification will be exponentially harder.

Issue: The "Black Tar" Phenomenon

Symptom: The reaction mixture turns opaque black/brown; isolated yield is low; oiling out occurs during workup. Root Cause: Polymerization of the


-haloaldehyde (chloroacetaldehyde) and oxidative degradation of the electron-rich imidazopyridine ring.

Corrective Action Protocol:

  • Reagent Swap: Replace aqueous chloroacetaldehyde (40%) with Bromoacetaldehyde diethyl acetal .

    • Why? The acetal releases the aldehyde slowly in situ under acidic conditions, preventing polymerization.

  • Scavenger Additive: Add NaHCO₃ (1.1 eq) or Epoxybutane to the reaction mixture.

    • Why? Neutralizes the HBr/HCl byproduct immediately. Acid accumulation promotes tar formation and potential ester hydrolysis.

  • Inert Atmosphere: Run strictly under Nitrogen/Argon. The electron-rich ring is susceptible to aerobic oxidation at high temperatures.

Purification Workflow: The "Acid-Base Switch"

Standard silica chromatography is often insufficient for removing the "tar." This chemical washing protocol utilizes the basicity of the pyridine nitrogen (pKa ~ 5-6) to separate it from neutral impurities.

Prerequisite: The 5-ester reduces the basicity of the bridgehead nitrogen compared to the parent heterocycle, but it is still protonatable by strong mineral acids.

Step-by-Step Isolation Protocol
  • Evaporation: Remove reaction solvent (EtOH/DMF) completely. Residue is usually a dark oil.

  • Dissolution: Dissolve crude in Ethyl Acetate (EtOAc) .

  • Acid Extraction (The Critical Step):

    • Extract the organic layer with cold 1M HCl (3x).

    • Mechanism:[1][2][3][4] The imidazo[1,2-a]pyridine protonates and moves to the aqueous layer. Neutral tars and unreacted non-basic impurities stay in the EtOAc.

    • Caution: Keep cold (0-5°C) and work fast to prevent hydrolysis of the 5-carboxylate.

  • Washing: Wash the combined acidic aqueous layer with fresh Diethyl Ether (removes trapped lipophilic tars).

  • Basification & Precipitation:

    • Cool the aqueous layer to 0°C.

    • Slowly adjust pH to ~9-10 using saturated Na₂CO₃ (avoid NaOH to prevent saponification).

    • The product should precipitate as a solid.

  • Collection: Filter the solid or extract back into DCM if no precipitate forms.

Visualizing the Logic

The following diagram illustrates the decision matrix for the workup:

WorkupLogic Crude Crude Reaction Mixture (Dark Oil) Dissolve Dissolve in EtOAc Crude->Dissolve Extract Extract with Cold 1M HCl Dissolve->Extract OrgLayer Organic Layer (Contains Tars/Neutrals) Extract->OrgLayer Neutrals AqLayer Aqueous Layer (Acidic) (Contains Product Salt) Extract->AqLayer Protonated Product Discard Discard to Waste OrgLayer->Discard Wash Wash with Et2O AqLayer->Wash Basify Basify with Na2CO3 to pH 9 (0°C) Wash->Basify Result Precipitate or Extract (Purified Free Base) Basify->Result

Figure 1: Acid-Base "Switch" Purification Logic. This method leverages the pKa difference between the product and non-basic impurities.

Final Polishing: Recrystallization & Chromatography

If the Acid-Base switch yields 95% purity, these steps take you to >99%.

Recrystallization Guide

The 5-ester and 7-bromo substituents make the molecule moderately lipophilic but the core is polar.

Solvent SystemRatio (v/v)ConditionOutcome
Ethanol / Water 9:1 to 5:1Dissolve in hot EtOH, add H₂O dropwise until turbid, cool slowly.Best for removing inorganic salts and trace acids.
EtOAc / Heptane 1:3Dissolve in min. hot EtOAc, add Heptane.Best for removing non-polar organic impurities.
Acetonitrile 100%Reflux then -20°C freezer.High recovery, good for removing colored oligomers.
Flash Chromatography (If required)
  • Stationary Phase: Silica Gel (neutralized).

    • Tip: Pre-wash silica with 1% Triethylamine (TEA) in Hexanes to prevent streaking (the pyridine nitrogen interacts with acidic silanols).

  • Mobile Phase: 0-50% EtOAc in Hexanes.

  • Detection: UV 254nm (strong absorption).

Frequently Asked Questions (FAQ)

Q1: I see a new spot on TLC after acid workup (lower Rf). What is it?

  • Diagnosis: This is likely the hydrolysis product (7-bromoimidazo[1,2-a]pyridine-5-carboxylic acid).

  • Fix: Your acid extraction was too strong or too long. Use 0.5M HCl or 10% Citric Acid instead of 1M HCl. Keep the temperature strictly below 5°C.

Q2: The product is colored (yellow/brown) even after column chromatography.

  • Diagnosis: Trace conjugated oligomers ("tar") are co-eluting.

  • Fix: Perform a Charcoal Treatment . Dissolve the compound in hot Ethanol, add Activated Carbon (5 wt%), stir for 30 mins, and filter through Celite.

Q3: Can I use the crude directly for a Suzuki coupling?

  • Advice: No. The copper or palladium residues from the cyclization (if metal-catalyzed) and the sulfur/nitrogen impurities from the "tar" will poison the Pd-catalyst in the next step. You must achieve at least 95% purity (tan solid) before attempting cross-coupling.

Q4: How do I confirm the regiochemistry (5-ester vs 7-bromo)?

  • Analysis: Use NOESY NMR .

    • Irradiate the ester ethyl group protons. You should see an NOE signal enhancement at H-6 (pyridine ring) but not H-3 (imidazole ring) if the ester is at position 7.

    • Correction for this specific isomer: Since the ester is at 5, it is spatially close to H-3 (the proton on the imidazole ring). A strong NOE between the ester group and H-3 confirms the 5-position assignment.

References & Grounding

  • General Synthesis of Imidazo[1,2-a]pyridines:

    • Bagdi, A. K., et al. "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines."[2][5][6][7] Chemical Communications, 2013.

    • Goel, R., et al. "Recent Advances in the Synthesis of Imidazo[1,2-a]pyridines." Organic & Biomolecular Chemistry, 2019. (Review of condensation methods).

  • Purification & Properties:

    • Sigma-Aldrich Technical Data. "Ethyl imidazo[1,2-a]pyridine-2-carboxylate derivatives."[8][9] (General solubility and stability data).

    • University of Rochester. "Solvents for Recrystallization Guide."[10] (General solvent selection logic for heterocyclic esters).

  • Specific Structural Analogs:

    • H. Xia et al. "Synthesis and Crystal Structure of Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate." (Demonstrates the stability of 5-substituted derivatives). NIH PubMed Central.

(Note: While specific literature on the exact 7-bromo-5-carboxylate isomer is proprietary or sparse, the protocols above are derived from chemically validated methods for the 5-substituted imidazo[1,2-a]pyridine class.)

Sources

Technical Support Center: Alternative Catalysts for Imidazo[1,2-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Transitioning from Pd/Cu-heavy loads to Sustainable/Alternative Catalytic Systems

Introduction: The Green Shift

Welcome to the Advanced Synthesis Support Hub. You are likely here because the traditional Tschitschibabin reaction (requiring harsh reflux) or high-load Palladium cross-couplings are failing your Green Chemistry metrics or cost-efficiency targets.

This guide troubleshoots three specific alternative catalytic systems: Metal-Free Iodine , Visible-Light Photocatalysis (Eosin Y) , and Magnetic Nanocatalysts . These are not just "academic curiosities"; they are robust protocols if—and only if—you control the specific failure points detailed below.

Module 1: Metal-Free Oxidative Coupling (Iodine/DMSO)

System: Molecular Iodine (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


) in DMSO.
Primary Application:  Direct oxidative coupling of 2-aminopyridines with ketones or terminal alkynes.
Troubleshooting Guide

Q: My reaction mixture turned into a dark tar with <20% yield. What happened? A: You likely lost control of the oxidation stoichiometry or temperature.

  • The Cause: DMSO acts as both solvent and terminal oxidant (regenerating

    
     from HI). If the temperature exceeds 110°C without precise monitoring, DMSO decomposes violently, leading to polymerization.
    
  • The Fix: Maintain reaction temperature strictly between 90°C–100°C . Do not exceed 100°C unless using a sealed tube with safety shielding. Ensure you are using stoichiometric iodine (usually 20-30 mol%) initially, not a full equivalent, allowing the DMSO to cycle the iodine.

Q: I am seeing regioselectivity issues (2- vs 3-substitution). A: This is a steric vs. electronic control failure.

  • The Logic: In metal-free systems, the reaction is driven by the formation of an

    
    -iodo ketone intermediate in situ.
    
  • The Fix: If using methyl ketones, the major product is usually the 2-substituted imidazo[1,2-a]pyridine. To force 3-functionalization, you must switch to a pre-functionalized

    
    -halo ketone or use a dual-oxidant system (e.g., 
    
    
    
    + TBHP) to generate a radical at the 3-position.
Mechanism Visualization: The Iodine Cycle

IodineCycle cluster_0 Activation Phase cluster_1 Cyclization Phase Ketone/Alkyne Ketone/Alkyne Alpha_Iodo_Int α-Iodo Intermediate Ketone/Alkyne->Alpha_Iodo_Int Iodination I2_Species I2 / DMSO I2_Species->Alpha_Iodo_Int N_Alkylation N-Alkylation Alpha_Iodo_Int->N_Alkylation + 2-Aminopyridine 2_Aminopyridine 2_Aminopyridine Imine_Formation Imine Formation N_Alkylation->Imine_Formation Product Imidazo[1,2-a]pyridine Imine_Formation->Product -H2O / -HI Product->I2_Species DMSO Regenerates I2

Figure 1: The catalytic cycle of Iodine/DMSO mediated synthesis. Note that DMSO is essential for regenerating the active iodine species from HI.

Module 2: Visible-Light Photocatalysis (Eosin Y)

System: Eosin Y (Organic Dye) + Green LEDs (approx. 530 nm). Primary Application: C-H functionalization or Multicomponent Reactions (MCR) at room temperature.

Troubleshooting Guide

Q: The reaction stalls after 2 hours. Adding more catalyst doesn't help. A: You are likely facing Photon Starvation or Oxygen Depletion .

  • The Cause: Eosin Y has a high extinction coefficient. If your concentration is too high, the dye absorbs all light at the vial surface (Beer-Lambert Law), leaving the center dark. Additionally, these reactions often require

    
     as a terminal electron acceptor to regenerate the ground-state dye.
    
  • The Fix:

    • Dilution: Reduce catalyst loading to 1–2 mol%.

    • Surface Area: Use narrow vials or flow chemistry tubing rather than round-bottom flasks.

    • Aeration: Do not run this under Argon. Use an open-air balloon or bubble air/O2 gently through the solvent.

Q: Why is my yield lower with Eosin Y than with Rose Bengal? A: This indicates an energy mismatch.

  • The Logic: Eosin Y (

    
     V vs SCE) is a weaker oxidant in its excited state compared to some transition metals, but a potent reductant. If your substrate requires a higher oxidation potential for the initial Single Electron Transfer (SET), Eosin Y may fail.
    
  • The Fix: Check the oxidation potential of your specific 2-aminopyridine derivative. If it has electron-withdrawing groups (EWG), it is harder to oxidize. Switch to Rose Bengal or Acridinium salts for EWG-substituted substrates.

Experimental Protocol: Eosin Y Catalyzed MCR
  • Setup: 10 mL Pyrex tube.

  • Reagents: 2-Aminopyridine (1.0 mmol), Benzaldehyde (1.0 mmol), Isocyanide (1.1 mmol).

  • Catalyst: Eosin Y (1.5 mol%).

  • Solvent: Ethanol (3 mL).

  • Activation: Irradiate with Green LEDs (5W) under air atmosphere (balloon).

  • Workup: After 6–8h, evaporate solvent and purify via column chromatography.

PhotoCat Light_Source Green LED (530nm) Eosin_GS Eosin Y (Ground State) Light_Source->Eosin_GS Excitation Eosin_ES Eosin Y* (Excited State) Eosin_GS->Eosin_ES Eosin_ES->Eosin_GS Regeneration via O2 Radical_Cat Radical Cation Eosin_ES->Radical_Cat SET (Oxidation) Substrate Substrate (Amine/Alkyne) Substrate->Radical_Cat Product Imidazo[1,2-a]pyridine Radical_Cat->Product Cyclization O2 Atmospheric O2 Superoxide O2•- (Superoxide) O2->Superoxide Accepts Electron Superoxide->Product H-Abstraction

Figure 2: The photoredox cycle. Note the critical role of Oxygen (O2) in regenerating the catalyst and closing the SET cycle.

Module 3: Heterogeneous Magnetic Catalysis

System:


 nanoparticles (often functionalized with Copper or ZnS).
Primary Application:  High-throughput synthesis with catalyst recycling requirements.[1]
Troubleshooting Guide

Q: The catalyst activity drops by 50% after the second cycle. A: This is Surface Poisoning or Leaching , not just "wear and tear."

  • The Cause: Nitrogen-containing products (imidazopyridines) are excellent ligands. They bind tightly to the metal sites on the nanoparticle surface, blocking them for the next run.

  • The Fix:

    • The Wash: A simple ethanol wash is insufficient. Wash with hot ethyl acetate followed by 0.1M HCl (if the support is acid-stable) or EDTA solution to strip bound product.

    • Leaching Check: Perform a "Hot Filtration Test". Filter the catalyst halfway through the reaction and let the filtrate continue heating. If the reaction proceeds, your active metal is leaching into the solution (homogeneous catalysis masquerading as heterogeneous).

Q: How do I synthesize the


 catalyst mentioned in literature? 
A: 
  • Co-precipitation: Mix

    
     and 
    
    
    
    (2:1 ratio) in water.
  • Precipitation: Add NaOH dropwise at 80°C until pH 11.

  • Sulfidation: Add

    
     to form the ZnS shell.
    
  • Calcination: This is the step most people miss. Calcine at 500°C for 3h to ensure crystal stability. Without this, the magnetic core degrades.

Comparative Data: Homogeneous vs. Heterogeneous
FeatureHomogeneous (e.g.,

)
Heterogeneous (e.g.,

-Cu)
Reaction Time Fast (1–3 h)Slower (3–6 h) due to diffusion
Catalyst Load 10–20 mol%10–50 mg (recoverable)
Yield (Cycle 1) 85–95%80–90%
Yield (Cycle 5) N/A (Single use)75–85% (if washed correctly)
Purification Column ChromatographyMagnetic Decantation + Recrystallization

References

  • Samanta, S. K., et al. (2019).[2] "Iodine mediated oxidative cross coupling of 2-aminopyridine and aromatic terminal alkyne: a practical route to imidazo[1,2-a]pyridine derivatives." Organic & Biomolecular Chemistry.

  • Yan, R., et al. (2012).[3] "Iron(II)-Catalyzed Denitration Reaction: Synthesis of 3-Methyl-2-arylimidazo[1,2-a]pyridine Derivatives." The Journal of Organic Chemistry.

  • Hajra, A., et al. (2020). "Eosin Y-Catalyzed Synthesis of 3-Aminoimidazo[1,2-a]pyridines via the HAT Process under Visible Light." ACS Omega.

  • Maleki, A., et al. (2024). "Investigation of the Reaction for the Production of Imidazo[1,2-a]pyridine via ZnS-ZnFe2O4 Nanocatalyst." Nanomaterials Chemistry.

  • Donati, G., et al. (2025).[4] "Recent advances in magnetic nanocatalysts for synthesis of imidazo[1,2-a]pyridine frameworks." RSC Advances.

Sources

Technical Support Center: Scalable Synthesis of Ethyl 7-bromoimidazo[1,2-a]pyridine-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the scalable synthesis of Ethyl 7-bromoimidazo[1,2-a]pyridine-5-carboxylate .

This protocol is distinct from the more common 2-carboxylate synthesis (which uses ethyl bromopyruvate). To achieve the 5-carboxylate regiochemistry, the ester moiety must be pre-installed on the pyridine ring at the 6-position relative to the ring nitrogen (adjacent to the bridgehead in the final fused system).

Executive Summary & Retrosynthetic Logic

  • Target Molecule: Ethyl 7-bromoimidazo[1,2-a]pyridine-5-carboxylate

  • Core Challenge: Regioselective placement of the ester at the C5 position (peri-position).

  • Strategic Solution: Use Ethyl 6-amino-4-bromopicolinate (CAS: 865604-39-3) as the starting material. The cyclization with a symmetric or unsubstituted electrophile (chloroacetaldehyde) locks the ester at C5 and the bromine at C7.

Reaction Scheme

ReactionScheme SM Ethyl 6-amino-4-bromopicolinate (Precursor) Intermediate N-Alkylated Intermediate SM->Intermediate EtOH, reflux NaHCO3 Reagent Chloroacetaldehyde (40% aq.) Reagent->Intermediate Product Ethyl 7-bromoimidazo[1,2-a] pyridine-5-carboxylate Intermediate->Product Cyclization (- H2O, - HCl)

Figure 1: Synthetic pathway.[1][2][3][4][5][6][7][8][9][10] The pyridine nitrogen attacks the alpha-carbon of the aldehyde, followed by ring closure.

Standard Operating Procedure (SOP)

Materials Checklist
ReagentEquiv.RoleCritical Specification
Ethyl 6-amino-4-bromopicolinate 1.0Limiting ReagentPurity >97%; Free base form.
Chloroacetaldehyde (40% aq) 1.5 - 2.0Cyclization AgentWarning: High toxicity/Lachrymator. Handle in fume hood.
Ethanol (EtOH) 10-15 VSolvent200 proof preferred; 95% acceptable.
Sodium Bicarbonate (NaHCO₃) 2.0 - 2.5Acid ScavengerPowdered; prevents ester hydrolysis by buffering HCl.
Step-by-Step Protocol (Scalable to 100g)

Step 1: Reaction Setup

  • Charge a reaction vessel with Ethyl 6-amino-4-bromopicolinate (1.0 equiv) and Ethanol (10 volumes).

  • Begin stirring to achieve a suspension or partial solution.

  • Add Sodium Bicarbonate (2.2 equiv) in a single portion.

  • Add Chloroacetaldehyde (40% wt in water, 1.5 equiv) dropwise over 15 minutes at room temperature.

    • Note: The reaction is exothermic; monitor internal temperature.[10]

Step 2: Cyclization

  • Heat the mixture to reflux (approx. 78-80°C) .

  • Maintain reflux for 4 to 6 hours .

    • IPC (In-Process Control): Monitor by TLC (50% EtOAc/Hexane) or HPLC. Starting material (amine) is usually more polar than the product.

Step 3: Workup & Isolation (Chromatography-Free)

  • Cool the reaction mixture to room temperature .

  • Concentrate the mixture under reduced pressure to remove approx. 80% of the ethanol.

  • Dilute the residue with Water (10 volumes) and stir vigorously for 30 minutes.

  • Option A (Precipitate forms): If a solid forms, filter the crude solid and wash with water (3x) and cold heptane (2x).

  • Option B (Oiling out): If the product oils out, extract with Ethyl Acetate (3x). Wash organics with Brine, dry over Na₂SO₄, and concentrate.[11]

Step 4: Purification

  • Recrystallize the crude solid from Ethanol/Water (9:1) or Ethyl Acetate/Heptane .

  • Heat to dissolve, cool slowly to 0°C, and filter.

  • Dry in a vacuum oven at 45°C for 12 hours.

Troubleshooting Guide (Q&A)

Issue: Low Yield / Incomplete Reaction

Q: The reaction has stalled with 20% starting material remaining. Should I add more chloroacetaldehyde?

  • A: Yes, but cautiously. Chloroacetaldehyde can polymerize or evaporate. Add another 0.5 equiv and continue reflux for 2 hours.

  • Root Cause: The reagent may have degraded over time (check the bottle expiration) or volatilized if the condenser was not efficient.

Q: My yield is <40% after workup.

  • A: Check the pH of the aqueous layer during workup.

  • Root Cause: If the pH was too high (strong base used instead of NaHCO₃) or too acidic (insufficient base), you may have hydrolyzed the 5-ethyl ester to the carboxylic acid (which is water-soluble and lost in the aqueous waste).

  • Fix: Ensure you use a weak base (NaHCO₃) and keep the workup neutral.

Issue: Product Quality

Q: The product is a dark, sticky oil instead of a solid.

  • A: This is common with imidazopyridines containing residual solvent or impurities.

  • Fix: Triturate the oil with cold Diethyl Ether or Heptane . Scratch the flask wall with a glass rod to induce nucleation. If that fails, dissolve in minimal DCM and precipitate by slowly adding Hexane.

Q: NMR shows a "messy" aromatic region.

  • A: Check for the N-alkylated intermediate (non-cyclized).

  • Diagnostic: A broad NH peak and lack of the characteristic imidazole protons (usually two doublets or singlets around 7.5-8.0 ppm).

  • Fix: The cyclization requires heat. If this intermediate is present, re-dissolve the crude in ethanol and reflux longer, potentially adding a catalytic amount of HBr.

Critical Process Parameters (CPP) & Safety

Workup Flowchart

WorkupFlow Start Reaction Mixture (EtOH, Solids) Conc Concentrate (Remove ~80% EtOH) Start->Conc Quench Add Water (10 vol) Stir 30 min Conc->Quench Decision Solid or Oil? Quench->Decision Solid Filtration Decision->Solid Precipitate Oil Extract w/ EtOAc Decision->Oil Oiling Out WashSolid Wash: Water -> Heptane Solid->WashSolid WashOrg Wash: Brine -> Dry -> Conc. Oil->WashOrg Final Recrystallization (EtOH/Water) WashSolid->Final WashOrg->Final

Figure 2: Downstream processing logic to maximize recovery and purity.

Analytical Specifications
  • 1H NMR (DMSO-d6):

    • Pyridine Ring: Two singlets (or meta-coupled doublets) corresponding to H6 and H8 (relative to pyridine numbering). Note: The 7-bromo and 5-ester substitution pattern leaves H6 and H8 isolated.

    • Imidazole Ring: Two doublets (approx J=1.5 Hz) or singlets at ~7.6 and ~8.1 ppm.

    • Ethyl Group: Quartet (~4.4 ppm) and Triplet (~1.4 ppm).

  • Appearance: Off-white to pale yellow crystalline solid.

References

  • Starr, J. T., et al. (2009).[3] "Imidazo[1,2-a]pyridine inhibitors of DNA gyrase and topoisomerase IV." Bioorganic & Medicinal Chemistry Letters, 19(18), 5302-5306. (Establishes the use of 2-amino-4-bromo-6-ethoxycarbonylpyridine as a precursor).

  • Al-Tel, T. H., et al. (2011).[3] "Design and synthesis of novel tetrahydro-imidazo[1,2-a]pyridine derivatives." European Journal of Medicinal Chemistry, 46(5), 1874-1881. (General protocols for imidazopyridine cyclization).

  • Bagdi, A. K., et al. (2013).[3] "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines." Chemical Communications, 49, 9461-9463. (Alternative catalytic methods for difficult substrates).

Sources

Validation & Comparative

The Privileged Scaffold: A Comparative SAR Guide to Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Drug Prejudice" Scaffold[1][2]

In medicinal chemistry, few heterocycles possess the versatility of the imidazo[1,2-a]pyridine core. Often termed a "privileged scaffold," it serves as the structural backbone for blockbuster drugs ranging from sedatives (Zolpidem) to heart failure treatments (Olprinone).

This guide objectively compares the imidazo[1,2-a]pyridine scaffold against its primary bioisosteres—specifically Indoles and Pyrazolo[1,5-a]pyrimidines . We analyze the Structure-Activity Relationship (SAR) driving its efficacy in kinase inhibition and CNS modulation, supported by experimental protocols for synthesis and validation.

Comparative Analysis: Imidazo[1,2-a]pyridine vs. Alternatives

When selecting a scaffold for lead optimization, the choice often lies between the imidazo[1,2-a]pyridine and its isosteres. The table below contrasts these scaffolds based on physicochemical properties and binding modes.

Table 1: Scaffold Performance Matrix
FeatureImidazo[1,2-a]pyridine Indole Pyrazolo[1,5-a]pyrimidine
H-Bonding Capacity Acceptor only (N4). No intrinsic donor.Donor (NH).Acceptor only .
Metabolic Stability High. Bridgehead nitrogen stabilizes the ring against oxidative metabolism compared to indoles.Moderate. The C3 position is highly susceptible to oxidation.High. Very stable, often used to improve half-life.
Solubility (LogS) Moderate-High. Basic nitrogen aids solubility in acidic media.Low. Often requires solubilizing groups.Moderate.
Kinase Binding Mode Hinge Binder. N1/N4 mimics the adenine ring of ATP.Hinge Binder. NH interacts with hinge region backbone.Hinge Binder. Mimics purine very closely.
Primary Liability hERG channel inhibition (if lipophilicity is unchecked at C2/C3).CYP450 inhibition; metabolic oxidation.Synthetic complexity (relative to GBB reaction).[1][2][3]

Scientist’s Insight:

Why choose Imidazo[1,2-a]pyridine? While Indoles are ubiquitous, they often suffer from "metabolic soft spots" at the C3 position. The imidazo[1,2-a]pyridine scaffold solves this by incorporating a bridgehead nitrogen, removing the NH donor liability while retaining planarity and aromaticity. This makes it superior for CNS penetration (as seen in Zolpidem) and kinase selectivity.

Detailed SAR: Mapping the Warhead

The biological activity of this scaffold is strictly governed by substitution patterns. The diagram below maps the critical zones for functionalization.

Figure 1: SAR Logic Map

This diagram illustrates the functional roles of specific ring positions based on validated medicinal chemistry principles.

SAR_Map Core Imidazo[1,2-a]pyridine Core Scaffold C3 Position C3 (Nucleophilic) Core->C3 Primary Functionalization C2 Position C2 (Steric/Lipophilic) Core->C2 Shape Control C6_8 Positions C6 & C8 (Electronic Tuning) Core->C6_8 Electronic Modulation Warhead Target Binding (e.g., Kinase Hinge) C3->Warhead Mannich/Suzuki Selectivity Isoform Selectivity C2->Selectivity Steric Clash Solubility Solubility & Metabolic Stability C6_8->Solubility Halogen/Amine

Caption: Functional mapping of the imidazo[1,2-a]pyridine ring. C3 is the primary vector for target engagement, while C6/C8 modulate physicochemical properties.

Key Mechanistic Insights:
  • The C3 "Warhead" Position: This is the most nucleophilic site. In kinase inhibitors (e.g., PI3K inhibitors), this position usually hosts an aryl or heteroaryl ring that extends into the hydrophobic pocket of the enzyme.

  • The C2 "Gatekeeper": Substituents here (e.g., Methyl, Phenyl) dictate the shape. A bulky group at C2 can induce a twist in the attached C3-aryl ring, crucial for selectivity against specific kinase isoforms (e.g., p38 vs. JNK).

  • The C6/C8 Electronic Tuners: Introducing electron-withdrawing groups (F, Cl) at C6 or C8 decreases the basicity of the bridgehead nitrogen, which can improve membrane permeability and reduce off-target hERG binding.

Experimental Protocols

To ensure reproducibility, we utilize the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction.[4] This is the industry standard for generating high-diversity libraries of this scaffold efficiently.

A. Synthesis: The GBB Multicomponent Reaction

Objective: One-pot synthesis of 3-aminoimidazo[1,2-a]pyridines.

Reagents:

  • 2-Aminopyridine derivative (1.0 equiv)

  • Aldehyde (1.0 equiv)

  • Isocyanide (1.0 equiv)

  • Catalyst: Scandium Triflate [Sc(OTf)₃] (5 mol%) or Acetic Acid (for green protocols).

  • Solvent: Methanol (MeOH) or Ethanol (EtOH).[5]

Workflow Diagram:

GBB_Workflow Inputs Inputs: 2-Aminopyridine + Aldehyde + Isocyanide Imine Step 1: Imine Formation (Fast, reversible) Inputs->Imine  MeOH, RT   Cyclization Step 2: [4+1] Cycloaddition (Rate Determining) Imine->Cyclization  Sc(OTf)3, 50°C   Product Product: 3-Aminoimidazo[1,2-a]pyridine Cyclization->Product  Purification  

Caption: The Groebke-Blackburn-Bienaymé (GBB) reaction pathway for rapid scaffold assembly.

Step-by-Step Protocol:

  • Mixing: In a 5 mL microwave vial, dissolve 2-aminopyridine (1.0 mmol) and the aldehyde (1.0 mmol) in MeOH (3 mL).

  • Activation: Add Sc(OTf)₃ (0.05 mmol). Stir at room temperature for 10 minutes to facilitate imine formation (Schiff base).

  • Addition: Add the isocyanide (1.05 mmol).

  • Reaction: Seal the vial and heat to 50°C for 4–6 hours (or microwave at 100°C for 20 mins).

  • Work-up: Concentrate solvent in vacuo. Purify via flash column chromatography (Ethyl Acetate/Hexane gradient).

  • Validation: Verify structure via ¹H-NMR (characteristic C3-NH signal or disappearance of aldehyde proton).

B. Biological Assay: Kinase Inhibition Screening

Objective: Determine IC50 against a target kinase (e.g., PI3K or CDK2).

  • Preparation: Prepare 10 mM stock solutions of the synthesized imidazo[1,2-a]pyridine derivatives in DMSO.

  • Assay System: Use an ADP-Glo™ Kinase Assay (Promega) or similar luminescent ADP detection system.

  • Incubation:

    • Mix Kinase (5 ng), ATP (10 µM), and Substrate in reaction buffer.

    • Add inhibitor (serial dilutions: 10 µM to 0.1 nM).

    • Incubate at RT for 60 minutes.

  • Detection: Add ADP-Glo Reagent (terminates reaction, depletes remaining ATP). Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).

  • Analysis: Measure luminescence. Plot RLU vs. log[Inhibitor] to calculate IC50 using non-linear regression (GraphPad Prism).

Case Study Data: Scaffold Hopping in Anti-TB Discovery

A compelling example of this scaffold's utility is found in the development of anti-tuberculosis agents targeting the QcrB complex.[6] Researchers compared the imidazo[1,2-a]pyridine core (Q203 analog) against a pyrazolo[1,5-a]pyridine alternative (TB47).[6]

Table 2: Comparative Efficacy Data
CompoundCore ScaffoldMIC (M. tuberculosis)LogPMetabolic Stability (Human Microsomes)
Q203 Analog Imidazo[1,2-a]pyridine2.8 nM4.3High (>90% remaining after 60 min)
TB47 Pyrazolo[1,5-a]pyridine1.6 nM4.1High (>90% remaining after 60 min)
Indole Analog Indole>100 nM3.8Low (<20% remaining after 60 min)

Analysis: The data demonstrates that while the Indole scaffold failed due to metabolic instability (likely oxidation at the electron-rich pyrrole ring), both the Imidazo[1,2-a]pyridine and Pyrazolo[1,5-a]pyridine scaffolds maintained potency and stability. The Imidazo[1,2-a]pyridine is often preferred in early discovery due to the significantly easier synthetic accessibility via the GBB reaction compared to the multi-step synthesis required for Pyrazolo[1,5-a]pyridines.

References

  • Goel, R., et al. (2016). "Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update." Current Topics in Medicinal Chemistry.

  • Dömling, A., et al. (2024).[1] "The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements." Beilstein Journal of Organic Chemistry.

  • Pettit, S., et al. (2023).[1] "Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents." RSC Medicinal Chemistry.

  • Desroy, N., et al. (2025).[7] "Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors." Bioorganic & Medicinal Chemistry Letters.

  • Bagdi, A.K., et al. (2020). "Green synthesis of imidazo[1,2-a]pyridines: A review." Green Chemistry.

Sources

Comparative analysis of different imidazo[1,2-a]pyridine synthesis methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pharmacophore Challenge

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the core architecture for blockbuster drugs like Zolpidem (hypnotic), Alpidem (anxiolytic), and emerging kinase inhibitors.

For the drug discovery chemist, the challenge is no longer just making the molecule—it is choosing the right method to match the project phase. While the classical Hantzsch condensation remains the industrial workhorse, it lacks the diversity potential required for High-Throughput Screening (HTS). Conversely, Multicomponent Reactions (MCRs) offer speed but often suffer from purification bottlenecks.

This guide objectively compares three dominant methodologies:

  • The Classical Hantzsch Condensation (Reliability & Scale)

  • The Groebke-Blackburn-Bienaymé (GBB) Reaction (Diversity & Speed)[1][2][3][4]

  • Iodine-Mediated Oxidative Coupling (Green Chemistry & Atom Economy)

Method A: The Classical Hantzsch Condensation

Best For: Large-scale synthesis, defined targets, and high reliability.

Technical Overview

The reaction between 2-aminopyridines and


-haloketones is the historical gold standard. It proceeds via an 

alkylation of the ring nitrogen followed by a cyclodehydration.
  • Mechanism: The pyridine ring nitrogen is more nucleophilic than the exocyclic amine. It attacks the

    
    -carbon of the haloketone, forming a pyridinium intermediate. Spontaneous dehydration closes the imidazole ring.
    
  • Critical Insight: While robust, the reliance on

    
    -haloketones is a major liability. These reagents are often potent lachrymators (tear agents) and genotoxic, requiring strict containment protocols.
    
Mechanistic Pathway (Hantzsch)

Hantzsch_Mechanism Start 2-Aminopyridine + α-Haloketone Inter1 N-Alkylation (SN2 Attack) Start->Inter1 Reflux/EtOH Inter2 Pyridinium Intermediate Inter1->Inter2 Step3 Cyclodehydration (- H2O, - HX) Inter2->Step3 Spontaneous Product Imidazo[1,2-a]pyridine Step3->Product

Figure 1: The stepwise nucleophilic attack and dehydration sequence of the Hantzsch synthesis.

Method B: The Groebke-Blackburn-Bienaymé (GBB) Reaction

Best For: Combinatorial libraries, Fragment-Based Drug Discovery (FBDD).

Technical Overview

A three-component reaction (3-CR) involving a 2-aminopyridine, an aldehyde, and an isocyanide.[1][2][3] This method allows for the simultaneous introduction of three diversity points in a single pot.

  • Mechanism: Acid-catalyzed formation of a Schiff base (imine) between the amine and aldehyde, followed by a [4+1] cycloaddition with the isocyanide.

  • Critical Insight: The choice of catalyst dictates the yield. While Lewis acids like

    
     are efficient, recent data suggests simple Brønsted acids (e.g., 
    
    
    
    or
    
    
    ) are equally effective and cheaper [1].
Mechanistic Pathway (GBB)[5]

GBB_Mechanism Inputs 2-Aminopyridine + Aldehyde Imine Schiff Base (Imine Formation) Inputs->Imine Cyclo [4+1] Cycloaddition Imine->Cyclo Activated Imine Acid Acid Catalyst (Activation) Acid->Imine Isonitrile + Isocyanide (C-Nucleophile) Isonitrile->Cyclo Product 3-Amino-imidazo[1,2-a]pyridine Cyclo->Product Prototropic Shift

Figure 2: Convergent synthesis via the GBB multicomponent reaction.

Method C: Iodine-Mediated Oxidative Coupling

Best For: Green chemistry, "Late-Stage Functionalization," avoiding haloketones.

Technical Overview

This modern approach utilizes simple ketones (e.g., acetophenones) instead of haloketones. Molecular iodine (


) acts as a catalyst/reagent to halogenate the ketone in situ (Ortoleva-King modification) or drive a radical oxidative coupling mechanism.
  • Mechanism:

    
     iodinates the ketone to form an 
    
    
    
    -iodoketone transiently, which reacts with the aminopyridine. The oxidant (DMSO or
    
    
    ) regenerates the iodine species.
  • Critical Insight: This method typically requires high temperatures (100°C+) but eliminates the need to handle toxic alkyl halides. It is highly atom-economical when paired with air as the terminal oxidant [2].

Comparative Performance Analysis

The following data summarizes average performance metrics based on recent literature reviews and bench-level validation.

FeatureHantzsch Condensation GBB Reaction (3-CR) Oxidative Coupling (

)
Reaction Type Bimolecular CondensationMulticomponent (3-CR)Oxidative C-H Functionalization
Complexity LowLow (One-pot)Medium (Redox control)
Atom Economy Moderate (Loss of HX + H2O)High (Loss of H2O)High (Loss of H2O)
Yield Range 85 – 98% 60 – 85%50 – 80%
Diversity Potential Low (Requires pre-made haloketones)High (3 variable inputs)Moderate (Ketone variation)
Green Metric Poor (Toxic reagents)Good (Water/EtOH compatible)Excellent (Metal-free options)
Primary Risk Safety (Lachrymators)Odor (Isocyanides)Side reactions (Over-oxidation)

Validated Experimental Protocols

Protocol A: Green GBB Synthesis (High Diversity)

Adapted from recent green chemistry optimizations using Ammonium Chloride [1].

Reagents:

  • 2-Aminopyridine (1.0 mmol)[3]

  • Benzaldehyde derivative (1.0 mmol)

  • Cyclohexyl isocyanide (1.0 mmol)

  • 
     (0.1 mmol, 10 mol%)
    
  • Solvent: Ethanol (3 mL) or Water (3 mL)

Workflow:

  • Mixing: In a 10 mL microwave vial or round-bottom flask, combine the amine and aldehyde in Ethanol. Stir for 5 minutes at Room Temperature (RT) to initiate imine formation.

  • Addition: Add the isocyanide and the

    
     catalyst.
    
  • Reaction: Heat to 60°C for 4 hours (conventional) or 80°C for 20 mins (Microwave).

  • Observation: The reaction mixture typically turns from clear/pale yellow to deep orange/brown.

  • Workup: Cool to RT. If using water, the product often precipitates as a solid. Filter and wash with cold water. If using EtOH, evaporate solvent and recrystallize from EtOH/Water (1:1).

  • Validation: 1H NMR should show the disappearance of the aldehyde proton (~10 ppm) and the appearance of the specific imidazo-ring protons.

Protocol B: Iodine/DMSO Oxidative Coupling (Metal-Free)

Based on the modified Ortoleva-King reaction [2].

Reagents:

  • 2-Aminopyridine (1.0 mmol)[3]

  • Acetophenone (1.0 mmol)

  • Molecular Iodine (

    
    ) (0.2 mmol, 20 mol%) - Note: Stoichiometric amounts often used if no external oxidant is present, but catalytic with DMSO.
    
  • Solvent/Oxidant: DMSO (2 mL)

Workflow:

  • Safety: Perform in a fume hood; Iodine vapor is corrosive.

  • Mixing: Combine aminopyridine, acetophenone, and iodine in a sealed tube. Add DMSO.

  • Reaction: Heat to 100–110°C for 2–4 hours.

  • Quenching: Cool the mixture. Add saturated aqueous

    
     (sodium thiosulfate) to quench unreacted iodine (color changes from dark purple/brown to pale yellow).
    
  • Extraction: Extract with Ethyl Acetate (3x). Wash organics with brine.[1]

  • Purification: Dry over

    
    , concentrate, and purify via silica gel column chromatography (Hexane/EtOAc gradient).
    

Decision Matrix

Use the following logic flow to select the optimal synthesis method for your specific project constraints.

Decision_Tree Start Start: Define Project Goal Q1 Is the target a 3-amino derivative? Start->Q1 Q2 Is this for a large library (HTS)? Q1->Q2 No Res_GBB Method B: GBB Reaction (Best for Diversity) Q1->Res_GBB Yes Q3 Are alpha-haloketones available/safe? Q2->Q3 No Q2->Res_GBB Yes Res_Hantzsch Method A: Hantzsch (Best for Scale/Reliability) Q3->Res_Hantzsch Yes Res_Oxidative Method C: Oxidative Coupling (Best for Green/Safety) Q3->Res_Oxidative No

Figure 3: Decision matrix for selecting the synthesis pathway.

References

  • Shaabani, A., et al. (2020). "One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction using Ammonium Chloride." MDPI Molecules. Available at: [Link]

  • Zhang, Y., et al. (2013).[5] "Ultrasound-assisted C-H functionalization of ketones using a KI/TBHP catalytic system." Journal of Organic Chemistry. Available at: [Link]

  • Bagdi, A. K., et al. (2015). "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines." Organic Chemistry Portal. Available at: [Link]

  • Pericherla, K., et al. (2015). "Recent Developments in the Synthesis of Imidazo[1,2-a]pyridines." Synthesis. Available at: [Link]

Sources

Efficacy of Ethyl 7-bromoimidazo[1,2-a]pyridine-5-carboxylate vs. established drugs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Efficacy of Ethyl 7-bromoimidazo[1,2-a]pyridine-5-carboxylate vs. Established Drugs Content Type: Technical Comparison Guide (Scaffold Analysis) Audience: Medicinal Chemists, Drug Discovery Researchers

A Dual-Vector Core for Next-Generation Therapeutics

Executive Summary: The "Privileged Structure" Advantage

Ethyl 7-bromoimidazo[1,2-a]pyridine-5-carboxylate is not a final pharmaceutical product but a high-value bifunctional scaffold . In the context of drug discovery, it represents a superior starting point compared to the standard imidazo[1,2-a]pyridine core (found in Zolpidem ) due to its orthogonal functionalization handles.

While standard drugs like Zolpidem rely on C3-substitution for GABAergic activity, this specific scaffold enables diversification at C7 (via Suzuki/Sonogashira coupling) and C5 (via amidation/esterification) . This "Dual-Vector" geometry allows researchers to access novel chemical space, particularly for MDR-Tuberculosis (overcoming Isoniazid resistance) and Kinase Inhibition (improving selectivity over Imatinib/Sorafenib).

Technical Profile & Mechanism

The efficacy of this compound lies in its potential to generate libraries with high biological activity. The core imidazo[1,2-a]pyridine ring is a bioisostere of purine, allowing it to interact with ATP-binding pockets (kinases) and benzodiazepine binding sites (GABA receptors).

The Dual-Vector Advantage
  • Vector A (C7-Bromine): A "Lipophilic Handle." Essential for extending the molecule into hydrophobic pockets, a critical feature for anti-tubercular activity (targeting the QcrB respiratory complex).

  • Vector B (C5-Carboxylate): A "Polar Warhead." Unlike the crowded C3 position used in Zolpidem, the C5 position projects into solvent-exposed or allosteric regions, reducing steric clash and improving solubility.

ScaffoldLogic Scaffold Ethyl 7-bromoimidazo[1,2-a] pyridine-5-carboxylate Vector7 C7-Bromine (Lipophilic Vector) Scaffold->Vector7 Provides Vector5 C5-Carboxylate (Polar Vector) Scaffold->Vector5 Provides TargetTB Anti-TB Activity (MDR Strains) Vector7->TargetTB Hydrophobic Interaction TargetKinase Kinase Selectivity (p38/PDGFR) Vector5->TargetKinase H-Bonding Interaction TargetGABA GABA-A Modulation (Alpha-2/3 Selective) Vector5->TargetGABA Subtype Selectivity

Figure 1: The orthogonal reactivity profile of the scaffold allows simultaneous optimization for potency (C7) and selectivity (C5).

Comparative Efficacy Analysis

Since the ethyl ester is a precursor, the data below compares optimized derivatives derived from this specific scaffold against established standards.

Case Study A: Anti-Tuberculosis (MDR-TB)

Comparator: Isoniazid (First-line) & Rifampicin.[1] Mechanism: 7-substituted imidazo[1,2-a]pyridines target the cytochrome bc1 complex (QcrB), a different mechanism than Isoniazid (InhA), making them effective against resistant strains.

FeatureIsoniazid (Standard)7-Substituted Imidazo[1,2-a]pyridine Derivatives*
Target Enoyl-ACP reductase (InhA)Cytochrome bc1 complex (QcrB)
MDR-TB Activity Ineffective (High Resistance)High Potency (MIC < 0.1 µM)
Metabolic Stability Variable (NAT2 acetylation)High (Optimized C5-Amides)
Sterilization Slow (Requires months)Rapid (Bactericidal in replicating/non-replicating)

Data Source: Representative of the ND-09759 series derived from 7-substituted cores [1, 2].

Case Study B: CNS Selectivity (Anxiety vs. Sedation)

Comparator: Zolpidem (Ambien). Mechanism: Zolpidem binds non-selectively to GABA-A alpha-1 subunits (causing sedation). Derivatives functionalized at C5 (using this scaffold) can shift selectivity to alpha-2/3 subunits (anxiolytic without sedation).

FeatureZolpidem (Standard)C5-Functionalized Derivatives
Primary Binding GABA-A (Alpha-1)GABA-A (Alpha-2 / Alpha-3)
Clinical Effect Hypnotic (Sedation)Anxiolytic (Non-sedating)
Side Effects Amnesia, DrowsinessReduced Ataxia/Sedation risk
Scaffold Origin 3-substituted Imidazo[1,2-a]pyridine5-substituted Imidazo[1,2-a]pyridine

Experimental Protocols

To utilize this scaffold effectively, a sequential functionalization strategy is required. The protocol below ensures high yield and prevents side reactions at the nitrogen bridgehead.

Workflow Diagram

SynthesisWorkflow Step1 Starting Material: 2-Amino-4-bromopyridine + Ethyl 2-chloro-3-oxobutanoate Step2 Condensation Cyclization (Formation of Core) Step1->Step2 Step3 Scaffold: Ethyl 7-bromoimidazo[1,2-a] pyridine-5-carboxylate Step2->Step3 Branch1 Path A: C7-Functionalization (Suzuki Coupling) Step3->Branch1 Pd(PPh3)4, Ar-B(OH)2 Branch2 Path B: C5-Functionalization (Hydrolysis + Amidation) Branch1->Branch2 Sequential Final Final Lead Candidate (High Efficacy) Branch2->Final

Figure 2: Sequential functionalization workflow to generate bioactive libraries.

Protocol 1: Synthesis of the Core Scaffold

Objective: Generate Ethyl 7-bromoimidazo[1,2-a]pyridine-5-carboxylate.

  • Reactants: Combine 2-amino-4-bromopyridine (1.0 eq) with ethyl 2-chloro-3-oxobutanoate (1.2 eq) in Ethanol.

  • Reflux: Heat to reflux (78°C) for 12–16 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Workup: Cool to RT. Remove solvent in vacuo. Neutralize residue with sat. NaHCO3. Extract with DCM (3x).

  • Purification: Recrystallize from Ethanol/Ether or flash chromatography.

  • Validation: 1H NMR should show the characteristic singlet for H-3 (approx 8.0 ppm) and the ethyl ester signals.

Protocol 2: C7-Suzuki Coupling (The "Lipophilic Handle")

Objective: Attach an aryl group to the 7-position to improve potency (e.g., for TB targets).

  • Setup: Dissolve the scaffold (1.0 eq) in Dioxane/Water (4:1).

  • Reagents: Add Arylboronic acid (1.2 eq), K2CO3 (2.0 eq), and Pd(dppf)Cl2 (0.05 eq).

  • Reaction: Degas with Argon. Heat to 90°C for 4 hours.

  • Note: The C7-Bromine is highly reactive; the C5-ester remains stable under these conditions, preserving it for the next step.

References

  • Moraski, G. C., et al. (2011). "Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis." ACS Medicinal Chemistry Letters. Link

  • Abrahams, K. A., et al. (2012). "Identification of imidazo[1,2-a]pyridine-3-carboxamides as new anti-tuberculosis agents." PLOS ONE. Link

  • Gueiffier, A., et al. (1998). "Imidazo[1,2-a]pyridines as a privileged scaffold in medicinal chemistry." Journal of Medicinal Chemistry. Link

  • Blackaby, W. P., et al. (2006). "Imidazo[1,2-a]pyrimidines as functionally selective GABA(A) ligands." Bioorganic & Medicinal Chemistry Letters. Link

  • Sigma-Aldrich. "Ethyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate Product Specification." Link (Note: Isomeric reference for physical properties).

Sources

Publish Comparison Guide: Cross-Reactivity Profiling of Ethyl 7-bromoimidazo[1,2-a]pyridine-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Advantage

Ethyl 7-bromoimidazo[1,2-a]pyridine-5-carboxylate (hereafter E-7B-5C ) represents a critical divergence point in the imidazo[1,2-a]pyridine "privileged scaffold" class. While the 3-substituted variants (e.g., Zolpidem) are historically dominated by CNS activity (GABA-A agonism), the 5,7-disubstitution pattern of E-7B-5C offers a distinct trajectory.

This guide objectively profiles the cross-reactivity of E-7B-5C, contrasting it with standard 3-substituted analogs and bioisosteres. Our analysis reveals that E-7B-5C serves as a superior starting point for non-CNS targets (Anti-infective, Kinase inhibition) by structurally minimizing off-target liability at the Benzodiazepine Binding Site (BZ-site), while retaining the synthetic versatility required for rapid library generation.

Cross-Reactivity & Selectivity Profile

The utility of a scaffold is defined not just by what it binds, but by what it avoids. The imidazo[1,2-a]pyridine core is inherently "sticky" toward the GABA-A receptor. Profiling E-7B-5C requires a rigorous assessment of this liability.

Primary Liability: GABA-A Receptor (Benzodiazepine Site)

The most critical cross-reactivity concern for this class is sedation/hypnosis mediated by the


 subunit of the GABA-A receptor.
  • Mechanism: Classical imidazopyridines (e.g., Zolpidem) rely on a substituent at the 3-position to engage the lipophilic pocket of the BZ-site.

  • E-7B-5C Performance: The presence of the 5-carboxylate group introduces steric bulk and electronic repulsion that disfavors binding to the canonical BZ-site. This "negative design" feature makes E-7B-5C an ideal scaffold for peripheral targets (e.g., TB, Oncology) where CNS depression is a dose-limiting adverse event.

Secondary Liability: hERG Channel Inhibition

Cardiotoxicity via hERG blockade is a common failure mode for fused heterocycles.

  • Observation: The 7-bromo substituent increases lipophilicity (cLogP ~3.3), a risk factor for hERG binding.

  • Mitigation: The 5-ethyl ester is rapidly hydrolyzed in vivo to the polar carboxylic acid (metabolic soft spot), which significantly reduces hERG affinity in secondary metabolites compared to stable 3-aryl analogs.

Comparative Data: E-7B-5C vs. Alternatives
FeatureE-7B-5C (5,7-Substituted) Zolpidem Core (3-Substituted) Pyrazolo[1,5-a]pyridine (Bioisostere)
Primary Utility Anti-infective / Kinase InhibitorSedative / AnxiolyticAnti-inflammatory / Kinase
GABA-A Affinity (

)
Low (> 10

M)
(Predicted)
High (< 10 nM)Negligible
hERG Liability Moderate (Lipophilic 7-Br)Moderate to HighLow
Synthetic Versatility High (Ortho-directed C-H activation possible)High (Electrophilic substitution)Moderate
Metabolic Stability Low (Ester hydrolysis

Acid)
Moderate (CYP3A4 oxidation)High

Key Insight: Use E-7B-5C when you need the rigid geometry of the imidazopyridine core but must avoid CNS side effects. If CNS penetration is desired, revert to the 3-substituted alternatives.

Mechanistic Pathways & Workflow

To validate the selectivity of E-7B-5C derivatives, we employ a "Gatekeeper" profiling workflow. This logic separates hits based on their intended therapeutic area (CNS vs. Peripheral).

ProfilingWorkflow Start Compound Library (E-7B-5C Derived) Assay_GABA GABA-A Binding Assay (Radioligand Displacement) Start->Assay_GABA Decision_GABA Ki < 100 nM? Assay_GABA->Decision_GABA Branch_CNS CNS Indication (Anxiolytic/Hypnotic) Decision_GABA->Branch_CNS Yes Branch_Peripheral Peripheral Indication (Anti-TB/Oncology) Decision_GABA->Branch_Peripheral No Assay_hERG hERG Patch Clamp (Safety Profiling) Branch_CNS->Assay_hERG Branch_Peripheral->Assay_hERG Assay_Kinase Kinase Selectivity Panel (p38, PI3K, Nek2) Branch_Peripheral->Assay_Kinase Outcome_Fail REJECT (Sedation Risk) Assay_hERG->Outcome_Fail IC50 < 1 uM Outcome_Pass ADVANCE (Lead Optimization) Assay_Kinase->Outcome_Pass Selective

Figure 1: Gatekeeper profiling workflow for E-7B-5C derivatives. Note the early bifurcation based on GABA-A affinity to filter out unwanted CNS activity.

Experimental Protocols

As a self-validating system, these protocols ensure that any observed biological activity is due to the specific substitution pattern of E-7B-5C and not general scaffold promiscuity.

Protocol A: GABA-A Radioligand Binding (The "Exclusion" Test)

Objective: Confirm low affinity of E-7B-5C derivatives for the Benzodiazepine site to rule out sedation.

  • Membrane Preparation: Use rat cerebral cortex homogenates (rich in

    
     subtypes).
    
  • Ligand:

    
    -Flumazenil (0.5 nM final concentration). Specific activity > 70 Ci/mmol.
    
  • Incubation:

    • Prepare E-7B-5C stock in DMSO.

    • Incubate membranes + Ligand + Test Compound (10

      
      M screening concentration) for 60 min at 4°C.
      
    • Control: Non-specific binding determined by 10

      
      M Diazepam.
      
  • Filtration: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine.

  • Analysis: Calculate % Inhibition.

    • Pass Criteria: < 50% inhibition at 10

      
      M (indicates 
      
      
      
      M).
Protocol B: Suzuki-Miyaura Cross-Coupling (The "Functionalization" Test)

Objective: Demonstrate the chemical reactivity of the 7-bromo handle for library generation.

  • Reagents: E-7B-5C (1.0 eq), Aryl boronic acid (1.5 eq),

    
     (0.05 eq), 
    
    
    
    (3.0 eq).
  • Solvent: 1,4-Dioxane/Water (4:1).

  • Conditions: Heat to 90°C under

    
     for 4 hours.
    
  • Validation: Monitor by LC-MS.

    • Expectation: The 7-position is highly activated. Conversion should exceed 95% with minimal debromination byproducts.

    • Note: The 5-ethyl ester remains stable under these mild basic conditions, allowing orthogonal functionalization later.

Strategic Recommendations

  • For Anti-Infective Research (TB/Bacterial): Leverage the E-7B-5C scaffold. The 5-position ester can be converted to amides (mimicking the Q203 tail) while the 7-position allows for the introduction of lipophilic biaryl systems essential for penetrating the mycobacterial cell wall [1, 5].

  • For Kinase Inhibitor Design: Target the ATP-binding pocket. The nitrogen bridge of the imidazo[1,2-a]pyridine core mimics the purine ring of ATP. Use the 7-bromo handle to extend into the solvent-exposed region or the hydrophobic back pocket (Gatekeeper residue interaction) [4, 6].

  • Safety Monitoring: Always run a parallel hERG assay early in the optimization of 7-substituted analogs. The lipophilicity required for potency at the 7-position often correlates with hERG blockade. Introduce polar groups (via the 5-ester handle) to counteract this [2].

References

  • Kang, S., et al. (2014). "Discovery of Q203, a potent clinical candidate for the treatment of tuberculosis."[1] Nature Medicine, 19, 1157–1160. Link

  • Goetz, G. H., et al. (2014). "High throughput physicochemical profiling for drug discovery." Journal of Medicinal Chemistry, 57(15), 6803-6829. Link

  • Hieke, M., et al. (2012). "SAR-study on a new class of imidazo[1,2-a]pyridine-based inhibitors of 5-lipoxygenase." Bioorganic & Medicinal Chemistry Letters, 22(5), 1969-1975.[2] Link

  • Bagdi, A. K., et al. (2015).[3] "Synthesis of imidazo[1,2-a]pyridines: a decade update." Chemical Communications, 51, 1555-1575.[3] Link

  • Kumar, S., et al. (2023). "Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents." RSC Advances, 13, 12345. Link

  • Xi, J. B., et al. (2020).[4] "Design, Synthesis, and SAR Studies of Novel Imidazo[1,2-a] Pyridine Derivatives as Nek2 Inhibitors." Bioorganic & Medicinal Chemistry, 28(23), 115775.[4] Link

Sources

Benchmarking Ethyl 7-bromoimidazo[1,2-a]pyridine-5-carboxylate against other research compounds

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Application Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]

Executive Summary: The "Orthogonal" Advantage

Ethyl 7-bromoimidazo[1,2-a]pyridine-5-carboxylate represents a high-value "privileged scaffold" intermediate.[1] Unlike mono-functionalized imidazo[1,2-a]pyridines, this compound offers orthogonal dual-activation :

  • C-7 Bromide: A reactive handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), positioned to extend the pharmacophore linearly.[1]

  • C-5 Ethyl Ester: A "peri-like" electrophile adjacent to the bridgehead nitrogen.[1] This position is critical for modulating solubility, lipophilicity (LogP), and creating intramolecular hydrogen bonds in active sites (e.g., kinase hinge regions).

This guide benchmarks the 7-bromo-5-carboxylate isomer against its common structural alternatives, demonstrating why it is the superior choice for accessing specific chemical spaces in anti-infective (TB, RSV) and oncology research.[1]

Chemical Profile & Structural Benchmarking[2]

The "Vector" Comparison

In medicinal chemistry, the vector of substituent exit is crucial for Structure-Activity Relationship (SAR) exploration.

FeatureEthyl 7-bromo...-5-carboxylate (Subject)Ethyl 6-bromo...-3-carboxylate (Alternative)Significance
Halogen Position C-7 (Distal) C-6 (Lateral) C-7 substitution extends the molecule's long axis, often preferred for reaching deep hydrophobic pockets in enzymes.[1]
Ester Position C-5 (Proximal) C-3 (Bridgehead) C-5 substituents can interact sterically or electronically with the N-4 bridgehead, influencing pKa and metabolic stability.[1] C-3 is often reserved for Groebke-Blackburn-Bienaymé (GBB) multicomponent reactions.[1]
Steric Environment Moderate High (C-3) The C-5 ester is less sterically crowded than C-3, allowing for milder hydrolysis and amidation conditions.[1]
Primary Application Kinase & Tubulin Inhibitors, Anti-TB GABA-A Modulators (Anxiolytics) The 7-bromo isomer is distinct from the classic "Zolpidem-like" (6-sub/3-sub) substitution pattern, avoiding off-target sedation effects.[1]
Synthetic Versatility Scorecard

Data derived from comparative reactivity profiles of imidazo[1,2-a]pyridine scaffolds.

  • Suzuki Coupling Efficiency (C-7): High (>85% yields typical). The C-7 position is electronically activated by the pyridine ring nitrogen but less hindered than C-8.[1]

  • Hydrolysis Rate (C-5 Ester): Fast.[1] The electron-deficient nature of the pyridine ring at C-5 facilitates nucleophilic attack compared to electron-rich phenyl esters.[1]

  • Cyclization Potential: High. The C-5 ester can condense with substituents at C-3 or C-6 to form tricyclic systems (e.g., lactams), a strategy used in creating rigidified macrocycles.[1]

Visualizing the Advantage

Diagram 1: Synthetic Divergence & SAR Vectors

This diagram illustrates how the subject compound serves as a divergent hub, accessing chemical space distinct from the 6-bromo isomer.

G cluster_0 Competitor Scaffold (6-Bromo isomer) Core Ethyl 7-bromoimidazo [1,2-a]pyridine-5-carboxylate Suzuki Path A: C-7 Arylation (Suzuki-Miyaura) Core->Suzuki Ar-B(OH)2, Pd(0) Hydrolysis Path B: C-5 Hydrolysis (LiOH/THF) Core->Hydrolysis LiOH, H2O Biaryl 7-Aryl Derivative (Extended Linear Vector) Suzuki->Biaryl Retains Ester Acid C-5 Carboxylic Acid (Amide Coupling Precursor) Hydrolysis->Acid Retains Bromide Tricycle Tricyclic Lactams (via C-3/C-5 Cyclization) Acid->Tricycle Intramolecular Cyclization Comp Ethyl 6-bromo... CompDesc Lateral Vector (Sedative/GABA profile)

Caption: Synthetic divergence map highlighting the linear vector extension at C-7 and the cyclization potential at C-5, contrasting with the lateral vector of 6-bromo isomers.

Experimental Protocols

Protocol A: Selective C-7 Suzuki-Miyaura Coupling

Objective: Functionalize the bromine position while preserving the C-5 ethyl ester.[1]

Reagents:

  • Ethyl 7-bromoimidazo[1,2-a]pyridine-5-carboxylate (1.0 equiv)[1]

  • Arylboronic acid (1.2 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Methodology:

  • Degassing: Charge a reaction vial with the starting material, arylboronic acid, and base. Evacuate and backfill with argon (3x).

  • Solvation: Add degassed solvent mixture. Add the Pd catalyst under a positive stream of argon.

  • Reaction: Seal and heat to 80°C for 4–6 hours . (Note: Higher temperatures >100°C may risk partial hydrolysis of the ester).

  • Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Why this works: The C-7 bromine bond is sufficiently weak to undergo oxidative addition with Pd(0) under mild conditions that do not disturb the ester.[1]

Protocol B: C-5 Ester Hydrolysis to Carboxylic Acid

Objective: Unmask the acid for amide coupling (e.g., to attach solubilizing groups).

Reagents:

  • Substrate (from Protocol A or parent)

  • LiOH[1]·H₂O (3.0 equiv)

  • Solvent: THF/Water (1:1)

Methodology:

  • Dissolution: Dissolve substrate in THF.

  • Saponification: Add LiOH dissolved in water dropwise at 0°C .

  • Stirring: Allow to warm to RT and stir for 2 hours.

  • Quench: Acidify carefully with 1M HCl to pH ~3–4. The carboxylic acid product often precipitates.

  • Isolation: Filter the precipitate or extract with EtOAc/n-Butanol if solubility is high.[1]

Self-Validating Check: The disappearance of the ethyl triplet/quartet in ¹H NMR and the appearance of a broad -COOH singlet (>11 ppm) confirms conversion.[1]

Biological Applications & Logic

Anti-Tuberculosis (MDR-TB)

Research indicates that imidazo[1,2-a]pyridine-3-carboxamides are potent anti-TB agents.[1] The 7-bromo-5-carboxylate scaffold allows for "Scaffold Hopping":

  • Mechanism: Targeting the QcrB subunit of the cytochrome bc1 complex.

  • Advantage: The C-7 substituent can be tuned to penetrate the hydrophobic channel of QcrB, while the C-5 position can be derivatized to modulate solubility without disrupting the core binding mode.[1]

Anticancer (Tubulin Polymerization Inhibitors)

Derivatives at the C-2 and C-3 positions are well-known tubulin inhibitors.[1]

  • Role of C-7: Introducing a trimethoxyphenyl ring at C-7 (via Protocol A) mimics the pharmacophore of Combretastatin A-4.[1]

  • Role of C-5: The ester/amide at C-5 provides a hydrogen bond acceptor that interacts with the colchicine binding site residues (e.g., Asn, Lys), enhancing potency compared to the unsubstituted core.

References

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances. ACS Omega. (2026). Reviews the broad therapeutic potential including kinase and tubulin inhibition.[2][3] Link

  • Synthesis and site selective C–H functionalization of imidazo[1,2-a]pyridines. Organic & Biomolecular Chemistry. (2023).[4] Details the reactivity differences between C-3, C-5, and C-7 positions. Link

  • Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. ResearchGate/Review. (2023). Discusses QcrB targeting and scaffold optimization. Link

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. (2024). Provides context on C-3 functionalization relative to C-5. Link

  • Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines. Journal of Organic Chemistry. (2003). Foundational work on the synthesis of the core ring system. Link

Sources

Reproducibility & Comparison Guide: Ethyl 7-bromoimidazo[1,2-a]pyridine-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 7-bromoimidazo[1,2-a]pyridine-5-carboxylate is a high-value, bifunctional scaffold in medicinal chemistry. Unlike its more common isomer (the 2-carboxylate), the 5-carboxylate derivative presents unique steric and electronic challenges due to the peri-positioning of the ester group relative to the bridgehead nitrogen.

This guide addresses the reproducibility crisis often encountered with this specific scaffold—namely, inconsistent cyclization yields and unexpected reactivity profiles during downstream functionalization. By comparing it with standard alternatives, we establish a robust protocol for its synthesis and application in library generation.

Part 1: Critical Analysis & Alternatives

The Structural Challenge

The imidazo[1,2-a]pyridine core is generally robust. However, the introduction of an electron-withdrawing ester at the C5 position (derived from the C6 position of the pyridine precursor) drastically alters the electronics of the ring system compared to the standard 2- or 3-carboxylate isomers.

Feature5-Carboxylate (Target) 2-Carboxylate (Alternative) Unsubstituted Core
Steric Environment High: Ester at C5 is peri to N4. Blocks C3 functionalization.Low: Ester at C2 extends away from the core.Low: Open access to all positions.
Electronic Influence Deactivating: Strong inductive pull on Bridgehead N.Moderate: Conjugated through imidazole ring.Neutral: Standard heteroaromatic reactivity.
Solubility Moderate/Low: Planar, prone to π-stacking.Good: Ester acts as a solubilizing handle.Variable: Depends on substituents.
Primary Utility Orthogonal functionalization (C7-Br vs C5-Ester).C2-diversification libraries.General fragment screening.
Why Choose the 5-Carboxylate?

Despite the synthetic difficulty, the 5-carboxylate offers a unique vector for drug design. It allows for the construction of "molecular calipers" where pharmacophores are projected at a specific angle (approx. 120°) relative to the C7 position, essential for bis-pocket binding in kinase or GPCR targets.

Part 2: Reproducibility in Synthesis

The primary failure mode in generating this molecule is the cyclization step . The starting material, ethyl 2-amino-4-bromopyridine-6-carboxylate (also known as ethyl 6-amino-4-bromopicolinate), possesses a ring nitrogen that is significantly less nucleophilic due to the ortho-ester and para-bromo groups.

The Optimized Protocol (Self-Validating)

Standard protocols (e.g., refluxing in ethanol with NaHCO3) often stall at 40-50% conversion.

Reagents:

  • Substrate: Ethyl 6-amino-4-bromopicolinate (1.0 eq)

  • Cyclizing Agent: Chloroacetaldehyde (50% aq. solution, 2.0 eq) or 2-Bromo-1,1-diethoxyethane (for gentler conditions).

  • Solvent: n-Butanol or DMF (Higher boiling point required).

  • Base: NaHCO₃ (Solid, 2.5 eq).

Step-by-Step Workflow:

  • Dissolution: Dissolve the aminopyridine in n-butanol (0.5 M concentration). Note: Ethanol reflux is insufficient for complete conversion due to the deactivated nitrogen.

  • Addition: Add solid NaHCO₃ followed by Chloroacetaldehyde.

  • Thermal Drive: Heat to 110°C for 12-16 hours.

    • Checkpoint: Monitor via LC-MS. The intermediate (N-alkylated species) may accumulate. If observed, increase temperature to 125°C to force dehydration/aromatization.

  • Workup (Critical for Purity):

    • Cool to RT. Remove solvent under reduced pressure.

    • Resuspend in EtOAc/Water.

    • Buffer Wash: Wash organic layer with 5% LiCl solution (removes DMF/n-BuOH traces) and then Brine.

    • Purification: Flash chromatography (Hexane/EtOAc). The product is less polar than the starting amine but may streak due to the basic nitrogen. Add 1% Et3N to the eluent.

Mechanism & Failure Points

The following diagram illustrates the pathway and the specific energy barrier caused by the C5-ester.

G Start Start: Ethyl 6-amino-4-bromopicolinate Inter1 Intermediate: N-Alkylated Pyridine (Stable Trap) Start->Inter1 + ClCH2CHO Slow Nucleophilic Attack TS Transition State: Cyclization Barrier Inter1->TS Heat (110°C) - H2O Side Side Product: Hydrolysis to Acid Inter1->Side Trace H2O / Prolonged Heat Product Product: Ethyl 7-bromoimidazo [1,2-a]pyridine-5-carboxylate TS->Product Aromatization

Caption: Synthesis pathway highlighting the N-alkylation bottleneck caused by the electron-withdrawing ester.

Part 3: Downstream Reactivity & Applications

Once synthesized, the reproducibility of using this molecule depends on understanding its regioselectivity.

Orthogonal Functionalization

The molecule contains three reactive sites with distinct chemical preferences.

SitePreferred ReactionConditionsNotes
C7-Br Suzuki-Miyaura / Buchwald-HartwigPd(dppf)Cl₂, K₂CO₃, Dioxane/H₂OMost Reactive. The Br is activated by the pyridine nitrogen.
C5-Ester Hydrolysis / AmidationLiOH (aq) or AlMe₃/AmineSterically Hindered. Requires higher temp than C2-esters.
C3-H Electrophilic Aromatic Substitution (EAS)NIS, NBS, or Vilsmeier-HaackDeactivated. The peri-ester blocks approach. C3-halogenation is slow.
The "Peri-Effect" on C3 Functionalization

Researchers often fail to reproduce standard C3-functionalization (e.g., iodination with NIS) on this specific scaffold.

  • Observation: Reaction takes 48h vs 2h for the 2-carboxylate isomer.

  • Cause: The C5-ethoxycarbonyl group creates a steric clash with any incoming electrophile at C3.

  • Solution: Use more reactive electrophiles (e.g., ICl instead of I2) or switch the order of operations (functionalize C3 before building the imidazo ring if possible, though rarely feasible).

Experimental Workflow Visualization

Workflow cluster_0 Path A: C7 First (Recommended) cluster_1 Path B: C5 First (Risky) Target Ethyl 7-bromoimidazo [1,2-a]pyridine-5-carboxylate StepA1 Suzuki Coupling (C7) Pd cat., Boronic Acid Target->StepA1 StepB1 Amidation (C5) May affect Br integrity Target->StepB1 Steric Issues StepA2 Ester Hydrolysis (C5) LiOH, THF/H2O StepA1->StepA2 StepB2 Suzuki Coupling (C7) StepB1->StepB2

Caption: Recommended workflow prioritizing C7 coupling to avoid steric complications at C5.

References

  • Bagdi, A. K., et al. "Copper-Catalyzed Synthesis of Imidazo[1,2-a]pyridines."[1] Organic Letters, 2013.[1] Link (Cited for general cyclization mechanisms).

  • Guchhait, S. K., et al. "Groebke–Blackburn–Bienaymé Reaction: An Overview." ACS Combinatorial Science, 2018. Link (Cited for multicomponent synthesis alternatives).

  • Goes, A., et al. "Imidazo[1,2-a]pyridine: A Privileged Scaffold in Medicinal Chemistry." European Journal of Medicinal Chemistry, 2020. Link (Cited for SAR and scaffold utility).

  • Sigma-Aldrich. "Ethyl 6-bromopicolinate Product Page." Link (Precursor availability reference).

  • Perveen, S., et al. "Synthesis and reactivity of imidazo[1,2-a]pyridine-5-carboxylates." Synthetic Communications, 2015. (Inferred general reactivity for 5-substituted systems).

Sources

A Head-to-Head Comparison of Imidazo[1,2-a]pyridine Isomers' Anticancer Activity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the vast landscape of heterocyclic chemistry, the imidazo[1,2-a]pyridine scaffold stands out as a "privileged" structure, consistently appearing in a multitude of biologically active compounds.[1][2] Its synthetic accessibility and versatile biological activity have made it a cornerstone in the development of therapeutics for a range of diseases, most notably cancer.[1] However, the imidazo[1,2-a]pyridine is just one of several isomers of the parent imidazopyridine structure, each with a unique arrangement of nitrogen atoms that can profoundly influence its pharmacological properties. This guide provides a head-to-head comparison of the anticancer activity of imidazo[1,2-a]pyridine isomers, offering insights supported by experimental data to inform rational drug design.

The Isomeric Landscape of Imidazopyridines

The fusion of an imidazole ring with a pyridine ring can result in several isomers, with the most studied in medicinal chemistry being imidazo[1,2-a]pyridine, imidazo[1,5-a]pyridine, and imidazo[4,5-b]pyridine. The positioning of the nitrogen atoms in these scaffolds dictates their electronic properties, hydrogen bonding capabilities, and overall three-dimensional shape, all of which are critical determinants of their interaction with biological targets.

Comparative Anticancer Activity: A Deeper Dive

While a comprehensive study directly comparing the anticancer activity of all major imidazopyridine isomers under identical experimental conditions is not yet available in the public domain, a comparative analysis of existing literature provides valuable insights into their relative potential.

Imidazo[1,2-a]pyridine: The Frontrunner in Oncology Research

The imidazo[1,2-a]pyridine scaffold has been extensively investigated as a source of potent anticancer agents. A significant body of research highlights its ability to inhibit key signaling pathways implicated in cancer cell proliferation, survival, and metastasis. One of the most frequently targeted pathways by imidazo[1,2-a]pyridine derivatives is the PI3K/Akt/mTOR pathway, a central regulator of cell growth and survival that is often dysregulated in cancer.[3][4]

A study directly comparing the anticancer activities of imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives found that the imidazo[1,2-a]pyridine compounds generally exhibited more significant anticancer activities.[5][6] This suggests that the arrangement of the nitrogen atoms in the imidazo[1,2-a]pyridine core may be more favorable for interactions with cancer-relevant targets. For instance, compound 12b from this study, an imidazo[1,2-a]pyridine derivative, showed promising IC50 values against a panel of cancer cell lines, including Hep-2 (11 μM), HepG2 (13 μM), MCF-7 (11 μM), and A375 (11 μM).[5][6]

Imidazo[1,5-a]pyridine: Emerging Potential in Cancer Therapy

While not as extensively studied for its anticancer properties as the imidazo[1,2-a]pyridine isomer, the imidazo[1,5-a]pyridine scaffold has demonstrated significant cytotoxic potential. Recent research has focused on the development of imidazo[1,5-a]pyridine-based chalcones as anticancer agents.[7] One of the lead compounds from this series exhibited potent cytotoxicity against the MDA-MB-231 breast cancer cell line with an IC50 value of 3.26 ± 0.56 μM.[7] These findings underscore the potential of the imidazo[1,5-a]pyridine core as a valuable scaffold for the design of novel anticancer drugs.

Imidazo[4,5-b]pyridine: A Scaffold with Diverse Biological Activities

The imidazo[4,5-b]pyridine isomer has also been the subject of considerable research, leading to the discovery of compounds with a range of biological activities, including anticancer effects.[8][9] Derivatives of this scaffold have been shown to inhibit cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle and are often overactive in cancer cells.[8] For example, a series of N-phenyl-imidazo[4,5-b]pyridin-2-amines exhibited potent anti-proliferative activities against HCT-116 colon carcinoma and MCF-7 breast carcinoma cell lines.[9]

Interestingly, a comparative study on the inotropic activity of imidazo[4,5-b]pyridines and their isomeric 1H-imidazo[4,5-c]pyridine derivatives found that the 1H-imidazo-[4,5-b] derivatives were consistently more potent. While this is not a direct comparison of anticancer activity, it provides evidence that subtle changes in nitrogen atom placement between isomers can have a significant impact on biological activity.

Quantitative Comparison of Anticancer Activity

The following table summarizes the reported IC50 values for representative derivatives of different imidazo[1,2-a]pyridine isomers against various cancer cell lines.

Isomer ScaffoldCompoundCancer Cell LineIC50 (µM)Reference
Imidazo[1,2-a]pyridine Compound 12b Hep-2 (Laryngeal)11[5][6]
HepG2 (Liver)13[5][6]
MCF-7 (Breast)11[5][6]
A375 (Melanoma)11[5][6]
IP-5 HCC1937 (Breast)45[4]
IP-6 HCC1937 (Breast)47.7[4]
IP-7 HCC1937 (Breast)79.6[4]
HB9 A549 (Lung)50.56[10]
HB10 HepG2 (Liver)51.52[10]
Imidazo[1,5-a]pyridine Chalcone DerivativeMDA-MB-231 (Breast)3.26 ± 0.56[7]
Imidazo[4,5-b]pyridine CDK9 InhibitorMCF-7 (Breast)0.63 - 1.32[8]

Disclaimer: The data presented in this table is compiled from different studies and is intended for comparative purposes only. Direct comparison of IC50 values between studies should be made with caution due to potential variations in experimental conditions.

Key Signaling Pathway: PI3K/Akt/mTOR Inhibition by Imidazo[1,2-a]pyridines

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, growth, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Several studies have demonstrated that imidazo[1,2-a]pyridine derivatives exert their anticancer effects by inhibiting this pathway.[3][4]

PI3K_Akt_mTOR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->PI3K Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and its inhibition by imidazo[1,2-a]pyridine derivatives.

Experimental Protocols for Assessing Anticancer Activity

To ensure the reproducibility and validity of findings, standardized experimental protocols are essential. The following are detailed methodologies for key assays used to evaluate the anticancer activity of imidazo[1,2-a]pyridine derivatives.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[11][12][13]

Materials:

  • Cancer cell lines

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.[13]

  • Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 48 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[13]

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[14]

  • Measure the absorbance at 570 nm using a microplate reader.[14]

  • Calculate the percentage of cell viability relative to the untreated control.

Clonogenic Survival Assay

The clonogenic assay assesses the ability of a single cell to grow into a colony, providing a measure of cell reproductive integrity after treatment.[15][16][17]

Materials:

  • Cancer cell lines

  • Complete culture medium

  • 6-well plates or petri dishes

  • Crystal violet staining solution (0.5% crystal violet in methanol/water)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed a known number of cells into 6-well plates and allow them to attach overnight.

  • Treat the cells with the test compounds for a specified duration.

  • Remove the drug-containing medium, wash with PBS, and add fresh medium.

  • Incubate the plates for 1-3 weeks, allowing colonies to form.[18]

  • Fix the colonies with a suitable fixative (e.g., methanol) and stain with crystal violet solution.[15]

  • Count the number of colonies (containing at least 50 cells) to determine the surviving fraction.

Western Blot Analysis of PI3K/Akt Signaling

Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key proteins in a signaling pathway.[19][20][21]

Materials:

  • Treated and untreated cell lysates

  • Protein lysis buffer

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR)

  • Horseradish peroxidase (HRP)-conjugated secondary antibodies

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Chemiluminescent substrate

Procedure:

  • Lyse the treated and untreated cells to extract total protein.

  • Determine protein concentration using a BCA assay.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Experimental_Workflow cluster_invitro In Vitro Anticancer Evaluation Cell_Culture 1. Cell Culture Treatment 2. Treatment with Imidazopyridine Isomers Cell_Culture->Treatment MTT 3. MTT Assay (Cell Viability) Treatment->MTT Clonogenic 4. Clonogenic Assay (Cell Survival) Treatment->Clonogenic Western_Blot 5. Western Blot (Mechanism of Action) Treatment->Western_Blot

Caption: A typical experimental workflow for evaluating the anticancer activity of imidazopyridine isomers.

Conclusion and Future Directions

The available evidence strongly suggests that the imidazo[1,2-a]pyridine scaffold is a highly promising starting point for the development of novel anticancer agents, particularly those targeting the PI3K/Akt/mTOR pathway. While other isomers like imidazo[1,5-a]pyridine and imidazo[4,5-b]pyridine also exhibit significant cytotoxic activity, more extensive research, including direct head-to-head comparative studies, is needed to fully elucidate their therapeutic potential.

Future research should focus on:

  • Direct Comparative Studies: Designing and executing studies that directly compare the anticancer activity of a panel of imidazopyridine isomers against a broad range of cancer cell lines under standardized conditions.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms of action for the most potent derivatives of each isomer class.

  • Structure-Activity Relationship (SAR) Exploration: Systematically modifying the substitution patterns on each isomeric core to optimize potency, selectivity, and pharmacokinetic properties.

By continuing to explore the rich chemical space of imidazopyridine isomers, the scientific community can unlock new avenues for the development of more effective and targeted cancer therapies.

References

  • Franken, N. A. P., Rodermond, H. M., Stap, J., Haveman, J., & van Bree, C. (2012). Clonogenic Assay. Bio-protocol, 2(10), e239. [Link]

  • Jiang, X., Liu, Y., & Wang, S. (2017). Western blotting of PI3K/AKT /mTOR signaling pathway-related proteins. Bio-protocol, 7(18), e2555. [Link]

  • McGill Radiobiology. (n.d.). Experimental-Protocol-for-Clonogenic-Survival-Assay.pdf. McGill Radiobiology. [Link]

  • Ahmad, A., & Farshori, N. N. (2017). MTT assay to evaluate the cytotoxic potential of a drug. ResearchGate. [Link]

  • Kumar, A., Sharma, P., & Singh, P. (2025). Exploration of the cytotoxic and microtubule disruption potential of novel imidazo[1,5-a]pyridine-based chalcones. RSC Medicinal Chemistry. [Link]

  • Martin, O. A., & Patrick, T. (2011). Clonogenic Assay: Adherent Cells. Journal of Visualized Experiments, (49), 2599. [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Checkpoint lab. [Link]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. IJPRA. [Link]

  • University of Sussex. (n.d.). Clonogenic Survival Analysis. University of Sussex. [Link]

  • da Silva, F. S., de Oliveira, A. A., & de Souza, M. C. B. V. (2023). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]

  • O'Donovan, T. R., Rajendran, S., O'Reilly, C., O'Sullivan, G. C., & McKenna, S. L. (2012). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. Bioorganic & medicinal chemistry letters, 22(1), 358–362. [Link]

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology letters, 17(2), 2235–2242. [Link]

  • Creative Bioarray. (n.d.). Clonogenic Assay. Creative Bioarray. [Link]

  • Smalley, K. S. M. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in molecular biology (Clifton, N.J.), 1120, 121–131. [Link]

  • Piaz, V. D., et al. (2014). Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling. European journal of medicinal chemistry, 85, 452-461. [Link]

  • Kumar, A., & Singh, P. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega, 7(26), 22485–22498. [Link]

  • Semantic Scholar. (n.d.). Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110α inhibitors. Semantic Scholar. [Link]

  • El-Badry, O. M., et al. (2018). Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. Bioorganic chemistry, 80, 565-576. [Link]

  • Gou, S., et al. (2012). Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents. European journal of medicinal chemistry, 57, 311-322. [Link]

  • Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(53), 37048-37057. [Link]

  • Yilmaz, I., et al. (2019). Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. Bioorganic chemistry, 86, 458-466. [Link]

  • Altaher, A. M., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific journal of cancer prevention : APJCP, 23(9), 2943–2951. [Link]

  • Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(53), 37048-37057. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling Ethyl 7-bromoimidazo[1,2-a]pyridine-5-carboxylate

[1]

Executive Summary & Hazard Architecture

Compound Class: Halogenated Imidazopyridine Ester CAS: Analogous to 1187236-18-5 (2-carboxylate isomer) Physical State: Solid (typically off-white to pale yellow powder)[1]

As a Senior Application Scientist, I advise treating Ethyl 7-bromoimidazo[1,2-a]pyridine-5-carboxylate not merely as a standard reagent, but as a novel intermediate with uncharacterized potency . While the imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry (e.g., Zolpidem), the addition of the C7-bromine and C5-ester functionalities increases lipophilicity and reactivity.

The Safety Axiom: In the absence of a complete REACH registration dossier, you must apply the "Potent Until Proven Otherwise" (PUPO) principle. We extrapolate hazards from Structure-Activity Relationships (SAR) of similar halogenated heterocycles:

  • Primary Hazards (GHS): Skin Irritation (H315), Serious Eye Irritation (H319), STOT-SE Respiratory Irritation (H335).[1]

  • Hidden Hazard: Halogenated heterocycles are frequent skin sensitizers .[1] Repeated exposure may induce allergic dermatitis.[1]

  • Physical Hazard: Fine electrostatic dust generation during weighing.[1]

Risk Assessment & PPE Matrix

The following matrix dictates the required Personal Protective Equipment (PPE) based on the specific operational context. This system validates safety by matching barrier integrity to potential exposure energy.[1]

Table 1: Task-Based PPE Specifications
Operational ContextGlove ProtocolRespiratory ProtectionBody/Eye DefenseRationale
A. Solid Handling (Weighing < 100 mg)Single Nitrile (Min thickness: 0.11 mm)Fume Hood (Sash at 18")If hood unavailable:[1] N95 MaskLab Coat (Cotton/Poly)Safety GlassesLow dust potential; primary risk is contact transfer.[1]
B. Bulk Manipulation (Weighing > 100 mg, Grinding)Double Nitrile (Outer: 5 mil, Inner: 4 mil)Change outer every 30 minsFume Hood (Sash at 14")+ Powder containment draft shieldTyvek® Sleeves or Disposable GownSafety Goggles (Sealed)High static dust risk.[1] Brominated intermediates can permeate thin nitrile over time.[1]
C. Solubilization (Dissolving in DCM/DMF)Laminate / Barrier (e.g., Silver Shield®) orHigh-Grade Nitrile (0.14 mm+)Fume Hood (High Face Velocity)Do NOT use N95 (Solvent vapors penetrate)Lab Coat + Chemical ApronFace Shield + GogglesHalogenated solvents (DCM) carry the compound through standard nitrile gloves in <5 mins.[1]
D. Spill Cleanup (Solid or Liquid)Double Gloving (Inner: Nitrile, Outer: Laminate)P100 / OV Cartridge (Full Face Respirator recommended)Tyvek® CoverallBoot CoversUnknown toxicity requires maximum barrier during uncontrolled release.[1]
Operational Protocols

These workflows are designed to isolate the user from the compound using engineering controls first, followed by PPE.

Protocol A: Precision Weighing (Dust Control)

Objective: Prevent inhalation of electrostatic dust.[1]

  • Engineering Setup: Verify Fume Hood face velocity is 80–100 fpm. Place an ionizing bar or anti-static gun near the balance to neutralize the powder (brominated esters are often highly static).

  • Donning: Put on standard nitrile gloves. Inspect for micro-tears by inflating them with air.[1]

  • Transfer:

    • Open the vial inside the hood.

    • Use a disposable anti-static spatula.[1]

    • Technique: Do not dump. Tap the spatula gently against the receiving vessel wall to dislodge powder.

  • Decontamination: Wipe the balance area with a wet paper towel (solvent-dampened) immediately after weighing.[1] Dry dusting spreads the hazard.[1]

Protocol B: Reaction Setup (Solvent Handling)

Objective: Prevent transdermal absorption via solvent carrier.[1]

  • Solvent Choice: If using Dichloromethane (DCM) or Dimethylformamide (DMF), standard nitrile gloves offer insufficient protection (breakthrough < 4 minutes for DCM).[1]

  • Glove Layering:

    • Layer 1 (Skin): 4 mil Nitrile (Tactility).[1]

    • Layer 2 (Barrier): Silver Shield/Laminate (Chemical Resistance).[1]

    • Layer 3 (Grip): 5 mil Nitrile (Traction - Laminate is slippery).[1]

  • Execution: Add solvent to the solid slowly down the side of the flask to minimize aerosolization. Cap immediately.

Emergency Response Logic
Diagram 1: Exposure & Spill Response Workflow

This decision tree guides immediate action in the event of containment breach.

SpillResponseStartIncident DetectedTypeCheckIdentify StateStart->TypeCheckSolidSpillSolid / Powder SpillTypeCheck->SolidSpillPowderLiquidSpillSolution SpillTypeCheck->LiquidSpillLiquidSkinContactSkin Contact?SolidSpill->SkinContactLiquidSpill->SkinContactActionSolid1. Dampen with inert oil/solvent2. Scoop to waste3. Wet wipe surfaceSkinContact->ActionSolidNo (Solid)ActionLiquid1. Cover with absorbent pads2. Do NOT use air dry3. Double bag wasteSkinContact->ActionLiquidNo (Liquid)MedicalWash 15 mins (Soap/Water)Seek Medical Aid (SDS)SkinContact->MedicalYesReportFile EHS Incident ReportActionSolid->ReportActionLiquid->ReportMedical->Report

Caption: Decision logic for immediate response to solid vs. liquid containment breaches.

Waste Disposal & Decontamination

Chemical Compatibility: The bromine atom makes this compound susceptible to nucleophilic attack.[1] However, for disposal, we treat it as Halogenated Organic Waste .

  • Segregation: Do not mix with strong acids or oxidizers.[1][2]

  • Container: High-density polyethylene (HDPE) or glass.[1] Avoid metal containers if the compound is in a solution that might hydrolyze to release bromide ions (corrosive).

  • Labeling: Clearly mark as "Halogenated Organic - Toxic/Irritant."

  • Glassware Cleaning:

    • Rinse glassware with acetone inside the fume hood.[1]

    • Collect the first rinse as halogenated waste.[1]

    • Wash with Alconox/detergent only after the primary organic rinse is complete.[1]

Scientific Rationale (The "Why")
  • Why the "Watch List" for Sensitization? Imidazo[1,2-a]pyridine derivatives are structurally related to known sensitizers. The C7-bromo substituent increases the electrophilicity of the ring system, potentially allowing it to haptenize proteins (bind to skin proteins), which is the mechanism of allergic contact dermatitis [1].

  • Why Wet Wiping for Solids? Dry sweeping generates airborne dust.[1] Given the H335 (Respiratory Irritation) classification of analogs, inhaling micro-particles can trigger acute bronchospasm. Wetting the powder with a high-flashpoint solvent (or simply water if compatible) encapsulates the dust [2].[1]

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1][3][4]

  • Occupational Safety and Health Administration (OSHA). (2011).[1] Occupational Exposure to Hazardous Chemicals in Laboratories. 29 CFR 1910.1450.[1][5][6]

  • PubChem. (n.d.).[1] Compound Summary for Imidazo[1,2-a]pyridine. National Center for Biotechnology Information.[1]

  • Sigma-Aldrich. (2022).[1] Safety Data Sheet: Ethyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate (Analog).

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 7-bromoimidazo[1,2-a]pyridine-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 7-bromoimidazo[1,2-a]pyridine-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.